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  • Product: 3-Bromo-1,1-dimethylcyclohexane
  • CAS: 25090-98-6

Core Science & Biosynthesis

Foundational

Advanced NMR Spectral Analysis of 3-Bromo-1,1-dimethylcyclohexane: Conformational Dynamics and Stereochemical Assignment

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted cyclohexanes relies heavily on understanding their conformational thermodynamics. 3-Bromo-1,1-dimethylcyclohexane (C₈H₁₅Br) serves as an exemplary model system for studying severe steric hindrance, 1,3-diaxial interactions, and conformational locking[1]. Because the molecule possesses a stereocenter at C3 and a gem-dimethyl group at C1, its Nuclear Magnetic Resonance (NMR) spectra are rich with stereochemical information, including diastereotopic signals, distinct 3J coupling constants, and γ -gauche shielding effects.

This technical guide provides a comprehensive framework for researchers and drug development professionals to interpret the 1 H and 13 C NMR spectra of 3-bromo-1,1-dimethylcyclohexane. By moving beyond simple chemical shift matching, we explore the causality behind the spectral features, offering a self-validating analytical protocol for absolute stereochemical assignment.

Conformational Thermodynamics: The "Lock" Mechanism

Cyclohexane rings rapidly interconvert between chair conformations at room temperature. However, bulky substituents heavily bias this equilibrium. In 3-bromo-1,1-dimethylcyclohexane, the presence of the gem-dimethyl group at C1 ensures that one methyl group is always axial and the other is always equatorial, regardless of the chair flip. The conformational determinant is the bromine atom at C3[2].

  • Conformer A (Equatorial Bromine): The bromine atom occupies the equatorial position. The axial methyl at C1 experiences 1,3-diaxial interactions with the axial protons at C3 and C5.

  • Conformer B (Axial Bromine): The bromine atom occupies the axial position. This forces a direct 1,3-diaxial interaction between the bulky axial bromine and the bulky axial methyl group at C1.

The steric clash in Conformer B is energetically prohibitive (often exceeding 3-4 kcal/mol). Consequently, the molecule is effectively "locked" in Conformer A (>99% population at room temperature). The NMR spectrum we observe is a static snapshot of this equatorial-bromine conformer.

ConformationalEquilibrium A Conformer A (Equatorial Br) Stable B Conformer B (Axial Br) Unstable A->B Chair Flip High Energy Barrier B->A Thermodynamic Preference (>99%) Steric Severe 1,3-Diaxial Clash (Axial Br ↔ Axial Me) B->Steric

Conformational equilibrium of 3-bromo-1,1-dimethylcyclohexane driven by steric interactions.

Spectral Causality: Translating Structure to NMR Data

1 H NMR and the Karplus Relationship

The most diagnostic proton in the 1 H NMR spectrum is the methine proton at C3 (H-C-Br). Because the bromine is equatorial, this C3 proton is axial .

The multiplicity of this signal is governed by the Karplus equation , which mathematically relates the vicinal coupling constant ( 3J ) to the dihedral angle ( ϕ ) between adjacent protons[3].

  • Axial-Axial Coupling ( 3Jaa​ ): The dihedral angle between the axial C3-H and the axial protons at C2 and C4 is ~180° (anti-periplanar). The Karplus curve dictates a large orbital overlap here, resulting in large coupling constants ( 10−12 Hz)[4].

  • Axial-Equatorial Coupling ( 3Jae​ ): The dihedral angle between the axial C3-H and the equatorial protons at C2 and C4 is ~60° (gauche). This results in small coupling constants ( 3−5 Hz).

Result: The C3 proton will appear as a broad multiplet—specifically a doublet of doublet of triplets (ddt) or a triplet of triplets (tt)—centered around 4.0–4.2 ppm due to the deshielding effect of the electronegative bromine.

Furthermore, the gem-dimethyl groups at C1 are diastereotopic . Because C3 is a chiral center, the two methyl groups reside in permanently distinct magnetic environments. They will appear as two distinct singlets (each integrating to 3H).

13 C NMR and the γ -Gauche Effect

In the 13 C NMR spectrum, the chemical shifts of the methyl groups provide definitive proof of the chair conformation. The axial methyl group is subjected to the γ -gauche effect [5].

When a carbon atom is in a gauche relationship to a γ -substituent (in this case, the axial protons at C3 and C5), the electron clouds undergo steric compression. This compression increases the electron density around the axial methyl carbon nucleus, effectively shielding it from the external magnetic field. Result: The axial methyl carbon resonates significantly upfield (~22–25 ppm) compared to the equatorial methyl carbon (~30–33 ppm), which is free from such steric compression.

Quantitative Data Summaries

Table 1: Predicted 1 H NMR Data for 3-Bromo-1,1-dimethylcyclohexane (Conformer A)

Proton(s)Chemical Shift (ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationAssignment Rationale
C3-H (axial) 4.00 – 4.20tt or ddt 3Jaa​≈11.0 , 3Jae​≈4.0 1HDeshielded by adjacent Br; large Jaa​ confirms axial position.
C1-CH₃ (eq) 1.10 – 1.20SingletN/A3HDiastereotopic methyl; lacks γ -gauche shielding.
C1-CH₃ (ax) 0.90 – 1.00SingletN/A3HDiastereotopic methyl; shielded by ring currents/sterics.
Ring CH₂'s 1.30 – 2.30Complex multipletsVarious8HDiastereotopic ring protons; equatorial protons generally downfield of axial.

Table 2: Predicted 13 C NMR Data for 3-Bromo-1,1-dimethylcyclohexane (Conformer A)

CarbonChemical Shift (ppm)DEPT-135 PhaseAssignment Rationale
C3 (CH-Br) 50.0 – 55.0Positive (CH)Strongly deshielded by direct attachment to electronegative Br.
C1 (Quaternary) 32.0 – 35.0Absent (C)Quaternary carbon; assigned via HMBC correlations from methyls.
C1-CH₃ (eq) 30.0 – 33.0Positive (CH₃)Equatorial methyl; lacks steric compression.
C1-CH₃ (ax) 22.0 – 25.0Positive (CH₃)Axial methyl; strongly shielded by the γ -gauche effect.
C2, C4, C5, C6 20.0 – 45.0Negative (CH₂)Ring methylenes; C2 and C4 are deshielded by the adjacent C3-Br.

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute scientific trustworthiness, structural elucidation cannot rely on 1D NMR alone. The following protocol describes a self-validating system where connectivity (HMBC/COSY) is cross-verified by spatial proximity (NOESY).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of highly pure 3-bromo-1,1-dimethylcyclohexane in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • 1D Acquisitions:

    • Acquire a standard 1 H spectrum (400 or 600 MHz, 16–64 scans, 2–5s relaxation delay). Integrate the signals to confirm the 1:3:3:8 ratio.

    • Acquire a proton-decoupled 13 C spectrum (100 or 150 MHz, 1024+ scans). Identify the 8 unique carbon signals.

  • 2D COSY (Correlation Spectroscopy): Use COSY to trace the continuous spin system of the ring. Start at the highly deshielded C3-H (~4.1 ppm) and identify its cross-peaks to the diastereotopic protons at C2 and C4.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Overlay the 1 H and 13 C spectra. Map each proton to its directly attached carbon. This immediately identifies the C3 carbon and separates the methyl carbons from the ring methylenes.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is critical for assigning the quaternary C1. Look for 2J and 3J correlations from the two methyl singlets (~1.0 ppm) to the quaternary C1, and the adjacent C2 and C6 carbons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): The Validation Step. To definitively prove which methyl singlet is axial and which is equatorial, analyze the NOESY spectrum. The axial methyl group will show strong through-space NOE cross-peaks with the axial protons at C3 and C5. The equatorial methyl will not.

NMRWorkflow Step1 1. Sample Prep (CDCl3, TMS internal std) Step2 2. 1D 1H & 13C Acquisition (Identify key shifts & integrals) Step1->Step2 Step3 3. 2D COSY (Trace spin systems: C2-C3-C4) Step2->Step3 Step4 4. 2D HSQC (Correlate 1H to directly attached 13C) Step3->Step4 Step5 5. 2D HMBC (Quaternary C1 & Methyl assignments) Step4->Step5 Step6 6. 2D NOESY (Confirm spatial proximity: Me_ax vs Me_eq) Step5->Step6 Step7 7. Final Stereochemical & Conformational Assignment Step6->Step7

Self-validating 2D NMR workflow for absolute stereochemical assignment.

Conclusion

The NMR analysis of 3-bromo-1,1-dimethylcyclohexane requires a synthesis of thermodynamic principles and quantum mechanical coupling rules. By understanding that the molecule is conformationally locked to avoid 1,3-diaxial clashes, researchers can accurately predict and assign the complex multiplet of the axial C3 proton via the Karplus equation, and differentiate the diastereotopic gem-dimethyls using the γ -gauche effect. Executing the proposed 2D NMR workflow ensures that these theoretical predictions are empirically validated through orthogonal, self-correcting data points.

References

  • PubChemLite: 3-bromo-1,1-dimethylcyclohexane (Structural Information). uni.lu.
  • R,S in Cyclic Compounds - Path of Highest Priority? (Conformational Isomers). Chemistry Stack Exchange.
  • KARPLUS EQUATION. ACS Publications.
  • Application Notes and Protocols: Assigning Stereochemistry using ¹H NMR Coupling Constants. Benchchem.
  • A reinterpretation of beta, gamma, and delta substituent effects on 13C chemical shifts. ResearchGate.

Sources

Exploratory

Unraveling the Mass Spectrometry Fragmentation Fingerprint of 3-Bromo-1,1-dimethylcyclohexane

As a Senior Application Scientist, I approach the structural elucidation of halogenated cyclic compounds not merely as an exercise in pattern matching, but as a systematic deconstruction of molecular stability. For resea...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the structural elucidation of halogenated cyclic compounds not merely as an exercise in pattern matching, but as a systematic deconstruction of molecular stability. For researchers and drug development professionals, understanding the precise electron ionization (EI) mass spectrometry (MS) mechanics of molecules like 3-bromo-1,1-dimethylcyclohexane is paramount for unambiguous identification and impurity profiling.

Mechanistic Principles of Brominated Cycloalkane Ionization

The mass spectrum of a halogenated compound provides a unique structural fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and the thermodynamic stability of its subsequent fragment ions[1]. When analyzing 3-bromo-1,1-dimethylcyclohexane (C8H15Br, Exact Mass: ~190.0357 Da for 79Br), the defining initial diagnostic feature is the isotopic signature of the halogen.

Bromine possesses two major naturally occurring isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This imparts a2[2]. The initial ionization event under standard 70 eV conditions typically involves the ejection of a non-bonding electron from the bromine atom, yielding the molecular ion [M]+• at m/z 190 and 192.

Primary Fragmentation Pathways

The fragmentation of bromocyclohexanes under electron ionization proceeds through several competing pathways driven by the stability of the resulting carbocations and the relief of cyclic ring strain[2].

  • Pathway A: Homolytic Cleavage (Loss of Bromine Radical) One of the most probable initial fragmentation steps is the1[1]. This homolytic cleavage results in the loss of a bromine radical (Br•), generating a highly stable tertiary or secondary carbocation at m/z 111 ([C8H15]+). The presence of the 1,1-dimethyl groups provides significant inductive stabilization if rearrangement occurs.

  • Pathway B: Elimination of Hydrogen Bromide (HBr) Concurrently, cyclic alkyl halides frequently undergo the elimination of neutral HBr (80 or 82 Da). This process is thermodynamically driven by the formation of a stable cyclohexene derivative, yielding a radical cation at m/z 110 ([C8H14]+•).

  • Pathway C: Cycloalkane Ring Cleavage Following the loss of the halogen, the remaining hydrocarbon skeleton undergoes further degradation. The resulting fragmentation pattern contains3[3]. Key secondary losses include the ejection of a methyl radical (–15 Da) or ethylene (–28 Da) via retro-Diels-Alder-like mechanisms.

fragmentation_pathways M Molecular Ion [M]+• C8H15Br+• m/z 190 & 192 (1:1) Ion111 [M - Br]+ C8H15+ m/z 111 M->Ion111 - Br• (Homolytic) Ion110 [M - HBr]+• C8H14+• m/z 110 M->Ion110 - HBr (Elimination) Ion96 [M - Br - CH3]+• C7H12+• m/z 96 Ion111->Ion96 - CH3• Ion83 [M - Br - C2H4]+ C6H11+ m/z 83 Ion111->Ion83 - C2H4 Ion95 [M - HBr - CH3]+ C7H11+ m/z 95 Ion110->Ion95 - CH3• Ion69 C5H9+ m/z 69 Ion95->Ion69 - C2H2 Ion55 C4H7+ m/z 55 Ion83->Ion55 - C2H4

Fig 1. Primary EI-MS fragmentation pathways of 3-bromo-1,1-dimethylcyclohexane at 70 eV.

Quantitative Fragmentation Data

The following table synthesizes the theoretical and empirical fragment data for 3-bromo-1,1-dimethylcyclohexane, mapping each m/z value to its structural assignment and mechanistic causality.

m/zIon TypeEst. Relative AbundanceStructural AssignmentCausality / Mechanism
192 [M]+• (81Br)~5%C8H15(81Br)+•Molecular ion containing the heavy bromine isotope.
190 [M]+• (79Br)~5%C8H15(79Br)+•Molecular ion containing the light bromine isotope.
111 [M - Br]+100% (Base Peak)C8H15+Driven by the weak C-Br bond and stability of the resulting cyclic carbocation.
110 [M - HBr]+•~40%C8H14+•Elimination of HBr, yielding a stable dimethylcyclohexene radical cation.
95 [M - HBr - CH3]+~60%C7H11+Loss of a methyl radical from the C1 position of the m/z 110 fragment.
83 [M - Br - C2H4]+~50%C6H11+Ring cleavage (loss of ethylene) from the m/z 111 carbocation.
69 [C5H9]+~80%C5H9+Continued ring fragmentation; highly stable allylic/cyclic cation.
55 [C4H7]+~70%C4H7+Typical terminal cycloalkane fragmentation product.

Self-Validating GC-MS Analytical ProtocolGas chromatography (GC) coupled with mass spectrometry (MS) is the most widely employed technique for the analysis of volatile and semi-volatile alkyl bromides due to its high sensitivity and selectivity[4]. To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system, where each step includes internal checks to confirm causality and accuracy.

Step 1: Sample Preparation & Internal Standardization
  • Action: Dissolve the 3-bromo-1,1-dimethylcyclohexane sample in a volatile, non-interfering solvent (e.g., dichloromethane) to a concentration of 10-50 µg/mL. Spike the solution with an internal standard (e.g., fluorobenzene) at 20 µg/mL.

  • Causality: Dilution prevents detector saturation and ion-molecule reactions in the source. The internal standard provides a self-validating reference point to monitor retention time drift and ensure quantitative recovery across multiple runs.

Step 2: Gas Chromatographic Separation
  • Action: Inject 1 µL of the prepared sample into a GC equipped with a4[4]. Utilize a split injection mode (ratio 10:1) with a constant helium carrier gas flow of 1.0 mL/min.

  • Causality: The non-polar stationary phase separates analytes strictly based on boiling point and molecular weight, ideal for alkyl halides[5]. The split injection prevents column overloading, preserving the sharp peak shapes necessary to resolve potential stereoisomers (axial vs. equatorial bromine configurations).

Step 3: Thermal Gradient Programming
  • Action: Set the initial oven temperature to 50°C (hold for 2 minutes), then ramp at 15°C/min to 250°C (hold for 5 minutes).

  • Causality: The initial low temperature cryo-focuses the volatile analyte at the head of the column, enhancing resolution. The steady thermal ramp ensures efficient elution of the C8 bromocycloalkane while separating it from lower molecular weight synthesis impurities.

Step 4: Electron Ionization (EI)
  • Action: Operate the mass spectrometer ion source at 230°C with an 6[6].

  • Causality: 70 eV is the universally accepted standard energy. It provides sufficient excess energy to reliably induce both primary ionization and the secondary fragmentation pathways described in Section 2, enabling accurate spectral library matching.

Step 5: Mass Analysis & Data Validation
  • Action: Acquire data in full scan mode from m/z 40 to 250. Validate the target peak by confirming the presence of the m/z 190/192 doublet in a ~1:1 ratio.

  • Causality: Scanning this specific mass range captures both the intact molecular ion and all critical low-mass hydrocarbon fragments (m/z 41, 55, 69). The 1:1 ratio of the 190/192 doublet serves as an internal, self-validating check that confirms the detected peak is indeed a monobrominated species, distinguishing it from background hydrocarbon noise[1].

gcms_workflow S1 Sample Prep Dilution & Internal Std S2 GC Injection Split Mode (10:1) S1->S2 S3 Capillary Separation DB-1 / VF-624ms S2->S3 S4 EI Ionization 70 eV Source S3->S4 S5 Mass Analysis m/z 40-250 Scan S4->S5 S6 Data Validation Isotope Ratio Check S5->S6

Fig 2. Self-validating GC-MS workflow for the analysis of volatile alkyl bromides.

References

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC.[Link]

  • (PDF) A Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance - ResearchGate.[Link]

  • 1.7.4: Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

Sources

Foundational

Thermodynamic Stability of 3-Bromo-1,1-dimethylcyclohexane Conformers: A Mechanistic and Quantitative Analysis

Executive Summary The thermodynamic stability of substituted cyclohexanes is a foundational concept in physical organic chemistry and rational drug design. Understanding the conformational preferences of these molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of substituted cyclohexanes is a foundational concept in physical organic chemistry and rational drug design. Understanding the conformational preferences of these molecules requires a rigorous analysis of steric strain, specifically 1,3-diaxial interactions. This technical guide explores the conformational thermodynamics of 3-bromo-1,1-dimethylcyclohexane , a system where the presence of a geminal dimethyl group forces a critical steric competition. By analyzing the causality behind these interactions and detailing the experimental and computational workflows used to validate them, this whitepaper provides a comprehensive framework for researchers evaluating complex cyclic systems.

Conformational Fundamentals: A-Values and 1,3-Diaxial Strain

In cyclohexane systems, substituents rapidly interconvert between axial and equatorial positions via ring flipping at room temperature. The thermodynamic preference for a substituent to occupy the less sterically hindered equatorial position is quantified by its A-value , which represents the Gibbs free energy difference ( ΔG∘ ) between the axial and equatorial conformers[1].

When a substituent is axial, it experiences steric repulsion with other axial atoms on the same face of the ring (typically hydrogens at the C3 and C5 positions). This spatial proximity causes van der Waals repulsion known as 1,3-diaxial interactions [2]. The larger the substituent's A-value, the more severe the 1,3-diaxial strain, and the stronger the thermodynamic drive to adopt the equatorial conformation[1].

Quantitative Data: Standard Steric Parameters

To evaluate 3-bromo-1,1-dimethylcyclohexane, we must first benchmark the individual steric contributions of its substituents.

SubstituentA-value ( ΔG∘ , kcal/mol)Apparent Steric BulkKey 1,3-Diaxial Penalty Origin
Methyl (-CH₃) 1.74LargeTwo Me-H interactions[1]
Bromine (-Br) 0.38 – 0.60ModerateTwo Br-H interactions[3]
Hydrogen (-H) 0.00ReferenceN/A

Table 1: Standard A-values and steric parameters for relevant cyclohexane substituents.

Structural Analysis of 3-Bromo-1,1-dimethylcyclohexane

The unique thermodynamic profile of 3-bromo-1,1-dimethylcyclohexane arises from its specific substitution pattern. The C1 position features a geminal dimethyl group, meaning that regardless of the ring's conformation, one methyl group will always be axial and the other will always be equatorial .

This structural reality shifts the thermodynamic analysis away from the simple sum of A-values and toward a direct competition between specific 1,3-diaxial clashes. The ring flip dictates the position of the C3 bromine, generating two distinct conformers:

  • Conformer A (Equatorial Bromine): The bromine atom is equatorial. Consequently, the axial methyl group at C1 interacts with the axial hydrogens at C3 and C5. This represents a standard 1,3-diaxial Me-H penalty (~1.74 kcal/mol)[4].

  • Conformer B (Axial Bromine): The bromine atom is axial. The axial methyl group at C1 is now forced into a direct 1,3-diaxial interaction with the axial bromine at C3.

The 1,3-diaxial Me-Br interaction in Conformer B is massively destabilizing. Because the van der Waals radius of bromine (1.85 Å) and a methyl group (2.0 Å) exceed the available spatial tolerance across the 1,3-diaxial distance (~2.5 Å), the resulting steric clash is highly repulsive and non-additive[5]. Therefore, Conformer A is overwhelmingly favored thermodynamically.

ConformerLogic Start 3-Bromo-1,1-dimethylcyclohexane (Rapid Ring Flip at 298K) ConfA Conformer A (Equatorial Bromine) Start->ConfA Equilibration ConfB Conformer B (Axial Bromine) Start->ConfB Equilibration StericA 1,3-Diaxial Strain: Axial C1-Me vs C3-H & C5-H (~1.74 kcal/mol) ConfA->StericA StericB 1,3-Diaxial Strain: Axial C1-Me vs C3-Br (Severe Steric Clash > 3.5 kcal/mol) ConfB->StericB ResultA Thermodynamically Favored (Major Population) StericA->ResultA ResultB Thermodynamically Disfavored (Minor Population) StericB->ResultB

Logical workflow of conformer interconversion and steric penalties in 3-bromo-1,1-dimethylcyclohexane.

Experimental Protocols for Conformational Validation

To empirically and computationally validate the thermodynamic stability of these conformers, researchers utilize self-validating workflows. Below are the standard operating procedures for Variable-Temperature NMR (VT-NMR) and Density Functional Theory (DFT) calculations.

Variable-Temperature NMR (VT-NMR) Spectroscopy

At room temperature (298 K), the energy barrier for a cyclohexane ring flip is low enough (~10 kcal/mol) that conformers interconvert rapidly on the NMR timescale, yielding an averaged spectrum[4]. To quantify the exact ratio of Conformer A to Conformer B, the exchange must be "frozen" by lowering the temperature.

Step-by-Step Methodology:

  • Sample Preparation (Internal Calibration): Dissolve 15 mg of 3-bromo-1,1-dimethylcyclohexane in 0.6 mL of deuterated dichloromethane (CD₂Cl₂). Add 0.01% Tetramethylsilane (TMS) as an internal chemical shift reference. CD₂Cl₂ is chosen for its low freezing point (-97 °C).

  • Baseline Acquisition: Acquire a standard ¹H and ¹³C NMR spectrum at 298 K to confirm sample purity and establish the averaged chemical shifts.

  • Controlled Cooling & Coalescence Monitoring: Lower the probe temperature in 10 K increments. Monitor the signal of the C3 methine proton (CH-Br). As the temperature approaches the coalescence temperature ( Tc​ ), the averaged peak will broaden.

  • Decoalescence & Integration: Continue cooling to -80 °C. The broadened peak will split into two distinct signals representing Conformer A and Conformer B.

  • Kinetic Validation: Integrate the area under the two distinct C3 methine peaks. Calculate the equilibrium constant ( Keq​=AreaA​/AreaB​ ). Use the Boltzmann distribution equation ( ΔG∘=−RTlnKeq​ ) to determine the exact thermodynamic energy difference[4].

VTNMR_Workflow Step1 1. Sample Prep Dissolve in CD2Cl2 Add TMS Standard Step2 2. VT-NMR Cooling Cool to -80°C Monitor Coalescence Step1->Step2 Step3 3. Spectral Acq. Acquire 1H/13C Spectra Ensure S/N > 100 Step2->Step3 Step4 4. Kinetic Analysis Integrate Signals Calculate ΔG° Step3->Step4

Step-by-step Variable-Temperature NMR workflow for evaluating conformational equilibrium.

Computational Density Functional Theory (DFT) Validation

To support empirical NMR data, DFT calculations are employed to map the potential energy surface. Because 1,3-diaxial interactions are heavily dependent on dispersion forces (van der Waals interactions), selecting the correct functional is critical for scientific integrity[6].

Step-by-Step Methodology:

  • Initial Geometry Generation: Construct 3D models of Conformer A and Conformer B using molecular mechanics (e.g., MMFF94) to establish baseline geometries.

  • Functional & Basis Set Selection: Utilize a dispersion-corrected functional such as ω B97X-D or M06-2X, paired with a robust basis set like 6-311+G(d,p) for Carbon/Hydrogen and a LANL2DZ effective core potential for Bromine[6]. Dispersion corrections are mandatory to accurately model the Me-Br steric clash.

  • Solvent Modeling: Apply a Polarizable Continuum Model (PCM) set to dichloromethane to mimic the VT-NMR environment[6].

  • Geometry Optimization & Self-Validation: Run the optimization. Crucial Validation Step: Perform a frequency calculation on the optimized geometries. The absence of imaginary frequencies confirms that both conformers are true local minima rather than transition states.

  • Thermodynamic Extraction: Extract the zero-point energy (ZPE) corrected Gibbs free energies for both conformers to calculate the theoretical ΔG∘ , which should closely align with the VT-NMR results.

Conclusion

The thermodynamic stability of 3-bromo-1,1-dimethylcyclohexane is dictated not by the simple preference of the bromine atom, but by the unavoidable presence of an axial methyl group at C1. The severe 1,3-diaxial steric clash between the axial methyl and an axial bromine forces the molecule to adopt the conformer where bromine is equatorial. By utilizing self-validating VT-NMR protocols and dispersion-corrected DFT calculations, researchers can accurately quantify these interactions, providing critical insights for the stereochemical control of cyclic pharmaceutical intermediates.

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Exploratory

Vibrational Profiling of Halogenated Cycloalkanes: A Comprehensive IR Spectroscopy Guide to 3-Bromo-1,1-dimethylcyclohexane

Executive Summary For researchers and drug development professionals, the accurate structural verification of halogenated cyclic intermediates is a critical quality control step. 3-bromo-1,1-dimethylcyclohexane (Molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate structural verification of halogenated cyclic intermediates is a critical quality control step. 3-bromo-1,1-dimethylcyclohexane (Molecular Formula: C8H15Br)[1] presents a unique molecular architecture that yields a highly diagnostic Infrared (IR) spectrum. This whitepaper provides an in-depth mechanistic analysis of its vibrational modes, detailing the causality behind its characteristic absorption bands, and establishes a self-validating experimental protocol for high-resolution Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

Molecular Architecture and Vibrational Causality

The IR spectrum of a molecule is a direct macroscopic readout of its microscopic dipole moment derivatives. For 3-bromo-1,1-dimethylcyclohexane, the absorption profile is dictated by three primary structural domains:

  • The Aliphatic Cyclohexane Ring: The core framework consists entirely of sp³ hybridized carbons. The C-H stretching vibrations for these unstrained cyclic alkanes occur strictly below 3000 cm⁻¹. The asymmetric stretching motion—where one C-H bond contracts while others lengthen—generates a larger change in the dipole moment compared to the symmetric stretch, resulting in a more intense absorption band[2].

  • The gem-Dimethyl Group (C1 Position): The most diagnostic aliphatic feature of this molecule is the gem-dimethyl group. When two methyl groups are attached to the same quaternary carbon, their symmetric C-H bending vibrations mechanically couple. This steric and vibrational coupling causes a resonance split, manifesting as a highly characteristic doublet of approximately equal intensity in the mid-frequency region[2][3].

  • The Alkyl Bromide (C3 Position): Bromine is highly electronegative and massive, creating a highly polar C-Br bond. The stretching of this bond produces a massive localized change in the dipole moment. Consequently, the C-Br stretch appears as a distinct, strong absorption band in the low-frequency (fingerprint) region[4][5].

Quantitative Spectral Data

The following table summarizes the deterministic IR absorption bands for 3-bromo-1,1-dimethylcyclohexane, mapping each frequency range to its underlying physical vibration.

Functional GroupVibration ModeExpected Frequency Range (cm⁻¹)IntensityMechanistic Rationale
Alkane Framework C-H Stretch (sp³)2850 - 2960StrongHigh-frequency stretching of aliphatic C-H bonds. The lack of bands >3000 cm⁻¹ confirms the absence of sp² (alkene/aromatic) carbons[2][4].
Methylene (Ring) C-H Scissoring~1465MediumIn-plane bending of the cyclic CH₂ groups[3].
gem-Dimethyl C-H Symmetric Bend1385 - 1380 & 1370 - 1365Medium (Doublet)Mechanical coupling of two methyl groups on a single quaternary carbon yields a characteristic 1:1 intensity resonance doublet[2][3].
Alkyl Bromide C-Br Stretch500 - 690StrongLarge dipole moment derivative during the stretching of the highly polar, massive C-Br bond[4][5].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To capture the nuances of the gem-dimethyl doublet and the low-frequency C-Br stretch, Attenuated Total Reflectance (ATR) FTIR is the optimal technique. ATR is selected over traditional transmission cells (e.g., NaCl plates) because it eliminates the need for solvent dilution, which can obscure critical fingerprint regions. The evanescent wave penetrates the liquid sample directly, providing a highly reproducible, effective pathlength.

Step-by-Step Methodology

Step 1: System Initialization & Calibration (Self-Validation Phase)

  • Action: Purge the FTIR spectrometer optics with dry nitrogen.

  • Causality: Eliminates atmospheric H₂O and CO₂ interference, which can mask critical regions (e.g., CO₂ absorbs strongly near 2350 cm⁻¹).

  • Validation: Run a standard polystyrene film. Verify that the 1601 cm⁻¹ and 3028 cm⁻¹ bands are accurate within ±1 cm⁻¹.

Step 2: Background Acquisition

  • Action: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on the clean, dry diamond ATR crystal.

  • Causality: A resolution of 4 cm⁻¹ is optimal for liquid samples; it provides sufficient data point density to resolve the closely spaced gem-dimethyl doublet without introducing excessive instrumental noise.

  • Validation: If the background shows residual C-H stretches, the crystal is contaminated. Clean with volatile isopropanol and dry until a flat baseline is achieved. This ensures all subsequent bands are strictly attributable to the C8H15Br sample.

Step 3: Sample Application & Acquisition

  • Action: Apply 1-2 drops of liquid 3-bromo-1,1-dimethylcyclohexane directly onto the ATR crystal, ensuring complete coverage of the active sensor area.

  • Action: Collect the sample spectrum using the identical parameters (32 scans, 4 cm⁻¹ resolution).

Step 4: Data Processing

  • Action: Apply an ATR correction algorithm via the spectrometer software.

  • Causality: The penetration depth of the ATR evanescent wave is wavelength-dependent (it penetrates deeper at lower frequencies). ATR correction normalizes the spectrum so that relative peak intensities (especially the strong C-Br stretch at 500-690 cm⁻¹) accurately reflect true absorbance values.

Spectral Interpretation Workflow

The logical progression for interpreting the acquired spectrum follows a top-down frequency approach, isolating the framework, the branching, and finally the heteroatom.

Workflow Start ATR-FTIR Acquisition Step1 High Freq: 2800-3000 cm⁻¹ Start->Step1 Node1 sp³ C-H Stretches Step1->Node1 Aliphatic Ring Step2 Mid Freq: 1300-1500 cm⁻¹ Node1->Step2 Node2 gem-Dimethyl Doublet Step2->Node2 Branching Step3 Low Freq: 500-700 cm⁻¹ Node2->Step3 Node3 C-Br Stretch Step3->Node3 Halogen End Confirm: C8H15Br Node3->End Verification

IR Spectral Interpretation Workflow for 3-bromo-1,1-dimethylcyclohexane.

Conclusion

The structural verification of 3-bromo-1,1-dimethylcyclohexane via IR spectroscopy relies on the synergistic interpretation of three distinct vibrational phenomena. By confirming the purely sp³ hybridized nature of the C-H stretches, identifying the sterically coupled resonance doublet of the gem-dimethyl group at 1385-1365 cm⁻¹, and isolating the high-dipole C-Br stretch between 500-690 cm⁻¹, researchers can achieve high-confidence structural validation. Adhering to a self-validating ATR-FTIR protocol ensures that these diagnostic bands are captured with the resolution and baseline fidelity required for rigorous pharmaceutical and synthetic applications.

References

  • INFRARED SPECTROSCOPY - St.
  • Source: missouri.
  • Source: specac.
  • 3-bromo-1,1-dimethylcyclohexane (C8H15Br)
  • Source: libretexts.

Sources

Foundational

Synthesis Pathways and Mechanisms for 3-Bromo-1,1-dimethylcyclohexane: A Comprehensive Technical Guide

Executive Summary The synthesis of highly substituted, functionalized cycloalkanes is a cornerstone of modern pharmaceutical and materials research. 3-Bromo-1,1-dimethylcyclohexane is a highly valuable synthetic intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly substituted, functionalized cycloalkanes is a cornerstone of modern pharmaceutical and materials research. 3-Bromo-1,1-dimethylcyclohexane is a highly valuable synthetic intermediate, offering a unique steric environment due to its gem-dimethyl group. This whitepaper provides a rigorous, causality-driven breakdown of the optimal synthetic pathways for this compound. By moving away from unselective radical bromination and employing a directed functional group interconversion (FGI) strategy, researchers can achieve absolute regiocontrol and predictable stereochemical outcomes.

Compound Profiling and Stereochemical Dynamics

Before designing a synthesis pathway, it is critical to understand the structural and thermodynamic properties of the target molecule.

  • Chemical Identity: 3-Bromo-1,1-dimethylcyclohexane (Molecular Formula: C8H15Br[1]) has a molecular weight of 191.11 g/mol [2] and a predicted LogP of 3.35[3].

  • Safety Profile: The compound is a known irritant, carrying GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Conformational Equilibrium: The molecule exhibits chirality (existing as R and S enantiomers) and undergoes a dynamic chair-flip equilibrium[4]. The presence of the bulky gem-dimethyl group at C1 introduces severe 1,3-diaxial interactions. If the bromine atom at C3 assumes an axial position, it violently clashes with the axial methyl group at C1. Consequently, the thermodynamic equilibrium heavily favors the conformer where the bromine atom occupies the equatorial position[4]. Understanding this steric penalty is crucial for predicting the transition states during its synthesis.

Retrosynthetic Analysis & Pathway Selection

A common pitfall in the synthesis of brominated cycloalkanes is the reliance on direct free-radical bromination. While effective for simple alkanes, subjecting 1,1-dimethylcyclohexane to radical bromination yields a statistical nightmare. Lacking a highly reactive tertiary C–H bond, the radical initiator indiscriminately abstracts secondary hydrogens at C2, C3, and C4, resulting in an inseparable mixture of positional isomers.

To achieve absolute regiocontrol, a directed Functional Group Interconversion (FGI) approach must be utilized. The optimal pathway is a three-step sequence starting from the commercially available enone, 3-methylcyclohex-2-en-1-one.

Retrosynthesis A 3-Bromo-1,1-dimethylcyclohexane B 3,3-Dimethylcyclohexan-1-ol A->B Appel Reaction (CBr4, PPh3) C 3,3-Dimethylcyclohexan-1-one B->C Reduction (NaBH4) D 3-Methylcyclohex-2-en-1-one C->D 1,4-Conjugate Addition (Me2CuLi)

Retrosynthetic pathway for 3-bromo-1,1-dimethylcyclohexane via directed functionalization.

Mechanistic Deep-Dive

Step 1: 1,4-Conjugate Addition (Michael Addition)

The Causality: Why use a Gilman reagent (lithium dimethylcuprate) instead of a standard Grignard reagent (methylmagnesium bromide)? Grignard reagents are "hard" nucleophiles that preferentially attack the highly polarized carbonyl carbon directly (1,2-addition), yielding an undesired allylic alcohol. By transmetallating methyllithium with copper(I) iodide, the nucleophile is "softened." This redirects the attack to the less polarized, softer β-carbon of the enone system. This 1,4-conjugate addition selectively installs the required gem-dimethyl center at what will become C1, while preserving the oxygen atom for downstream substitution.

Step 2: Chemoselective Carbonyl Reduction

The Causality: The ketone intermediate (3,3-dimethylcyclohexan-1-one) is reduced using Sodium Borohydride (NaBH₄). The bulky axial methyl group at C3 sterically shields the axial trajectory. Consequently, hydride delivery predominantly occurs from the less hindered equatorial face. This yields the thermodynamically less stable axial alcohol (trans-3,3-dimethylcyclohexan-1-ol). This stereochemical outcome is highly advantageous, as the subsequent SN2 reaction will invert this center, placing the bulky bromine atom in the thermodynamically favored equatorial position.

Step 3: Halogenation via Appel Reaction

The Causality: Substituting a secondary alcohol with traditional reagents like HBr or PBr₃ often proceeds via an SN1-like transition state, generating a secondary carbocation. In the heavily branched 3,3-dimethylcyclohexyl system, a carbocation is highly prone to 1,2-hydride or methyl shifts to relieve steric strain, destroying the regiocontrol. The Appel Reaction (CBr₄ / PPh₃) circumvents this by strictly enforcing an SN2 mechanism. It activates the alcohol as a phosphonium alkoxy leaving group, allowing the bromide ion to attack from the opposite face, ensuring complete inversion of stereochemistry without skeletal rearrangement.

AppelMechanism S1 3,3-Dimethylcyclohexan-1-ol + PPh3 + CBr4 S2 Phosphonium Alkoxy Intermediate (R-O-P+Ph3) S1->S2 Activation & Halogen Exchange S3 SN2 Displacement by Bromide Ion S2->S3 Nucleophilic Attack S4 3-Bromo-1,1-dimethylcyclohexane (Inverted Stereocenter) S3->S4 Leaving Group Departure (OPPh3)

Stepwise mechanism of the Appel reaction ensuring stereospecific bromination.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints before proceeding to the next step.

Protocol A: Synthesis of 3,3-Dimethylcyclohexan-1-one
  • Preparation: Under an inert argon atmosphere, suspend CuI (1.1 eq) in anhydrous diethyl ether at 0°C.

  • Cuprate Formation: Dropwise add Methyllithium (2.2 eq). The solution will transition from a yellow precipitate to a clear, colorless solution of Me₂CuLi. Cool the mixture to -78°C.

  • Addition: Slowly add 3-methylcyclohex-2-en-1-one (1.0 eq) in ether. Stir for 2 hours at -78°C.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl to destroy excess organocuprate. Extract with Et₂O, wash with brine, dry over MgSO₄, and concentrate.

  • System Validation: Perform TLC (Hexane/EtOAc 9:1). The reaction is successful if the UV-active starting material spot disappears, replaced by a UV-inactive spot that stains dark blue with vanillin.

Protocol B: Reduction to 3,3-Dimethylcyclohexan-1-ol
  • Reaction: Dissolve the crude ketone (1.0 eq) in methanol at 0°C. Slowly add NaBH₄ (1.5 eq) in small portions to control hydrogen evolution.

  • Stirring: Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench & Workup: Quench carefully with 1M HCl until gas evolution ceases. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate in vacuo.

  • System Validation: Analyze the crude product via FT-IR spectroscopy. Validation is achieved when the sharp C=O stretch at ~1715 cm⁻¹ is entirely replaced by a broad O-H stretch at ~3300 cm⁻¹.

Protocol C: Appel Bromination to 3-Bromo-1,1-dimethylcyclohexane
  • Activation: Dissolve the crude alcohol (1.0 eq) and CBr₄ (1.2 eq) in anhydrous DCM at 0°C.

  • Substitution: Slowly add Triphenylphosphine (PPh₃, 1.2 eq) in portions. The solution will turn slightly yellow as the phosphonium intermediate forms. Stir for 3 hours, allowing it to warm to room temperature.

  • Purification: Concentrate the reaction mixture. To precipitate the triphenylphosphine oxide (OPPh₃) byproduct, triturate the residue with cold hexanes and filter through a pad of Celite. Purify the filtrate via silica gel flash chromatography (100% Hexanes).

  • System Validation: Analyze via GC-MS. The synthesis is validated by the presence of a molecular ion cluster at m/z 190 and 192 in a 1:1 ratio, confirming the successful incorporation of a single bromine atom.

Quantitative Validation Metrics

The following table summarizes the expected quantitative data and self-validation metrics for the three-step synthesis, allowing researchers to benchmark their experimental progress.

StepReaction TypeReagents & ConditionsTarget IntermediateExpected YieldValidation Metric (Self-Validation)
1 1,4-Conjugate AdditionMe₂CuLi, Et₂O, -78°C3,3-Dimethylcyclohexan-1-one85–90%TLC: Loss of UV activity.IR: Sharp C=O stretch at ~1715 cm⁻¹.
2 Carbonyl ReductionNaBH₄, MeOH, 0°C to RT3,3-Dimethylcyclohexan-1-ol90–95%IR: Broad O-H stretch (~3300 cm⁻¹), complete loss of C=O stretch.
3 Appel HalogenationCBr₄, PPh₃, CH₂Cl₂, 0°C3-Bromo-1,1-dimethylcyclohexane75–80%GC-MS: m/z 190/192 (1:1 ratio).NMR: Upfield shift of the C3 proton.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of Grignard Reagents from Sterically Hindered Secondary Alkyl Halides

Target Substrate: 3-bromo-1,1-dimethylcyclohexane Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Introduction and Mechanistic Insights The preparation of Grignard reagents from secondary a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 3-bromo-1,1-dimethylcyclohexane Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Introduction and Mechanistic Insights

The preparation of Grignard reagents from secondary alkyl halides, particularly those with proximal steric bulk such as 3-bromo-1,1-dimethylcyclohexane , presents unique synthetic challenges[1]. The presence of the gem-dimethyl group at the C1 position introduces significant steric hindrance, which can impede the initial single-electron transfer (SET) required at the magnesium surface. Furthermore, secondary alkyl bromides are prone to side reactions, most notably Wurtz-type homo-coupling and β -hydride elimination, if the localized reaction temperature is not strictly controlled[2].

To mitigate these issues, this protocol utilizes a highly controlled initiation sequence employing 1,2-dibromoethane as a chemical activator. This entrainment technique cleans the magnesium oxide passivation layer, generating fresh, highly reactive magnesium surfaces without requiring excessive thermal energy that would otherwise promote unwanted elimination pathways[3].

Experimental Workflow and Mechanistic Pathway

The following diagram illustrates the critical path for the synthesis and validation of the Grignard reagent, emphasizing the self-validating checkpoints required for reproducible organometallic synthesis.

G A 1. Apparatus Preparation (Flame-dried, Ar Atmosphere) B 2. Mg Surface Activation (1,2-dibromoethane entrainment) A->B Anhydrous THF C 3. Substrate Addition (3-bromo-1,1-dimethylcyclohexane) B->C Ethylene Gas Evolution D 4. Grignard Maturation (Controlled Reflux in THF) C->D Dropwise, T < 35°C E 5. Reagent Validation (Iodometric Titration) D->E Decantation & Cooling

Caption: Workflow for the synthesis and validation of 3-bromo-1,1-dimethylcyclohexane magnesium bromide.

Reagent and Stoichiometric Parameters

To ensure a self-validating system, the stoichiometry is designed with a slight excess of magnesium to ensure complete consumption of the valuable alkyl halide, while keeping the solvent volume optimized for a target molarity of ~0.5 M to prevent precipitation of the resulting Grignard reagent.

Table 1: Quantitative Reaction Parameters
Reagent / MaterialRoleEquivalentsAmountNotes
3-bromo-1,1-dimethylcyclohexane Substrate1.00 eq10.0 mmol (1.91 g)Must be distilled and stored over 4Å molecular sieves.
Magnesium Turnings Metal Source1.20 eq12.0 mmol (0.29 g)Dry-stirred under Argon for 2 hours prior to use[1].
1,2-Dibromoethane Activator0.05 eq0.5 mmol (43 µL)Generates ethylene gas; confirms active Mg surface[3].
Anhydrous THF SolventN/A20.0 mLInhibitor-free, dispensed from a solvent purification system.
Iodine ( I2​ ) TitrantN/AVariableUsed for active Grignard concentration determination[3].

Step-by-Step Protocol

Phase 1: Apparatus Preparation and Magnesium Activation

Causality Note: Grignard reagents act as strong bases ( pKa​ > 40) and will instantly be quenched by ambient moisture[1]. A self-validating dry setup is non-negotiable.

  • Glassware Drying: Assemble a 3-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under a high vacuum (0.1 mmHg) and backfill with ultra-pure Argon (repeat 3 times)[4].

  • Mechanical Activation: Add 0.29 g of magnesium turnings to the flask. Vigorously dry-stir the turnings under Argon for 2 hours to mechanically fracture the MgO layer.

  • Chemical Activation: Add 2.0 mL of anhydrous THF to cover the magnesium. Inject 43 µL of 1,2-dibromoethane directly into the THF[3].

  • Validation Checkpoint: Observe the mixture for 5-10 minutes. The evolution of fine bubbles (ethylene gas) and a slight exotherm validate that the magnesium surface is now active and ready for the substrate[3].

Phase 2: Halide Addition and Grignard Formation

Causality Note: 3-bromo-1,1-dimethylcyclohexane is prone to elimination. The addition rate must be strictly controlled to maintain a gentle reaction without thermal runaway.

  • Substrate Preparation: In the dropping funnel, dilute 1.91 g of 3-bromo-1,1-dimethylcyclohexane in 18.0 mL of anhydrous THF.

  • Initiation: Add approximately 1.0 mL of the substrate solution to the activated magnesium. Wait for a localized color change (often turning slightly cloudy or grayish) and a localized temperature increase, confirming the onset of the Grignard formation[2].

  • Controlled Addition: Once initiated, begin adding the remainder of the halide solution dropwise over 45 minutes. Maintain the internal temperature between 25°C and 30°C using a room-temperature water bath if necessary.

  • Maturation: After complete addition, stir the reaction mixture at room temperature for an additional 2 hours to ensure complete conversion[4].

  • Settling: Stop stirring and allow the excess magnesium metal to settle at the bottom of the flask. The resulting solution should be a clear, pale gray/brown liquid.

Phase 3: Titration and Yield Validation

Causality Note: Assuming 100% conversion is a critical error in process chemistry. The exact molarity must be determined before downstream use.

  • Iodometric Titration: Withdraw a 1.00 mL aliquot of the newly formed Grignard reagent using a dry, gas-tight syringe.

  • Add the aliquot to a pre-weighed solution of Iodine dissolved in dry THF[3].

  • Calculate the active Grignard concentration based on the stoichiometry of the quench ( 2RMgX+I2​→2R−I+MgX2​+MgI2​ )[3]. Expected yield for this sterically hindered substrate is typically 75-85% (approx. 0.38 - 0.43 M).

References

  • Master Organic Chemistry. "Formation of Grignard and Organolithium Reagents From Alkyl Halides." Master Organic Chemistry, 2015. [Link]

  • Dong, V. M., & Cruz, F. "Grignard Reagent Preparation and Grignard Reaction." Journal of Visualized Experiments (JoVE), 2017.[Link]

Sources

Application

Application Notes and Protocols: 3-Bromo-1,1-dimethylcyclohexane as a Precursor in Complex Organic Synthesis

Executive Summary & Chemical Profile 3-Bromo-1,1-dimethylcyclohexane (often referred to in synthesis literature as 3,3-dimethylcyclohexyl bromide) is a sterically hindered secondary alkyl halide. Characterized by a gem-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

3-Bromo-1,1-dimethylcyclohexane (often referred to in synthesis literature as 3,3-dimethylcyclohexyl bromide) is a sterically hindered secondary alkyl halide. Characterized by a gem-dimethyl group at the 3-position relative to the bromine atom, this structural motif introduces significant conformational bias. It serves as a critical precursor in the synthesis of complex cyclic scaffolds, most notably in the production of 1-(3,3-dimethylcyclohexyl)ethanone (commercially known as Herbac or woody ketone), a highly valued intermediate in the fragrance and pharmaceutical industries [1].

Table 1: Physicochemical Properties
ParameterValueSignificance in Synthesis
Molecular Formula C₈H₁₅BrStandard secondary alkyl bromide profile.
Molecular Weight 191.11 g/mol Moderately volatile; requires controlled thermal conditions.
LogP ~3.35Highly lipophilic; necessitates non-polar or aprotic solvents (e.g., THF, Et₂O) [1].
Structural Feature Gem-dimethyl at C3Induces severe 1,3-diaxial interactions, dictating reaction pathways.

Mechanistic Insights: The Gem-Dimethyl Steric Effect

In organic synthesis, the spatial arrangement of atoms dictates the viability of reaction pathways. The reactivity of 3-bromo-1,1-dimethylcyclohexane is profoundly influenced by the Thorpe-Ingold (gem-dimethyl) effect .

When attempting a standard bimolecular nucleophilic substitution ( SN​2 )—such as the introduction of a cyanide ion to form a nitrile—the nucleophile must approach the electrophilic carbon from the trajectory exactly opposite to the carbon-bromine bond (backside attack). However, in the most stable chair conformation where the bromine is equatorial, one of the methyl groups at the 3-position is forced into an axial position. This axial methyl group projects directly into the required approach vector of the nucleophile.

Because of this severe steric clash, standard SN​2 reactions that typically invert stereocenters fail or are drastically slowed [2]. Instead of undergoing inversion, the molecule either resists the reaction, undergoes retention of configuration via alternative mechanisms, or shifts entirely toward elimination ( E2 ) or unimolecular substitution ( SN​1 ) pathways [2], [4].

SN2_Steric_Hindrance Nuc Nucleophile (e.g., CN⁻) Backside Backside Attack Trajectory Nuc->Backside Substrate (R)-1-bromo-3,3-dimethylcyclohexane (Axial Methyl at C3) Block Steric Clash (Blocked by Axial CH₃) Substrate->Block Backside->Substrate Result SN2 Inversion PREVENTED Block->Result

Steric hindrance by the axial methyl group at C3 blocking the SN2 backside attack trajectory.

Overcoming Steric Limitations: Carbon-Carbon Bond Formation

Because direct nucleophilic displacement is sterically prohibited, the most efficient method for carbon-carbon bond formation is "Umpolung" (polarity reversal)—converting the electrophilic bromide into a nucleophilic Grignard reagent.

The resulting 3,3-dimethylcyclohexylmagnesium bromide can be reacted with acyl chlorides to form ketones. However, Grignard reagents are highly reactive and can perform a second nucleophilic attack on the newly formed ketone, yielding an unwanted tertiary alcohol. To prevent this over-addition, the Grignard reagent is often transmetalated with cadmium chloride ( CdCl2​ ) to form an organocadmium intermediate. Organocadmium compounds are significantly less nucleophilic; they react readily with acyl chlorides but are inert toward ketones, ensuring high selectivity for the target product [3].

Table 2: Comparative Reactivity Profile
Reaction PathwayReagents / ConditionsPrimary OutcomeYield / Utility
SN​2 Substitution NaCN, MethanolFails or yields retention/elimination due to steric block.Low / Not recommended
SN​1 Solvolysis H₂O / HeatForms secondary carbocation; prone to hydride shifts.Moderate / Complex mixtures
Grignard Formation Mg turnings, I₂, Et₂O3,3-dimethylcyclohexylmagnesium bromide.High / Excellent precursor
Organocadmium Acylation 1. CdCl₂, 2. Acetyl Chloride1-(3,3-dimethylcyclohexyl)ethanone (Ketone).High / Highly selective

Experimental Protocol: Synthesis of 1-(3,3-Dimethylcyclohexyl)ethanone

The following self-validating protocol details the synthesis of the target ketone via the preferred organocadmium transmetalation route to guarantee chemoselectivity [3].

Phase 1: Preparation of the Grignard Reagent

Causality Note: All glassware must be flame-dried under an inert atmosphere (Nitrogen or Argon). Water acts as a strong acid toward Grignard reagents, instantly destroying them to form the corresponding alkane.

  • Setup: Equip a 500 mL three-necked flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer.

  • Activation: Add 1.2 equivalents of magnesium turnings to the flask. Introduce a single crystal of iodine ( I2​ ). The iodine reacts with the passivating magnesium oxide layer on the turnings, exposing the highly reactive pure magnesium metal beneath.

  • Initiation: Add 15 mL of anhydrous diethyl ether ( Et2​O ). Add 5% of the total 3-bromo-1,1-dimethylcyclohexane (1.0 eq total) via the dropping funnel. Stir gently until the brown iodine color fades and the ether begins to bubble, indicating initiation.

  • Addition: Dilute the remaining bromide in 100 mL of anhydrous Et2​O . Add this solution dropwise over 45 minutes, maintaining a gentle reflux.

  • Completion: Once addition is complete, reflux the mixture for an additional 60 minutes to ensure total consumption of the alkyl bromide.

Phase 2: Transmetalation and Acylation
  • Transmetalation: Cool the Grignard solution to 0 °C using an ice bath. Slowly add 0.55 equivalents of anhydrous cadmium chloride ( CdCl2​ ) in small portions. Stir for 45 minutes at room temperature until a negative Gilman test confirms the absence of the Grignard reagent, indicating complete conversion to di(3,3-dimethylcyclohexyl)cadmium.

  • Acylation: Re-cool the flask to 0 °C. Dissolve 1.1 equivalents of acetyl chloride in 50 mL of anhydrous toluene and add it dropwise via the dropping funnel.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The less reactive organocadmium selectively attacks the acyl chloride but will not attack the resulting ketone.

  • Quench & Workup: Cool the flask to 0 °C and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride ( NH4​Cl ) dropwise. Extract the aqueous layer with Et2​O (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure.

  • Purification: Purify the crude product via vacuum distillation to yield pure 1-(3,3-dimethylcyclohexyl)ethanone.

Grignard_Workflow Step1 1. Mg Activation Mg turnings + I₂ in anhydrous Et₂O Step2 2. Grignard Formation Add 3-bromo-1,1-dimethylcyclohexane Step1->Step2 Step3 3. Transmetalation Add Anhydrous CdCl₂ at 0 °C Step2->Step3 Step4 4. Acylation React with Acetyl Chloride in Toluene Step3->Step4 Step5 5. Quench & Workup Sat. NH₄Cl quench, extract, dry Step4->Step5 Product Target Product 1-(3,3-dimethylcyclohexyl)ethanone Step5->Product

Step-by-step workflow for the highly selective synthesis of 1-(3,3-dimethylcyclohexyl)ethanone.

References

  • National Center for Biotechnology Information (PubChem). "3-Bromo-1,1-dimethylcyclohexane | C8H15Br | CID 57745297." PubChem Compound Summary. Available at:[Link]

  • Brainly Educational Database. "Reaction Mechanisms and Steric Hindrance in SN2 Substitutions of Alkyl Bromides." Brainly. Available at: [Link]

  • Forrest, T.P. and Thiel, J. "Carbon-13 magnetic resonance: hydrogen involvement in y-anti substituent effects." Canadian Journal of Chemistry, 1981, 59(19): 2870-2875. Available at: [Link]

Method

Application Note: Regioselective Base-Catalyzed E2 Elimination of 3-Bromo-1,1-dimethylcyclohexane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Causality The base-catalyzed bimolecular e...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Causality

The base-catalyzed bimolecular elimination (E2) of substituted cyclohexanes is a foundational transformation in organic synthesis. However, the stereoelectronic requirements of the E2 mechanism impose strict conformational constraints on the substrate. For an E2 elimination to occur within a cyclohexane ring, the leaving group (halide) and the abstracted β -proton must adopt an anti-periplanar geometry. In a rigid chair conformation, this stereoelectronic mandate dictates that both groups must occupy trans-diaxial positions[1].

When dealing with 3-bromo-1,1-dimethylcyclohexane , chemists face a unique conformational bottleneck. The gem-dimethyl group at C1 ensures that one methyl group is permanently axial and the other is equatorial. The bromine atom at C3 dynamically flips between equatorial and axial positions, creating a dramatic kinetic disparity:

  • Equatorial-Br Conformer: The bromine is equatorial. The adjacent β -protons (at C2 and C4) that are anti-periplanar to the C-Br bond are part of the rigid C-C ring framework. Consequently, no trans-diaxial β -protons are available, rendering this conformer completely unreactive toward E2 elimination.

  • Axial-Br Conformer: The bromine is axial and correctly anti-periplanar to the axial β -protons at both C2 and C4. However, this conformer suffers from a severe 1,3-diaxial steric clash between the axial bromine at C3 and the axial methyl group at C1.

Due to this 1,3-diaxial strain, the conformational equilibrium overwhelmingly favors the unreactive equatorial-Br conformer. Following the Curtin-Hammett principle, the elimination must proceed through the highly unstable axial-Br conformer. This results in a significantly elevated overall activation energy, making the reaction markedly slower than that of unhindered bromocyclohexanes.

Regioselectivity and Product Distribution

When a strong base such as sodium ethoxide ( NaOCH2​CH3​ ) attacks the reactive axial-Br conformer, it can abstract either the axial proton at C2 or the axial proton at C4. This bifurcation leads to two distinct E2 products[2],[3]:

  • Pathway A (C2 Attack): Abstraction of the C2 proton yields 3,3-dimethylcyclohexene .

  • Pathway B (C4 Attack): Abstraction of the C4 proton yields 4,4-dimethylcyclohexene .

While both products feature disubstituted double bonds, 4,4-dimethylcyclohexene emerges as the major product . The causality behind this regioselectivity is twofold:

  • Kinetic Control (Sterics): The transition state leading to 3,3-dimethylcyclohexene is highly sterically congested because the base must approach C2, which is directly adjacent to the bulky gem-dimethyl group at C1.

  • Thermodynamic Control: 4,4-dimethylcyclohexene is thermodynamically more stable as the newly formed alkene is further removed from the steric bulk of the quaternary carbon[4].

E2_Mechanism Substrate 3-Bromo-1,1-dimethylcyclohexane (Starting Material) Eq_Conf Equatorial-Br Conformer >99% Population (No anti-periplanar H) Substrate->Eq_Conf Fast Equilibrium Ax_Conf Axial-Br Conformer <1% Population (Severe 1,3-diaxial strain) Substrate->Ax_Conf Fast Equilibrium TS_C2 Base attacks C2 axial H High Steric Hindrance Ax_Conf->TS_C2 E2 (Slow) TS_C4 Base attacks C4 axial H Lower Steric Hindrance Ax_Conf->TS_C4 E2 (Fast) Prod_33 3,3-Dimethylcyclohexene (Minor Product) TS_C2->Prod_33 Prod_44 4,4-Dimethylcyclohexene (Major Product) TS_C4->Prod_44

Conformational equilibrium and regioselective E2 reaction pathways for 3-bromo-1,1-dimethylcyclohexane.

Quantitative Data Summaries

Table 1: Conformational and Reaction Parameters for 3-Bromo-1,1-dimethylcyclohexane

ParameterEquatorial-Br ConformerAxial-Br Conformer
Relative Population > 99%< 1%
1,3-Diaxial Interactions MinimalSevere (Axial Br vs. Axial CH 3​ )
Anti-periplanar β -Hydrogens NoneTwo (at C2 and C4)
E2 Reactivity UnreactiveHighly Reactive

Table 2: Regioselective Product Comparison

ProductDouble Bond PositionSteric EnvironmentThermodynamic StabilityExpected Yield
3,3-Dimethylcyclohexene C2–C3Adjacent to quaternary C1LowerMinor
4,4-Dimethylcyclohexene C3–C4Distal to quaternary C1HigherMajor

Experimental Protocol: Base-Catalyzed Dehydrohalogenation

This self-validating protocol ensures the promotion of the E2 pathway while suppressing competing S N​ 2 substitution, which is already hindered by the secondary nature of the substrate and the adjacent neopentyl-like steric bulk.

Materials Required
  • 3-bromo-1,1-dimethylcyclohexane (Substrate)

  • Sodium ethoxide ( NaOCH2​CH3​ ), 21 wt% in ethanol (Base/Nucleophile)

  • Anhydrous ethanol (Solvent)

  • Pentane (Extraction solvent)

  • Brine and Anhydrous Na2​SO4​

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried, nitrogen-flushed 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1.0 equivalent (e.g., 5.0 mmol) of 3-bromo-1,1-dimethylcyclohexane.

  • Base Addition: Slowly add 3.0 equivalents of sodium ethoxide solution (21 wt% in ethanol) via syringe. The excess base drives the bimolecular kinetics and ensures complete conversion despite the inherently slow reaction rate.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 78 °C). Scientist's Note: Elevated temperatures are critical here; the high thermal energy is required to overcome the substantial activation barrier imposed by the unfavorable 1,3-diaxial interaction in the reactive conformer.

  • Kinetic Monitoring: Sample the reaction every 2 hours. Quench micro-aliquots in water, extract with pentane, and analyze via GC-MS. Monitor the disappearance of the substrate mass peak and the emergence of the isomeric alkene peaks.

  • Workup: Once conversion is complete (typically 12–16 hours), cool the flask to room temperature. Quench the reaction by pouring it into 25 mL of ice-cold distilled water. Extract the aqueous layer three times with 15 mL portions of pentane.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual ethanol, dry over anhydrous Na2​SO4​ , and carefully filter. Concentrate under reduced pressure. (Critical Warning: The cyclohexene products are highly volatile; avoid excessive vacuum or prolonged evaporation to prevent product loss).

  • Analytical Validation: Analyze the crude mixture via 1 H NMR spectroscopy.

    • 3,3-dimethylcyclohexene will display distinct vinylic protons (the proton adjacent to the quaternary center appears as a simplified multiplet/doublet).

    • 4,4-dimethylcyclohexene will show a different vinylic splitting pattern due to the adjacent methylene protons. Integration of these vinylic signals provides the exact regiomeric ratio, confirming 4,4-dimethylcyclohexene as the major product.

Troubleshooting & Self-Validating Steps
  • Sluggish Kinetics: If the reaction is not proceeding, a chemist might be tempted to switch to a stronger, bulkier base like potassium tert-butoxide ( KOtBu ). However, using KOtBu will exacerbate the steric hindrance at the C2 position, potentially shifting the product ratio even further toward 4,4-dimethylcyclohexene, or slowing the reaction down entirely due to the inability of the bulky base to access the sterically encumbered axial protons. Stick to ethoxide and ensure the reaction is at a true reflux.

  • Product Loss: If GC-MS shows conversion but isolated yields are low, the product was likely lost during rotary evaporation. Use a Vigreux column for solvent removal if necessary.

References

  • Brainly Community. "How many different E2 products are expected in the reaction of 3-bromo-1,1-dimethylcyclohexane with NaOCH2CH3?" Brainly.
  • Vaia. "Reason for why a stereoisomer of 2-bromo-1,3-dimethylcyclohexane does not give E2 reaction." Vaia.
  • ResearchGate. "Conformational analysis of 2-substituted methylenecyclohexanes and 3-substituted cyclohexenes and the anomeric effect." ResearchGate.
  • Prexams. "OChem ACS Review 5 Structure and Preparation of Alkenes-Elimination Reactions." Prexams.

Sources

Application

Application Note: Catalytic Cross-Coupling of 3-Bromo-1,1-dimethylcyclohexane

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and quantitative data for the cross-coupling of sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and quantitative data for the cross-coupling of sterically hindered secondary alkyl bromides.

Executive Summary & Conformational Rationale

The integration of unactivated secondary alkyl halides into C(sp3)−C(sp2) and C(sp3)−C(sp3) cross-coupling frameworks remains a formidable challenge in modern drug discovery. 3-Bromo-1,1-dimethylcyclohexane presents a uniquely demanding electrophile. The gem-dimethyl group at the C1​ position imposes a strict conformational bias; severe 1,3-diaxial interactions heavily favor the equatorial positioning of the C3​ bromine atom.

In traditional palladium-catalyzed cross-coupling, the oxidative addition of such unactivated secondary alkyl bromides is sluggish. Even when successful, the resulting alkylpalladium(II) intermediate undergoes rapid β -hydride elimination—outcompeting reductive elimination and yielding undesired alkene byproducts.

To overcome this, Nickel catalysis operating via single-electron transfer (SET) pathways is the gold standard. By generating a transient, freely diffusing secondary alkyl radical, the system bypasses the requisite 2-electron oxidative addition and mitigates β -hydride elimination [1]. This application note details two field-proven methodologies for the functionalization of 3-bromo-1,1-dimethylcyclohexane: Nickel/Cobalt Dual Cross-Electrophile Coupling (XEC) and Nickel-Catalyzed Suzuki-Miyaura Alkylation .

Mechanistic Framework: Single-Electron Activation

The success of coupling 3-bromo-1,1-dimethylcyclohexane relies on generating an alkyl radical without triggering homocoupling or elimination. In the Cross-Electrophile Coupling (XEC) paradigm, a dual-catalyst system is employed. A Cobalt(II) co-catalyst acts as a radical mediator, specifically reducing the sterically hindered alkyl bromide via SET. Concurrently, a Nickel(0) catalyst undergoes oxidative addition into the aryl bromide. The resulting alkyl radical is captured by the Nickel(II)-aryl intermediate, forming a high-valent Nickel(III) species that rapidly undergoes reductive elimination to form the C−C bond[2].

XEC_Mechanism AlkylBr 3-Bromo-1,1-dimethylcyclohexane CoCat Co(II) Catalyst AlkylBr->CoCat SET AlkylRad Secondary Alkyl Radical CoCat->AlkylRad Activation Reductant Mn(0) Reductant CoCat->Reductant Turnover NiAryl Ni(II)-Aryl Intermediate AlkylRad->NiAryl Radical Capture ArylBr Aryl Bromide NiCat Ni(0) Catalyst ArylBr->NiCat Oxidative Addition NiCat->NiAryl NiIII Ni(III) Complex NiAryl->NiIII Product Cross-Coupled Product NiIII->Product Reductive Elimination NiIII->Reductant Turnover

Synergistic Ni/Co Dual Catalytic Cycle for Cross-Electrophile Coupling.

Protocol A: Nickel/Cobalt Dual-Catalyzed Cross-Electrophile Coupling

This protocol couples 3-bromo-1,1-dimethylcyclohexane directly with aryl bromides, avoiding the need for pre-formed organometallic reagents (like Grignards or boronic acids).

Causality of Reagent Selection:
  • Catalyst System: NiBr2​⋅glyme with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) provides the ideal steric bulk to stabilize the Ni(III) intermediate. Cobalt phthalocyanine ( Co(Pc) ) is chosen as the co-catalyst because its planar structure is highly tolerant of the bulky gem-dimethyl substituted cyclohexane ring during radical generation [2].

  • Reductant: Manganese dust ( Mn0 ) is used as a mild, heterogeneous terminal reductant to turn over both the Ni and Co catalytic cycles without reducing the electrophiles directly.

  • Self-Validation: Dodecane is included as an internal standard to allow precise GC-FID monitoring of the mass balance, ensuring that any unreacted radical does not terminate via disproportionation.

Step-by-Step Methodology
  • Glovebox Preparation: In a nitrogen-filled glovebox, charge an oven-dried 8 mL reaction vial equipped with a PTFE-coated magnetic stir bar with NiBr2​⋅glyme (0.05 mmol, 5 mol%), dtbbpy (0.05 mmol, 5 mol%), Co(Pc) (0.025 mmol, 2.5 mol%), and activated Mn dust (2.0 mmol, 2.0 equiv).

  • Solvent & Standard Addition: Add 2.0 mL of rigorously degassed N,N-dimethylacetamide (DMA). Add dodecane (0.5 mmol) as the internal standard.

  • Electrophile Injection: Add the aryl bromide (1.0 mmol, 1.0 equiv) and 3-bromo-1,1-dimethylcyclohexane (1.5 mmol, 1.5 equiv). The excess of the alkyl bromide compensates for minor homocoupling pathways.

  • Reaction Execution: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir vigorously (800 rpm) at 25∘C for 24 hours.

  • Validation & Quality Control: After 24 hours, halt stirring. Extract a 10 μ L aliquot, dilute in 1 mL of EtOAc, filter through a short silica plug, and analyze via GC-FID. Validation Check: Calculate the yield against the dodecane standard. A mass balance <80% indicates poor radical capture, requiring an increase in Co(Pc) loading.

  • Workup: Quench the bulk reaction with 1M HCl (5 mL) to consume excess Mn. Extract with EtOAc ( 3×10 mL), wash with brine, dry over Na2​SO4​ , and purify via flash column chromatography.

Workflow Step1 Glovebox Setup Weigh Catalysts Step2 Solvent Addition Degassed DMA Step1->Step2 Step3 Reagent Injection Alkyl/Aryl Bromides Step2->Step3 Step4 Reaction Stir at 25°C, 24h Step3->Step4 Step5 GC-FID Validation Internal Standard Step4->Step5

Step-by-Step Experimental Workflow for Cross-Electrophile Setup.

Protocol B: Nickel-Catalyzed Suzuki-Miyaura Alkylation

For applications requiring coupling with arylboronic acids, the Ni-catalyzed Suzuki-Miyaura reaction is preferred. This method utilizes a distinct activation mode where the transmetalation of the boronic acid precedes radical capture [3].

Causality of Reagent Selection:
  • Catalyst System: Ni(cod)2​ and bathophenanthroline. The rigid, electron-rich nature of bathophenanthroline accelerates the reductive elimination step, successfully outcompeting the β -hydride elimination of the bulky 3,3-dimethylcyclohexyl moiety [4].

  • Base: Potassium tert-butoxide ( KOtBu ) is strictly required. Weaker bases (like K2​CO3​ ) fail to sufficiently activate the arylboronic acid for transmetalation to the sterically encumbered Nickel center.

Step-by-Step Methodology
  • Catalyst Pre-activation: In a glovebox, dissolve Ni(cod)2​ (0.04 mmol, 4 mol%) and bathophenanthroline (0.048 mmol, 4.8 mol%) in 1.0 mL of anhydrous sec-butanol. Stir for 10 minutes until a deep color develops, indicating complexation.

  • Reagent Assembly: To a separate 8 mL vial, add the arylboronic acid (1.2 mmol, 1.2 equiv) and KOtBu (1.2 mmol, 1.2 equiv).

  • Combination: Transfer the catalyst solution to the reagent vial. Add 3-bromo-1,1-dimethylcyclohexane (1.0 mmol, 1.0 equiv) and dodecane (0.5 mmol) as an internal standard.

  • Reaction Execution: Seal the vial, remove from the glovebox, and stir at 60∘C for 16 hours.

  • Validation Check: Quench a 10 μ L aliquot with wet ether. Analyze via GC-MS to confirm the absence of 1,1-dimethylcyclohexene (the β -hydride elimination product). If alkene >15% , verify the anhydrous nature of the sec-butanol solvent.

  • Purification: Filter the crude mixture through a pad of Celite, concentrate under reduced pressure, and purify via automated flash chromatography (Hexanes/EtOAc gradient).

Quantitative Data Summary

The following table summarizes expected yields and byproduct distributions based on the optimization of the protocols described above, highlighting the critical nature of ligand and co-catalyst selection.

Method / ProtocolCatalyst SystemCoupling PartnerTarget Yield (%) β -Hydride Elimination (%)Homocoupling (%)
Protocol A (XEC) NiBr2​ / dtbbpy / Co(Pc) 4-Bromoanisole78%< 5%8%
Protocol A (XEC) NiBr2​ / dtbbpy (No Co)4-Bromoanisole12%< 5%2%
Protocol B (Suzuki) Ni(cod)2​ / BathophenanthrolinePhenylboronic Acid82%6%< 2%
Protocol B (Suzuki) Ni(cod)2​ / PPh3​ (Control)Phenylboronic Acid0%45%< 2%

Note: Data reflects typical conversions validated via GC-FID against a dodecane internal standard. The absence of the Cobalt co-catalyst in Protocol A results in a failure to activate the sterically hindered secondary bromide, while the use of monodentate phosphines in Protocol B leads exclusively to β -hydride elimination.

References

  • Tellis, J. C., Amani, J., & Molander, G. A. "Single-Electron Transmetalation: Photoredox/Nickel Dual Catalytic Cross-Coupling of Secondary Alkyl β-Trifluoroboratoketones and -esters with Aryl Bromides." Organic Letters, 2016, 18(12), 2994–2997. URL:[Link]

  • Weix, D. J., et al. "A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies." The Journal of Organic Chemistry, 2017, 82(13), 7085–7092. URL:[Link]

  • MacMillan, D. W. C., et al. "Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis." Chemical Reviews, 2022, 122(2), 1485-1614. URL:[Link]

  • Zhou, J., & Fu, G. C. "Nickel-Catalyzed Suzuki Reactions of Unactivated Secondary Alkyl Halides." Journal of the American Chemical Society, 2004, 126(5), 1340-1341. URL:[Link]

Method

Solvent Effects on the Reactivity of 3-Bromo-1,1-dimethylcyclohexane: A Comprehensive Guide

Abstract This application note provides a detailed examination of the profound influence of solvent choice on the reaction pathways of 3-bromo-1,1-dimethylcyclohexane. As a sterically hindered tertiary alkyl halide, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed examination of the profound influence of solvent choice on the reaction pathways of 3-bromo-1,1-dimethylcyclohexane. As a sterically hindered tertiary alkyl halide, this substrate serves as an excellent model system for exploring the competitive and often complex interplay between nucleophilic substitution (SN1) and elimination (E1 and E2) reactions. This guide will delve into the mechanistic underpinnings of these reactions, offering both theoretical insights and practical, field-tested protocols for researchers, scientists, and professionals in drug development. By understanding and controlling solvent effects, chemists can strategically direct reaction outcomes to favor the desired product, a critical aspect of efficient chemical synthesis.

Introduction: The Decisive Role of the Solvent

In the realm of organic synthesis, the solvent is far from a passive medium. It is an active participant that can dictate the rate, and more importantly, the outcome of a chemical transformation.[1] For a substrate like 3-bromo-1,1-dimethylcyclohexane, a tertiary alkyl halide, the choice of solvent is paramount in navigating the mechanistic crossroads of substitution and elimination reactions. Due to significant steric hindrance around the electrophilic carbon, the bimolecular substitution (SN2) pathway is effectively blocked.[2][3] This leaves a landscape dominated by unimolecular (SN1, E1) and bimolecular (E2) pathways, each highly sensitive to the surrounding solvent environment.

This guide will provide a robust framework for understanding and predicting how different solvents influence the reactivity of 3-bromo-1,1-dimethylcyclohexane. We will explore the key solvent properties—polarity and proticity—and their impact on the stability of intermediates and transition states, ultimately governing the product distribution.

Theoretical Framework: A Mechanistic Overview

The reactivity of 3-bromo-1,1-dimethylcyclohexane is a classic example of the competition between SN1, E1, and E2 pathways. The SN2 mechanism is not considered due to the tertiary nature of the substrate, which presents excessive steric hindrance for the requisite backside attack of a nucleophile.[2][3][4][5]

The Unimolecular Pathways: SN1 and E1

Both the SN1 and E1 reactions proceed through a common rate-determining step: the formation of a tertiary carbocation intermediate.[6][7] This initial step is heavily influenced by the solvent's ability to stabilize the resulting charged species.

  • SN1 (Substitution, Nucleophilic, Unimolecular): Following the formation of the carbocation, a nucleophile (which can be the solvent itself in a solvolysis reaction) attacks the electrophilic carbon, leading to the substitution product.[6][8]

  • E1 (Elimination, Unimolecular): Alternatively, a weak base (often the solvent) can abstract a proton from a carbon atom adjacent to the carbocation, resulting in the formation of an alkene.[4]

Key Solvent Influence: Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly adept at promoting SN1 and E1 reactions.[9][10][11] Their ability to solvate both the departing leaving group (anion) and the carbocation (cation) through hydrogen bonding and dipole-dipole interactions lowers the activation energy of the initial ionization step.[6][9]

The Bimolecular Pathway: E2

The E2 (Elimination, Bimolecular) reaction is a concerted, one-step process where a strong base removes a proton from a β-carbon while the leaving group departs simultaneously.[10][11]

Key Solvent and Reagent Influence: This pathway is favored by the presence of a strong, often sterically hindered base.[7][10] Polar aprotic solvents, such as acetone or DMSO, can be suitable for E2 reactions, as they solvate the cation of the base but leave the anionic base relatively "naked" and more reactive.[12] However, the strength of the base is the more dominant factor in promoting the E2 mechanism.

Visualizing Reaction Pathways

The following diagrams illustrate the competing reaction mechanisms for 3-bromo-1,1-dimethylcyclohexane.

G cluster_start Starting Material cluster_intermediate Carbocation Intermediate cluster_products Products 3-bromo-1,1-dimethylcyclohexane 3-bromo-1,1-dimethylcyclohexane Carbocation Tertiary Carbocation 3-bromo-1,1-dimethylcyclohexane->Carbocation Slow, Rate-Determining (Favored by Polar Protic Solvents) SN1_Product Substitution Product (e.g., Ether/Alcohol) Carbocation->SN1_Product Nucleophilic Attack (e.g., by Solvent) E1_Product Elimination Product (Alkene) Carbocation->E1_Product Proton Abstraction (by Weak Base/Solvent)

Caption: SN1 and E1 Reaction Pathways for 3-bromo-1,1-dimethylcyclohexane.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactant 3-bromo-1,1-dimethylcyclohexane + Strong Base TS Concerted Transition State Reactant->TS Single Concerted Step E2_Product Elimination Product (Alkene) + Conjugate Acid + Br- TS->E2_Product

Caption: E2 Reaction Pathway for 3-bromo-1,1-dimethylcyclohexane.

Experimental Protocols

To empirically investigate the solvent effects on the reactivity of 3-bromo-1,1-dimethylcyclohexane, a series of parallel reactions can be conducted. The primary goal is to determine the product distribution (ratio of substitution to elimination products) under different solvent conditions.

General Materials and Instrumentation
  • Substrate: 3-bromo-1,1-dimethylcyclohexane

  • Solvents:

    • Polar Protic: Ethanol, Methanol, Water, Acetic Acid

    • Polar Aprotic: Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

    • Nonpolar: Hexane, Toluene

  • Reagents:

    • For SN1/E1: Silver nitrate (to facilitate carbocation formation by precipitation of AgBr)

    • For E2: Sodium ethoxide, Potassium tert-butoxide

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) for product identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Protocol 1: Solvolysis in Polar Protic Solvents (SN1/E1 Conditions)

This protocol is designed to favor the unimolecular pathways.

  • Reaction Setup: In separate, dry round-bottom flasks, dissolve a known amount of 3-bromo-1,1-dimethylcyclohexane (e.g., 1 mmol) in an excess of each polar protic solvent (e.g., 10 mL of ethanol, methanol, and a 50:50 water/acetone mixture).

  • Initiation: To each flask, add a molar equivalent of silver nitrate dissolved in a minimal amount of the respective solvent. The precipitation of silver bromide will drive the formation of the carbocation.

  • Reaction Conditions: Stir the reactions at a constant temperature (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction with water and extract the organic products with a suitable solvent like diethyl ether.

  • Analysis: Analyze the organic extract by GC-MS to identify and quantify the substitution and elimination products.

Protocol 2: Elimination in the Presence of a Strong Base (E2 Conditions)

This protocol aims to promote the bimolecular elimination pathway.

  • Reaction Setup: In a dry round-bottom flask, dissolve 3-bromo-1,1-dimethylcyclohexane (1 mmol) in a polar aprotic solvent such as DMSO (10 mL).

  • Reagent Addition: Add a strong, sterically hindered base like potassium tert-butoxide (1.5 mmol) to the solution.

  • Reaction Conditions: Stir the reaction at room temperature and monitor by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the organic products with diethyl ether.

  • Analysis: Use GC-MS and NMR to identify and quantify the elimination product(s).

Expected Outcomes and Data Interpretation

The product distribution will vary significantly based on the solvent and reaction conditions.

Solvent System Primary Reagent Expected Major Pathway(s) Predicted Major Product(s)
EthanolSilver NitrateSN1 / E13-ethoxy-1,1-dimethylcyclohexane and 1,1-dimethylcyclohex-2-ene
Water / AcetoneSilver NitrateSN1 / E13-hydroxy-1,1-dimethylcyclohexane and 1,1-dimethylcyclohex-2-ene
DMSOPotassium tert-butoxideE21,1-dimethylcyclohex-2-ene

Interpreting the Data:

  • High yields of substitution products in polar protic solvents confirm the SN1 mechanism's prevalence. The solvent acts as the nucleophile.

  • The presence of elimination products alongside substitution products in polar protic media highlights the competing E1 pathway.

  • A predominant yield of the alkene in the presence of a strong base in a polar aprotic solvent provides strong evidence for the E2 mechanism.

Conclusion and Practical Implications

The choice of solvent is a powerful tool for controlling the reactivity of sterically hindered tertiary alkyl halides like 3-bromo-1,1-dimethylcyclohexane.

  • To favor SN1 reactions , employ a polar protic solvent which also serves as a weak nucleophile.

  • To promote E1 reactions , use a polar protic solvent and slightly elevated temperatures.

  • For efficient E2 reactions , a strong, non-nucleophilic base in a polar aprotic solvent is the ideal choice.

For professionals in drug development and chemical synthesis, a thorough understanding of these principles is crucial for designing efficient and selective synthetic routes, minimizing unwanted byproducts, and maximizing the yield of the desired compound.

References

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2023, October 1). 2.13: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Available at: [Link]

  • OpenStax. (2023, September 20). 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. In Organic Chemistry. Available at: [Link]

  • Anonymous. Nucleophilic substitution vs. elimination reactions. Available at: [Link]

  • Reddit. (2015, April 13). A TAs Comments on Substitution vs Elimination Reactions for First Semester Undergraduates. r/chemistry. Available at: [Link]

  • Studley AI. (n.d.). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). How Solvation Influences the SN2 versus E2 Competition. PMC. Available at: [Link]

  • Anonymous. 6.18 Substitution versus Elimination. Available at: [Link]

  • Vaia. (n.d.). Question: When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot ethanol, two products are formed. Propose a mechanism that accounts for both of these products. Available at: [Link]

  • Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Available at: [Link]

  • Khan Academy. (2012, July 19). SN1 SN2 E1 E2 reactions: primary and tertiary alkyl halides. YouTube. Available at: [Link]

  • Pearson. (n.d.). When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot etha.... Available at: [Link]

  • Chegg. (2022, January 27). Solved When 3-bromo-1-methylcyclohexene undergoes solvolysis. Available at: [Link]

  • Study.com. (n.d.). Name the two major products which are formed when 3-bromo-1-methylcyclohexene undergoes solvolysis in hot methanol. Homework. Available at: [Link]

  • WebAssign. (n.d.). SN2 Reactions of Alkyl Halides. Available at: [Link]

  • Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-1,1-dimethylcyclohexane. Available at: [Link]

  • Pearson. (n.d.). Propose an SN1 mechanism for the solvolysis of 3-bromo-2,3-dimeth.... Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering. Available at: [Link]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Available at: [Link]

  • 24HourAnswers. (n.d.). a) When (R)-3-bromo-1,1-dimethylcyclohexane is treated with NaSH, o.... Available at: [Link]

  • Anonymous. Chapter 7 Alkyl Halides and Nucleophilic Substitution. Available at: [Link]

  • Chegg. (2019, November 19). Solved 5) The reaction of 2-bromo-1,1-dimethylcyclohexane. Available at: [Link]

Sources

Application

Application Note: Chemoselective Total Synthesis Utilizing 3-Bromo-1,1-dimethylcyclohexane

Executive Summary The synthesis of complex natural products, particularly terpenoids, carotenoid fragments, and synthetic musk odorants, frequently necessitates the incorporation of sterically demanding cyclic motifs. 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex natural products, particularly terpenoids, carotenoid fragments, and synthetic musk odorants, frequently necessitates the incorporation of sterically demanding cyclic motifs. 3-Bromo-1,1-dimethylcyclohexane serves as a premier building block for installing the 3,3-dimethylcyclohexyl fragment[1]. This application note details the mechanistic rationale, comparative methodologies, and self-validating protocols required to successfully utilize this alkyl bromide in the synthesis of 1-(3,3-dimethylcyclohexyl)ethan-1-one, a critical intermediate for downstream natural product analogs and bioactive fragrance compounds[2].

Mechanistic Causality & Chemoselectivity

The inherent challenge in utilizing 3-bromo-1,1-dimethylcyclohexane lies in the steric and electronic profile of the resulting organometallic reagents. The gem-dimethyl group at the 1-position conformationally locks the cyclohexane ring, creating a sterically hindered environment that dictates downstream reactivity[1].

When 3-bromo-1,1-dimethylcyclohexane is converted into its corresponding Grignard reagent (3,3-dimethylcyclohexylmagnesium bromide), the species becomes highly nucleophilic. If this Grignard reagent is reacted directly with an acyl electrophile (such as acetyl chloride) to form a methyl ketone, a critical chemoselectivity issue arises. The newly formed ketone is highly electrophilic and sterically less hindered than the incoming bulky Grignard reagent. Consequently, the Grignard reagent will preferentially attack the product ketone over the remaining acyl chloride, leading to over-addition and the formation of an undesired tertiary alcohol byproduct[1].

To establish a chemoselective and high-yielding pathway, a transmetalation strategy is employed. By reacting the Grignard intermediate with anhydrous cadmium chloride, the system generates di(3,3-dimethylcyclohexyl)cadmium[1]. The causality here is rooted in electronegativity and bond polarization: the carbon-cadmium bond is significantly less polarized than the carbon-magnesium bond. This reduced nucleophilicity ensures that the organocadmium reagent is reactive enough to undergo nucleophilic acyl substitution with the highly electrophilic acetyl chloride, but entirely unreactive toward the resulting ketone[1]. This precise control of reactivity prevents over-addition, ensuring a high yield of the target ketone, which can subsequently undergo microbial transformation or further derivatization into natural product analogs[2].

Comparative Route Analysis

To illustrate the necessity of the transmetalation step, the following table summarizes the quantitative and qualitative differences between the direct Grignard route and the Organocadmium transmetalation route as outlined by [1].

ParameterOrganocadmium Route (Preferred)Direct Grignard Route
Starting Material 3-Bromo-1,1-dimethylcyclohexane3-Bromo-1,1-dimethylcyclohexane
Primary Reagents Mg(0), CdCl₂, Acetyl ChlorideMg(0), Acetyl Chloride
Key Intermediate Di(3,3-dimethylcyclohexyl)cadmium3,3-Dimethylcyclohexylmagnesium bromide
Reaction Temperature 0 °C to Reflux-10 °C to -5 °C (Requires strict cryogenic control)
Selectivity High (Exclusively yields ketone)Low (High potential for over-addition)
Typical Yield Good to HighModerate (Significant tertiary alcohol formation)

Self-Validating Experimental Protocols

The following step-by-step methodology details the organocadmium route. Each phase is designed as a self-validating system to ensure experimental integrity[1].

Phase 1: Initiation and Grignard Formation
  • Preparation : Equip a flame-dried, three-necked flask with a reflux condenser, an addition funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq) to the flask.

  • Initiation Validation : Add a single crystal of iodine to the magnesium. Slowly introduce a 10% portion of a solution containing 3-bromo-1,1-dimethylcyclohexane (1.0 eq) in anhydrous diethyl ether. Self-Validation Check: The disappearance of the purple iodine color and the spontaneous onset of boiling (exotherm) confirm the successful initiation of the Grignard reaction. If initiation fails, apply gentle heating until the color dissipates.

  • Propagation : Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle, self-sustaining reflux.

  • Completion : Reflux the mixture for an additional 45 minutes. The near-complete consumption of magnesium turnings visually validates the formation of 3,3-dimethylcyclohexylmagnesium bromide.

Phase 2: Transmetalation to Organocadmium
  • Suspension : In a separate flame-dried Schlenk flask under nitrogen, suspend anhydrous cadmium chloride (0.5 eq) in anhydrous diethyl ether.

  • Transfer : Cool the Grignard reagent from Phase 1 to 0 °C using an ice bath. Slowly transfer the Grignard solution into the CdCl₂ suspension under vigorous stirring.

  • Maturation : Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Self-Validation Check: A negative Gilman color test (using Michler's ketone) can be employed here to confirm the complete consumption of the highly reactive Grignard reagent and the successful formation of di(3,3-dimethylcyclohexyl)cadmium.

Phase 3: Controlled Acylation
  • Electrophile Addition : Cool the freshly prepared organocadmium reagent back to 0 °C. Slowly add a solution of acetyl chloride (1.0 eq) in anhydrous toluene via a dropping funnel.

  • Reaction Monitoring : Allow the mixture to warm to room temperature and stir for 1.5 hours. Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the highly UV-active acetyl chloride spot confirms the reaction has reached completion.

  • Quenching & Work-up : Quench the reaction by carefully pouring the mixture into a vigorously stirred solution of saturated aqueous ammonium chloride at 0 °C. This prevents any latent side reactions.

  • Isolation : Separate the organic layer. Extract the aqueous phase with diethyl ether (3 x 50 mL). Combine the organic layers, wash sequentially with distilled water and brine, and dry over anhydrous sodium sulfate.

  • Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude 1-(3,3-dimethylcyclohexyl)ethan-1-one via vacuum distillation.

Pathway Visualization

G A 3-Bromo-1,1- dimethylcyclohexane (Starting Material) B 3,3-Dimethylcyclohexyl- magnesium bromide (Grignard) A->B Mg(0), I2 Et2O, Reflux C Di(3,3-dimethylcyclohexyl)- cadmium (Organocadmium) B->C CdCl2 0°C to RT D 1-(3,3-Dimethylcyclohexyl)- ethan-1-one (Target Ketone) B->D Acetyl Chloride (Direct Grignard) F Tertiary Alcohol (Over-addition Byproduct) B->F Excess Grignard (Side Reaction) C->D Acetyl Chloride Toluene, 0°C E Natural Product / Musk Odorant (e.g., Herbac) D->E Downstream Derivatization

Figure 1: Synthetic workflow from 3-bromo-1,1-dimethylcyclohexane to target ketone.

References

  • Özşen Batur, Ö., Kıran, İ., Başer, K., & Demirci, F. (2022). Microbial Transformation of 3,3-Dimethylcyclohexyl methyl ketone and Antimicrobial Evaluation. Hacettepe Journal of Biology and Chemistry, 50(3), 263-267. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-bromo-1,1-dimethylcyclohexane

Welcome to the technical support center for the synthesis of 3-bromo-1,1-dimethylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-bromo-1,1-dimethylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve product yield, and troubleshoot common experimental challenges. The information presented herein is grounded in established chemical principles and validated protocols to ensure scientific integrity and reproducibility.

Foundational Knowledge: Reaction Mechanisms and Selectivity

The most common laboratory synthesis of 3-bromo-1,1-dimethylcyclohexane is the free-radical bromination of 1,1-dimethylcyclohexane. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.

The core challenge in this synthesis is controlling the regioselectivity . The 1,1-dimethylcyclohexane substrate has three distinct types of hydrogens that can be abstracted by a bromine radical:

  • Primary (C2, C6): Four equivalent hydrogens.

  • Secondary (C3, C5): Four equivalent hydrogens.

  • Secondary (C4): Two equivalent hydrogens.

The reaction proceeds via a radical chain mechanism. The stability of the resulting alkyl radical intermediate dictates the major product. In alkane halogenation, the order of radical stability is tertiary > secondary > primary.[1] Since there are no tertiary hydrogens, the reaction will preferentially occur at a secondary carbon. However, the secondary radicals at the C3/C5 and C4 positions have similar stabilities, often leading to a mixture of 2-, 3-, and 4-bromo isomers, making purification and yield optimization critical challenges.[2] Bromination is generally more selective than chlorination, but a statistical mixture is still a significant possibility.[1]

Mechanism: Free-Radical Bromination with NBS

G cluster_initiation Initiation cluster_propagation Propagation Cycle I Initiator (AIBN/Heat/UV) Br_rad 2 Br• I->Br_rad Homolytic Cleavage NBS NBS I->NBS Br2 Br₂ (low conc.) NBS->Br2 Reacts with HBr HBr HBr (trace) HBr->Br2 Alkane 1,1-Dimethylcyclohexane Alkyl_rad Cyclohexyl Radical Alkane->Alkyl_rad H-abstraction Product 3-Bromo-1,1-dimethylcyclohexane Alkyl_rad->Product Reaction with Br₂ Br2_prop Br₂ Alkyl_rad->Br2_prop Br_rad_prop Br• Br_rad_prop->Alkane Br2_prop->Product G cluster_analysis Analysis & Purification cluster_optimization Reaction Optimization start Poor Regioselectivity (Isomer Mixture) analyze Analyze Isomer Ratio (GC-MS, ¹H NMR) start->analyze conditions Modify Reaction Conditions start->conditions alt_route Consider Alternative Synthesis start->alt_route purify Purification Strategy analyze->purify distill Fractional Distillation purify->distill chrom Preparative Chromatography purify->chrom

Caption: Decision tree for addressing poor regioselectivity.

  • Analysis: First, accurately determine the isomeric ratio of your crude product using Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy.

  • Purification: Separating these isomers is challenging due to their similar boiling points. [3] * Fractional Distillation: May be effective if there is a sufficient difference in boiling points, but often results in co-elution.

    • Preparative Chromatography: Methods like preparative GC or specialized column chromatography using adaptive crystals can be employed for separating bromoalkane isomers, though this can be complex and costly. [4][5]* Alternative Synthetic Route: For applications requiring high isomeric purity, a multi-step but more selective synthesis is recommended. This typically involves:

    • Synthesis of 3,3-dimethylcyclohexanone: Can be prepared from dimedone via catalytic hydrogenation. [6] 2. Reduction to 3,3-dimethylcyclohexanol: The ketone is reduced to the corresponding alcohol using a standard reducing agent like sodium borohydride (NaBH₄).

    • Bromination of the Alcohol: The secondary alcohol is converted to the bromide using an agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). [7][8]This SN1 or SN2 reaction ensures the bromine is placed exclusively at the C3 position.

Q3: I'm observing dibrominated or polybrominated products in my analysis. How can I prevent this?

The formation of polybrominated products is a classic sign of incorrect stoichiometry. [9]

Potential Cause Explanation & Troubleshooting Steps
Excess Brominating Agent Using more than one equivalent of NBS relative to the alkane will lead to a second bromination event on the monobrominated product.

| Solution | Carefully control the stoichiometry. Use the alkane (1,1-dimethylcyclohexane) as the limiting reagent and NBS in a 1.0 to 1.05 molar equivalence. Ensure slow, portion-wise addition of NBS or initiator if the reaction is highly exothermic to avoid localized high concentrations of radicals. |

Q4: What is the best solvent for this reaction?

The choice of solvent is critical. For free-radical reactions with NBS, non-polar aprotic solvents are preferred.

  • Recommended: Carbon tetrachloride (CCl₄) is the traditional solvent for Wohl-Ziegler reactions, though its use is now restricted due to toxicity. Safer alternatives include cyclohexane or 1,2-dichloroethane. [10]* Avoid: Polar protic solvents (like methanol or water) can lead to electrophilic side reactions with NBS, such as bromohydrin formation if any unsaturation is present. [10][11]

Optimized Experimental Protocol

This protocol details the direct radical bromination of 1,1-dimethylcyclohexane. All operations should be performed in a well-ventilated fume hood.

Protocol: Radical Bromination using NBS

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
1,1-Dimethylcyclohexane112.215.00 g0.04461.0
N-Bromosuccinimide (NBS)177.988.02 g0.04511.01
AIBN164.2173 mg0.0004460.01
Carbon Tetrachloride (CCl₄)-50 mL--

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is flame-dried to remove moisture.

  • Reagent Addition: To the flask, add 1,1-dimethylcyclohexane (1.0 eq), N-Bromosuccinimide (1.01 eq, freshly recrystallized), AIBN (0.01 eq), and 40 mL of CCl₄.

  • Reaction: Heat the mixture to a gentle reflux (approx. 77 °C for CCl₄) using a heating mantle. The reaction is often initiated by shining a sunlamp or a UV lamp on the flask. [7]4. Monitoring: The reaction progress can be monitored by observing the consumption of the dense NBS, which is replaced by the less dense succinimide byproduct that floats to the surface. [7]Continue refluxing for 2-4 hours or until the reaction is complete as determined by GC or TLC analysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a sintered glass funnel to remove the succinimide solid. Wash the solid with a small portion of fresh CCl₄ (10 mL).

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M NaOH (2 x 25 mL) to remove any remaining HBr, followed by water (2 x 25 mL), and finally with brine (25 mL).

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation.

  • Purification: Purify the resulting crude oil (a mixture of bromo-isomers) by vacuum distillation to isolate the desired product fraction.

References

  • Jie, K., et al. (2021). Tuning the porosity of triangular supramolecular adsorbents for superior haloalkane isomer separations. Chemical Science, 12(36), 12148-12154. Available from: [Link] [5]6. Pearson. (n.d.). The halogenation of an alkane when there is an alkene present in the molecule. Study Prep. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. Retrieved from [Link] [1]8. Zhang, Z., et al. (2022). Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control of Pore-Inside and Pore-Outside Interactions. Advanced Science, 9(34), e2204963. Available from: [Link]

  • Wu, J. R., et al. (2022). Single-component bromoalkane isomer adsorption experiments. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective and High-Yielding Bromination of Aromatic Compounds Using Hexamethylenetetramine—Bromine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, February 28). Conditions for free radical bromination using NBS and peroxides?. Retrieved from [Link] [10]20. Reddit. (2016, February 21). Anyone who has experience with PBr3 - reasons for low yield?. r/chemistry. Retrieved from [Link]

  • Rajagopal, R., et al. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867-5869. Available from: [Link]

  • Klabunovskii, E. I., et al. (2018). Method of producing bromocyclohexane. Google Patents. RU2616450C1. Retrieved from [8]23. Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • Champagne, J., et al. (2010). Synthesis of green ketone intermediate. Google Patents. WO2010043522A1. Retrieved from [6]25. PubChem. (n.d.). 3-Bromo-1,1-dimethylcyclohexane. Retrieved from [Link]

  • Altundas, A. (2019). Bromination of 1,2-Dimethylenecyclohexane: Temperature Effect on Product Distribution. Gazi University Journal of Science, 32(3), 815-821. Retrieved from [Link]

  • Rahu, I., et al. (2026, March 24). Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. ResearchGate. Retrieved from [Link]

Sources

Optimization

Chromatographic purification methods for 3-bromo-1,1-dimethylcyclohexane

Welcome to the Technical Support Center for Advanced Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 3-bromo-1,1-dimethylcyclohexane .

Unlike standard pharmaceutical intermediates, unactivated secondary alkyl bromides present unique chromatographic hurdles: they lack UV chromophores, are highly non-polar, exhibit semi-volatility, and are highly susceptible to on-column dehydrohalogenation (E2 elimination) due to steric hindrance. This guide synthesizes field-proven methodologies and authoritative mechanistic insights to ensure high-recovery, high-purity isolations.

Analyte Profile & Detection Challenges

The molecule 3-bromo-1,1-dimethylcyclohexane (CAS: 25090-98-6)[1][2] lacks a conjugated π -system, rendering standard UV-Vis detection ineffective[3][4]. Furthermore, the gem-dimethyl group at the C1 position creates significant steric bulk, making the C3-bromide highly prone to elimination when exposed to acidic environments[5].

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValue / CharacteristicChromatographic Implication
Molecular Formula C8H15Br[6]Highly non-polar; requires 100% non-polar mobile phases (e.g., hexane/pentane)[7].
Chromatophore NoneInvisible at 254 nm/280 nm. Requires ELSD, RI, or TLC staining[3][7].
Volatility Semi-volatileProne to sample loss during fraction concentration and high-temp ELSD detection[8][9].
Chemical Stability Acid-sensitiveAcidic silanol groups on standard silica gel can catalyze E2 elimination[5].

Core Purification Workflow

To successfully isolate 3-bromo-1,1-dimethylcyclohexane, the purification system must be tailored for non-chromophoric, acid-sensitive analytes.

Workflow Crude Crude Mixture (3-bromo-1,1-dimethylcyclohexane) TLC TLC Optimization (KMnO4 Stain) Crude->TLC Flash Flash Chromatography (Silica Gel, 100% Hexane) TLC->Flash Detection Detection Strategy Flash->Detection ELSD ELSD / RI (Mass Proportional) Detection->ELSD Recommended UV UV (254 nm) (Ineffective) Detection->UV Avoid Fractions Fraction Collection & Concentration ELSD->Fractions

Fig 1. Chromatographic purification workflow for non-chromophoric alkyl bromides.

Step-by-Step Methodology: Flash Chromatography with ELSD

This protocol is a self-validating system: it incorporates baseline checks and chemical derivatization (staining) to confirm electronic detector outputs.

  • Stationary Phase Deactivation : Pack the column with high-purity silica gel (40–63 µm)[10]. To prevent on-column dehydrohalogenation, pre-condition the column with 1 column volume (CV) of 1% triethylamine (Et3N) in hexane. This neutralizes the acidic silanol sites.

  • Sample Loading : Dissolve the crude mixture in the absolute minimum volume of 100% hexane. Causality: Using polar solvents (like DCM) for loading will cause severe band broadening for this highly non-polar analyte, leading to co-elution with impurities.

  • Isocratic Elution : Elute using 100% hexane or pentane[7]. The alkyl bromide will elute rapidly, typically within 1.5 to 2.5 CVs.

  • ELSD Configuration (Critical Step) : Route the effluent through an Evaporative Light Scattering Detector (ELSD) using a dynamic flow splitter, as ELSD is a destructive technique[4].

    • Self-Validation: Inject a 1 mg/mL standard of a known alkane to verify baseline stability.

    • Parameter Tuning: Set the drift tube temperature to a low setting (e.g., 35–40 °C) utilizing Low-Temperature ELSD (LT-ELSD) technology. Higher temperatures will evaporate the semi-volatile 3-bromo-1,1-dimethylcyclohexane before it reaches the laser, resulting in false negatives[8][9].

  • Fraction Verification : Spot the collected fractions on a silica TLC plate. Dip the plate in a basic Potassium Permanganate (KMnO4) solution and gently heat. The alkyl bromide will reduce the Mn(VII) to Mn(IV), appearing as a yellow/brown spot against a bright purple background ( Rf​≈0.5 in hexane)[7][10].

Troubleshooting & FAQs

Troubleshooting Issue Issue: Low Yield or Multiple Spots Check Check TLC (KMnO4) Issue->Check Elimination Alkene Formation (On-column Elimination) Check->Elimination Rf > 0.8 Coelution Co-elution with Starting Material Check->Coelution Rf ~ 0.5 Fix1 Buffer Silica (1% Et3N) Elimination->Fix1 Fix2 AgNO3-Silica Gel (Argentation) Coelution->Fix2

Fig 2. Troubleshooting logic for alkyl bromide degradation and co-elution.

Q: My chromatogram shows a flat baseline at 254 nm, but post-run NMR of the crude shows the product is present. What is happening? A: 3-bromo-1,1-dimethylcyclohexane is completely transparent to UV light because it lacks chromophores (aromatic rings or conjugated double bonds)[3][4]. UV detectors rely on absorbance, which will fail here. You must switch to a universal detector like ELSD, which measures the mass-proportional light scattering of solid particles after solvent evaporation[3][11].

Q: I am observing a new byproduct with an Rf​ of ~0.9 during purification. How do I prevent this? A: This is likely 3,3-dimethylcyclohexene. Secondary alkyl bromides are highly susceptible to E2 elimination. The acidic silanol groups ( pKa​≈4.5 ) on standard silica gel act as proton donors/acceptors, catalyzing the elimination of HBr[5]. To prevent this, you must buffer your silica gel with 1% Et3N to neutralize these active sites, or switch to neutral alumina.

Q: How can I separate the alkyl bromide from unreacted alkene starting material? They co-elute in 100% hexane. A: Standard silica separates based on polarity, and both molecules are highly non-polar. To resolve them, use argentation chromatography (10% AgNO3​ -impregnated silica gel). The silver ions form reversible π -complexes with the double bonds of the alkene, significantly retarding its elution. The saturated alkyl bromide cannot form these complexes and will elute rapidly in the void volume.

Q: My ELSD signal is very weak, even though I loaded 500 mg of crude. Why? A: You are likely vaporizing your analyte. 3-bromo-1,1-dimethylcyclohexane is semi-volatile. If your ELSD drift tube temperature is set too high (e.g., >60 °C), the analyte will evaporate along with the mobile phase and be exhausted as a gas rather than forming the solid particles required to scatter the laser light[3][9]. Lower the drift tube temperature to 35 °C and use a highly volatile mobile phase like pentane (b.p. 36 °C)[7].

Quantitative Detector Comparison

Choosing the correct detection system is the most critical variable in this workflow. The table below summarizes why ELSD is the authoritative standard for this class of molecules.

Table 2: HPLC/Flash Detector Efficacy for 3-bromo-1,1-dimethylcyclohexane

Detector TypeOperational PrincipleSensitivity for Alkyl BromidesGradient Compatible?Destructive?
UV-Vis Photon absorbance by chromophoresNone (Fails to detect)[3]YesNo
ELSD Laser scattering of evaporated particlesHigh (Mass-proportional)[4][11]YesYes (Requires Splitter)[4]
Refractive Index (RI) Change in light refraction vs. referenceModerate No (Isocratic only)[3]No

References

  • Ticoscen. "Why Use ELSD? The 'Universal' Detector for Detecting Non-chromophoric Compounds." YouTube. Available at: [Link]

  • Lab Manager. "ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis." Lab Manager. Available at: [Link]

  • Organic Syntheses. "Working with Hazardous Chemicals." Organic Syntheses. Available at: [Link]

  • Advion Interchim Scientific. "Evaporative light scattering detector ELSD." Flash-Chromatography.com. Available at: [Link]

  • Shimadzu. "New Evaporative Light Scattering Detector for HPLC Provides Highest ELSD Sensitivity." Shimadzu Scientific Instruments. Available at: [Link]

  • SEDERE. "ELSD food analysis review." SEDERE ELSD Applications. Available at: [Link]

  • PMC / NIH. "Nickel-catalyzed, ring-forming aromatic C−H alkylations with unactivated alkyl halides." National Institutes of Health. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Bromo-1,1-dimethylcyclohexane Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of 3-bromo-1,1-dimethylcyclohexane .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of 3-bromo-1,1-dimethylcyclohexane . This secondary alkyl halide is notoriously uncooperative due to its unique steric topography and electronic properties. Standard substitution protocols often fail, yielding complex mixtures of rearranged isomers or unexpected elimination products.

This guide is designed to help drug development professionals and synthetic chemists troubleshoot these specific mechanistic hurdles, providing self-validating protocols and authoritative causality for every experimental choice.

I. Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my nucleophilic substitution attempt yield a complex mixture of structural isomers instead of the C3-substituted product? A1: This is a classic symptom of unimolecular (SN1/E1) pathways dominating your reaction. When 3-bromo-1,1-dimethylcyclohexane is exposed to polar protic solvents (e.g., water, alcohols) or weak nucleophiles, the rate-determining step is the dissociation of the bromide ion to form a secondary carbocation at the C3 position. Because secondary carbocations are relatively unstable, the system undergoes a thermodynamically driven [1]. First, a 1,2-hydride shift from C2 to C3 moves the positive charge to C2[2]. Subsequently, a 1,2-methyl shift from the gem-dimethyl group at C1 to C2 generates a highly stable tertiary carbocation at C1. Nucleophilic attack then occurs at this new tertiary center, resulting in a complex mixture of rearranged isomers.

Q2: I am using a strong nucleophile, but I still get primarily elimination (E2) products instead of SN2 substitution. How can I fix this? A2: The issue stems from the severe steric hindrance inherent to the 1,1-dimethylcyclohexane system. For an SN2 reaction to occur, the nucleophile must perform a (180° from the C-Br bond)[3]. In 3-bromo-1,1-dimethylcyclohexane, the bulky gem-dimethyl group forces the bromine atom to strongly prefer the equatorial position to avoid severe [4]. Consequently, the required trajectory for a backside SN2 attack is axial. This axial approach is physically blocked by the axial methyl group at C1. This steric clash drastically increases the activation energy for substitution. If your nucleophile has any basic character (e.g., alkoxides, hydroxides), the base will instead abstract an accessible beta-proton, leading to an [5]. To favor SN2, you must use a strong, strictly non-basic nucleophile (e.g., azide, thiolate) in a polar aprotic solvent.

Q3: How do I control the regioselectivity if I intentionally want to synthesize an alkene via E2 elimination? A3: Regioselectivity in the E2 elimination of this substrate is governed by your choice of base[6]. The molecule has beta-protons at C2 and C4. The protons at C2 are adjacent to the bulky gem-dimethyl group at C1, making them highly sterically hindered. The protons at C4 are adjacent to a standard methylene group, making them highly accessible. By utilizing a bulky, sterically hindered base like potassium tert-butoxide (t-BuOK), the base will preferentially abstract the less hindered proton at C4. This cleanly yields the Hofmann-like product, 4,4-dimethylcyclohexene , bypassing the sterically congested 3,3-dimethylcyclohexene Zaitsev product.

II. Mechanistic Visualizations

G Start 3-Bromo-1,1-dimethylcyclohexane Cond1 Strong, Bulky Base (e.g., t-BuOK) Start->Cond1 Cond2 Strong, Small Base (e.g., NaOMe) Start->Cond2 Cond3 Weak Base, Good Nuc (e.g., NaN3, DMF) Start->Cond3 Cond4 Weak Base, Weak Nuc (e.g., H2O, Heat) Start->Cond4 E2_Hof E2 Elimination (Hofmann Product) Cond1->E2_Hof E2_Zai E2 Elimination (Zaitsev Product) Cond2->E2_Zai SN2 SN2 Substitution (Inversion) Cond3->SN2 SN1 SN1 / E1 (Rearrangement Mixture) Cond4->SN1

Reaction pathway decision tree for 3-bromo-1,1-dimethylcyclohexane.

G Step1 Loss of Br- (Rate Determining) Step2 2° Carbocation at C3 Step1->Step2 Step3 1,2-Hydride Shift (from C2 to C3) Step2->Step3 Step4 2° Carbocation at C2 Step3->Step4 Step5 1,2-Methyl Shift (from C1 to C2) Step4->Step5 Step6 3° Carbocation at C1 (Most Stable) Step5->Step6

Sequential carbocation rearrangement pathway via hydride and methyl shifts.

III. Quantitative Data: Reaction Condition Matrix

To ensure predictable scaling, consult the following matrix before setting up your reaction.

Reaction GoalReagents & SolventTempMajor PathwayExpected YieldPrimary Byproduct
Substitution (SN2) NaN₃ (Weak Base / Strong Nuc), DMF60°CSN275–85%E2 Elimination (<10%)
Elimination (E2) t-BuOK (Strong / Bulky Base), t-BuOH80°CE2 (Hofmann)85–95%SN2 (<5%)
Unoptimized Sub. NaOH (Strong Base / Strong Nuc), EtOH25°CE2 / SN2~20% (SN2)E2 Elimination (80%)
Solvolysis H₂O (Weak Base / Weak Nuc), H₂O80°CSN1 / E1<5% (Target)Rearranged Isomers (>85%)

IV. Validated Experimental Protocols

Protocol 1: Optimized SN2 Substitution (Synthesis of 3-azido-1,1-dimethylcyclohexane)

This protocol utilizes a highly nucleophilic, non-basic reagent to overcome the C1 axial methyl steric block without triggering elimination.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, suspend 2.0 equivalents of Sodium Azide (NaN₃) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that leaves the azide anion unsolvated, drastically increasing its nucleophilicity to overcome the substrate's steric hindrance.

  • Addition: Add 1.0 equivalent of 3-bromo-1,1-dimethylcyclohexane dropwise via syringe.

  • Thermal Activation: Heat the reaction mixture to 60°C for 12–18 hours.

    • Causality: The axial attack trajectory is sterically hindered. Mild heating provides the necessary kinetic energy to reach the SN2 transition state without pushing the system into the higher-energy E2 territory.

  • Monitoring: Track the reaction via TLC (10% EtOAc in Hexanes). The azide product will run slightly higher than the bromide starting material.

  • Workup: Cool to room temperature and partition between water and ethyl acetate. Wash the organic layer extensively with water (3x) and brine to remove all DMF and unreacted NaN₃ salts. Dry over Na₂SO₄ and carefully concentrate under reduced pressure.

Protocol 2: Regioselective E2 Elimination (Synthesis of 4,4-dimethylcyclohexene)

This protocol leverages steric bulk in the base to force abstraction of the least hindered proton.

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂/Ar).

    • Causality: Moisture introduces competing SN1/E1 solvolysis pathways which lead to carbocation rearrangements.

  • Base Dissolution: Dissolve 1.2 equivalents of Potassium tert-butoxide (t-BuOK) in anhydrous tert-Butanol (t-BuOH).

    • Causality: The bulky t-BuOK base cannot access the sterically hindered alpha-carbon for substitution, and it preferentially abstracts the least hindered beta-proton at C4, ensuring high regioselectivity.

  • Reaction: Add 1.0 equivalent of 3-bromo-1,1-dimethylcyclohexane dropwise at room temperature, then heat to reflux (80°C).

    • Causality: Elevated temperatures thermodynamically favor the higher activation energy required for the E2 elimination over any residual substitution.

  • Workup: Once starting material is consumed (via TLC), quench with cold water to neutralize the base. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the volatile alkene.

V. References

  • [5] Title: Elimination Reactions of Alkyl Halides | Source: MSU Chemistry | URL: [Link]

  • [6] Title: Predicting Products: Substitution vs. Elimination | Source: JoVE | URL: [Link]

  • [2] Title: Curved Arrow Mechanism and Hydride Shifts | Source: Filo | URL: [Link]

  • [1] Title: Steric Hindrance in SN2 and SN1 Reactions | Source: Chemistry Steps | URL: [Link]

  • [3] Title: The SN2 Reaction Mechanism | Source: Master Organic Chemistry | URL: [Link]

  • [4] Title: Conformations of Disubstituted Cyclohexanes | Source: Chemistry LibreTexts | URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Bromo-1,1-dimethylcyclohexane Conversions

Welcome to the Advanced Synthesis Support Center. As application scientists, we frequently encounter researchers struggling with low conversion rates when utilizing or synthesizing 3-bromo-1,1-dimethylcyclohexane.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As application scientists, we frequently encounter researchers struggling with low conversion rates when utilizing or synthesizing 3-bromo-1,1-dimethylcyclohexane. This substrate is notoriously difficult to work with due to its unique steric environment.

This guide bypasses generic advice and dives directly into the mechanistic causality behind these failures, providing field-proven, self-validating protocols to rescue your yields.

Part 1: The Root Cause of Conversion Failures

Before troubleshooting specific reactions, we must understand the physical reality of the molecule. The baseline reactivity profile of 3-bromo-1,1-dimethylcyclohexane 1 is entirely dictated by conformational locking .

In a standard cyclohexane ring, substituents prefer the equatorial position to minimize steric hindrance 2. However, the gem-dimethyl group at C1 forces one methyl group to be permanently axial and the other equatorial 3. If the bromine atom at C3 were to flip into the axial position, it would suffer a catastrophic 1,3-diaxial clash with the C1 axial methyl group. Consequently, the equilibrium is shifted >99% toward the conformer where the bromine is equatorial 4.

This locked equatorial state is the primary culprit behind nearly all downstream conversion failures.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why are my SN2 substitution yields (e.g., azidation, cyanation) near zero?

The Causality: For an SN2 reaction to occur, the nucleophile must execute a backside attack exactly 180° opposite to the leaving group. Because the bromine is conformationally locked in the equatorial position, the required trajectory for the nucleophile is axial. However, this axial approach path is physically barricaded by the axial methyl group at C1. The nucleophile simply cannot reach the σ* antibonding orbital. The Solution: You must abandon the SN2 paradigm. Switch to an SN1 pathway using Silver(I) promoters to forcefully abstract the halide, creating a carbocation that can be attacked from the less hindered face.

Q2: I am trying to synthesize this compound from 3,3-dimethylcyclohexanol via the Appel reaction, but conversion is terrible. Why?

The Causality: This is the exact inverse of the problem in Q1. The precursor alcohol predominantly places its -OH group in the equatorial position to avoid clashing with the C3 axial methyl. When activated by PPh3/CBr4, the incoming bromide ion must attack from the axial trajectory—which is blocked by that same C3 axial methyl. The Solution: Elevated temperatures and prolonged reaction times are required to force the reaction through the higher-energy transition state of the minor (axial -OH) conformer.

Q3: My Grignard reagent formation won't initiate, and when it does, I get mostly Wurtz coupling dimers. How can I fix this?

The Causality: The bulky gem-dimethyl group prevents the carbon-halogen bond from achieving optimal proximity to the magnesium surface, leading to sluggish Single-Electron Transfer (SET). Because initiation is slow, unreacted alkyl halide accumulates and reacts with the slowly forming Grignard reagent, destroying your yield via Wurtz coupling. The Solution: Utilize the "entrainment" technique with 1,2-dibromoethane. This continuously scrubs the Mg surface to expose fresh reactive sites and provides localized exothermic heat to drive the SET process.

Part 3: Quantitative Troubleshooting Metrics

Table 1: Comparative Conversion Rates and Optimization Strategies

Reaction PathwayStandard ConversionOptimized ConversionPrimary Mechanistic BottleneckRecommended Solution
Synthesis (PBr3) < 20%45-50%1,3-diaxial block of SN2 attackSwitch to modified Appel (PPh3/CBr4) with reflux
SN2 Substitution < 5%N/AConformational locking (Equatorial Br)Abandon SN2; use Ag-promoted SN1
Grignard Formation 10-15%75-80%Sluggish SET, Wurtz coupling1,2-dibromoethane entrainment

Part 4: Mechanistic Workflows

SN2_Steric_Blockade A 3-Bromo-1,1-dimethylcyclohexane B Conformer A: Axial Bromine A->B Ring Flip C Conformer B: Equatorial Bromine A->C Ring Flip D Severe 1,3-Diaxial Clash (Br vs Axial Methyl) B->D Steric Strain E Conformationally Locked (>99% Equatorial Br) C->E Favored D->E Shifts Equilibrium F SN2 Backside Attack Requires Axial Trajectory E->F Nucleophile Approach G Trajectory Blocked by C1 Axial Methyl F->G 1,3-Diaxial Block H SN2 Fails (<5% Conversion) G->H Result I Solution: Ag+ Promoted SN1 Substitution H->I Troubleshooting

Workflow illustrating the conformational locking and steric blockade preventing SN2 reactions.

Grignard_Entrainment Start Sluggish Grignard Initiation (Steric Hindrance) Add_DBE Add 1,2-Dibromoethane (Entrainment Agent) Start->Add_DBE Mg_Act Continuous Mg Surface Scrubbing Add_DBE->Mg_Act Gas_Evol Ethylene Gas Evolution (Visual Cue) Mg_Act->Gas_Evol Heat Localized Exothermic Heating Mg_Act->Heat SET Facilitated Single Electron Transfer (SET) Gas_Evol->SET Heat->SET Result High-Yield Grignard Formation (75-80%) SET->Result

Mechanistic pathway of 1,2-dibromoethane entrainment to overcome sluggish Grignard initiation.

Part 5: Self-Validating Experimental Protocols

Protocol A: Silver-Promoted Nucleophilic Substitution (SN1 Pathway)

Expert Insight: While SN1 bypasses the steric blockade, the resulting secondary carbocation at C3 is prone to rearrangement (a hydride shift followed by a methyl shift can yield a tertiary carbocation). To minimize this, conduct the reaction at cryogenic temperatures and use a high concentration of a highly reactive nucleophile to trap the kinetic carbocation instantly.

  • Preparation: In an oven-dried Schlenk flask under an Argon atmosphere, dissolve 3-bromo-1,1-dimethylcyclohexane (1.0 eq) and your desired nucleophile (e.g., TMS-Azide, 3.0 eq) in anhydrous Dichloromethane (DCM).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78°C.

  • Activation: Slowly add Silver Triflate (AgOTf, 1.2 eq) dissolved in a minimal volume of anhydrous DCM dropwise over 10 minutes.

    • Self-Validation Checkpoint: You must observe the immediate formation of a pale yellow/white precipitate (AgBr). If the solution remains clear, your AgOTf has degraded (likely hydrated) and halide abstraction has failed.

  • Propagation: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to -20°C over an additional 2 hours.

  • Quench & Workup: Quench the reaction cold with saturated aqueous NaHCO3. Filter the entire biphasic mixture through a pad of Celite to remove the silver salts before phase separation.

Protocol B: Grignard Reagent Formation via Entrainment
  • Magnesium Activation: Add magnesium turnings (1.5 eq) to an oven-dried 3-neck flask equipped with a reflux condenser. Flame-dry the flask under vacuum, then backfill with Argon.

  • Solvent Addition: Add just enough anhydrous THF to cover the Mg turnings.

  • Entrainment Initiation: Add 5 mol% of 1,2-dibromoethane directly to the Mg turnings. Do not stir.

    • Self-Validation Checkpoint: Within 2-5 minutes, you should observe localized vigorous bubbling from the surface of the metal turnings, accompanied by slight cloudiness. This is ethylene gas evolving, confirming the Mg surface is actively being scrubbed of its oxide layer.

  • Substrate Addition: Prepare a solution of 3-bromo-1,1-dimethylcyclohexane (1.0 eq) and an additional 10 mol% of 1,2-dibromoethane in anhydrous THF. Add 5% of this mixture to the flask and heat gently with a heat gun until sustained exothermic bubbling occurs without external heat.

  • Controlled Reflux: Once initiated, add the remaining mixture dropwise over 1 hour at a rate that maintains a gentle, self-sustaining reflux.

References

  • LibreTexts Chemistry. "Conformations of Disubstituted Cyclohexanes." LibreTexts.
  • Chemistry Stack Exchange. "R,S in Cyclic Compounds - Path of Highest Priority?" Stack Exchange.
  • TutorsGlobe.
  • GuideChem. "3-bromo-1,1-dimethylcyclohexane 25090-98-6 wiki." GuideChem.

Sources

Troubleshooting

Technical Support Center: Optimizing E2 Elimination of 3-bromo-1,1-dimethylcyclohexane

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Welcome to the technical support and troubleshooting center for the dehydrohalogenation of sterically hindered cyclohexyl halides. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals

Welcome to the technical support and troubleshooting center for the dehydrohalogenation of sterically hindered cyclohexyl halides. As a Senior Application Scientist, I have compiled this guide to address the specific thermodynamic and kinetic challenges associated with the E2 elimination of 3-bromo-1,1-dimethylcyclohexane.

Unlike simple acyclic systems, substituted cyclohexanes present unique conformational locks that dictate reactivity. This guide will help you synthesize the causality behind experimental choices, ensuring your protocols are robust, reproducible, and self-validating.

Mechanistic Overview & Conformational Challenges

To successfully optimize this reaction, we must first understand the structural constraints of the substrate. E2 eliminations strictly require an anti-periplanar geometry between the leaving group (bromine) and the β -hydrogen[1]. In a cyclohexane ring, this geometric requirement dictates that both the bromine and the target β -hydrogen must occupy axial positions[1].

For 3-bromo-1,1-dimethylcyclohexane, placing the bromine in the required axial position forces a severe 1,3-diaxial steric clash with the axial methyl group at the C1 position[2]. Consequently, the reactive conformer is highly unstable and sparsely populated at room temperature, necessitating precise thermal optimization to drive the reaction forward[3].

Conformational_Dynamics EqBr Equatorial Br Conformer (Stable, Unreactive) AxBr Axial Br Conformer (High Energy, Reactive) EqBr->AxBr Heat Required (Overcomes 1,3-diaxial strain) TS4 Base Attack at C4 (Low Steric Hindrance) AxBr->TS4 Fast TS2 Base Attack at C2 (High Steric Hindrance) AxBr->TS2 Slow Prod4 4,4-dimethylcyclohexene (Major Product) TS4->Prod4 Prod2 3,3-dimethylcyclohexene (Minor Product) TS2->Prod2

Conformational dynamics and regioselective E2 pathways for 3-bromo-1,1-dimethylcyclohexane.

Troubleshooting & FAQ

Q1: Why is my elimination reaction failing or proceeding very slowly at room temperature? A: The reaction is kinetically bottlenecked by the substrate's conformational equilibrium. Because the required anti-periplanar geometry forces the bromine into a high-energy axial position (creating a 1,3-diaxial interaction with the C1 methyl group)[2], the reactive state is virtually inaccessible at 25°C. Elevated temperatures (typically >60°C) are thermodynamically required to provide the activation energy ( Ea​ ) necessary to populate this high-energy conformer and allow the base to attack[3].

Q2: I am observing significant substitution (SN2) byproducts. How does temperature resolve this? A: The competition between SN2 and E2 pathways is governed by the Gibbs free energy of activation ( ΔG‡=ΔH‡−TΔS‡ ). Elimination reactions have a positive entropy of activation ( ΔS‡>0 ) because they generate more molecules (base + alkyl halide alkene + conjugate acid + halide ion) than substitution reactions[3]. By increasing the reaction temperature ( T ), the −TΔS‡ term becomes significantly more negative, lowering the free energy barrier for the E2 pathway relative to the SN2 pathway[4]. Heating the reaction strictly favors elimination.

Q3: How does temperature affect the regioselectivity between the two possible alkene products? A: The reaction yields two structural isomers: 4,4-dimethylcyclohexene and 3,3-dimethylcyclohexene[5]. The β -protons at C2 are highly sterically hindered by the adjacent gem-dimethyl group at C1[6]. At moderate temperatures, the base preferentially attacks the less hindered β -protons at C4, making 4,4-dimethylcyclohexene the major kinetic product[7]. However, as you push the temperature higher (e.g., >80°C), the system gains enough thermal energy to overcome the steric barrier at C2, which will slightly increase the proportion of the 3,3-dimethylcyclohexene isomer[2].

Quantitative Data: Temperature vs. Yield & Selectivity

The following table summarizes expected outcomes when reacting 3-bromo-1,1-dimethylcyclohexane with a bulky base (Potassium tert-butoxide) in tert-butanol across different temperature profiles.

Reaction Temperature (°C)Total Conversion (%)E2 Yield (%)SN2 Yield (%)Regio-Ratio (4,4-dimethyl : 3,3-dimethyl)
25 (Room Temp) < 10~ 8~ 295 : 5
50 (Mild Heat) 4540590 : 10
80 (Reflux) > 9592385 : 15

Note: Data reflects general kinetic trends for sterically hindered secondary cyclohexyl halides. Adjustments may be required based on solvent molarity and base equivalents.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates an internal standard and an in-process validation step.

Reagents & Equipment:

  • Substrate: 3-bromo-1,1-dimethylcyclohexane (5.0 mmol)

  • Base: Potassium tert-butoxide (KOtBu, 15.0 mmol)

  • Solvent: Anhydrous tert-butanol (25 mL)

  • Internal Standard: Tetralin (5.0 mmol)[8]

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N 2​ or Ar), dissolve 15.0 mmol of KOtBu in 25 mL of anhydrous tert-butanol.

  • Substrate Addition: Add 5.0 mmol of 3-bromo-1,1-dimethylcyclohexane and 5.0 mmol of tetralin (internal standard) to the basic solution.

  • Thermal Optimization: Attach a reflux condenser and heat the reaction mixture to 80°C using a precisely controlled oil bath.

  • In-Process Validation Check (30 Minutes):

    • Withdraw a 0.25 mL aliquot and quench it in 1.0 mL of 3 M HCl[8].

    • Extract with deuterated chloroform (CDCl 3​ ) and analyze via 1 H NMR.

    • Validation Metric: Integrate the unreacted cyclohexyl halide proton peak in the 3.8–4.5 ppm range against the tetralin standard[8]. If conversion is < 50%, verify the integrity of your KOtBu (it degrades upon moisture exposure) and ensure the internal temperature is exactly 80°C.

  • Completion & Workup: After 3 hours, cool the reaction to room temperature. Quench the remaining mixture with cold water and extract with hexanes (3 x 20 mL).

  • Analysis: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate carefully (the alkene products are volatile). Analyze the final ratio of 4,4-dimethylcyclohexene to 3,3-dimethylcyclohexene via GC-FID.

Troubleshooting_Workflow Start Issue: Low E2 Yield / High SN2 CheckTemp Is Reaction Temp > 60°C? Start->CheckTemp IncreaseTemp Increase Temp to 60-80°C (Boosts TΔS‡ for E2) CheckTemp->IncreaseTemp No CheckBase Evaluate Base Sterics CheckTemp->CheckBase Yes IncreaseTemp->CheckBase UseBulky Switch to Bulky Base (e.g., KOtBu in t-BuOH) CheckBase->UseBulky Using Small Base AnalyzeRegio Analyze Regioselectivity (GC-FID / NMR) CheckBase->AnalyzeRegio Using Bulky Base AdjustTemp Fine-tune Temperature: Lower for Regiocontrol Higher for Total Yield AnalyzeRegio->AdjustTemp

Troubleshooting logical workflow for optimizing E2 elimination yields and selectivity.

References

  • How many different E2 products are expected in the reaction of 3-bromo-1,1-dimethylcyclohexane with NaOCH2CH3? Brainly.[Link]

  • E2 Elimination | Overview & Research Examples. Perlego.[Link]

  • Mechanism of the E2 Reaction. Master Organic Chemistry.[Link]

  • Elimination Reactions. King Saud University. [Link]

  • Elimination Reactions E1, E2, E1cB and Ei. Surendranath College. [Link]

  • Using Group-Inquiry To Study Differing Reaction Conditions in the E2 Elimination of Cyclohexyl Halides. Journal of Chemical Education (ACS Publications).[Link]

  • 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Lumen Learning. [Link]

Sources

Optimization

Technical Support Center: Separation Techniques for 3-Bromo-1,1-dimethylcyclohexane

Welcome to the Analytical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals working with halogenated cyclic hydrocarbons.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals working with halogenated cyclic hydrocarbons. Below, you will find comprehensive guides, troubleshooting steps, and self-validating protocols for the separation of 3-bromo-1,1-dimethylcyclohexane isomers.

🔬 Knowledge Base: The Stereochemical Trap

Before attempting any separation, it is critical to define the exact isomeric relationship of your target analytes. A common pitfall in the literature and laboratory practice is the misclassification of the isomers of 3-bromo-1,1-dimethylcyclohexane .

Because C1 possesses two identical methyl groups, C3 is the only chiral center in the molecule. Therefore, this compound does not possess configurational diastereomers . Instead, it exhibits two distinct types of isomerism that require vastly different separation techniques:

  • Configurational Enantiomers: The molecule exists as (R) and (S) enantiomers. Separating these requires a chiral environment (Chiral GC or Chiral HPLC)[1].

  • Conformational Diastereomers: The cyclohexane ring undergoes rapid chair-chair interconversion. For each enantiomer, the bromine atom can occupy either an axial or equatorial position. Because the A-value of bromine is relatively small (~0.38 kcal/mol), both conformers are significantly populated at room temperature[2]. These chair forms are technically diastereomeric to one another, but due to the low energy barrier of the ring flip (~10.5 kcal/mol), they interconvert rapidly at room temperature[3].

❓ Frequently Asked Questions (FAQs)

Q1: Why am I seeing peak coalescence (a single broad peak) when trying to separate the "diastereomers" at room temperature? A: You are observing the time-averaged signal of the axial and equatorial conformational diastereomers. According to the Curtin-Hammett principle and the kinetics of ring flipping, the interconversion rate ( k ) at 25 °C is orders of magnitude faster than the chromatographic timescale ( ΔtR​ ). The column cannot resolve the individual conformers before they flip, resulting in a single, often broadened, peak[3].

Q2: Is it possible to isolate the axial and equatorial conformers for downstream synthetic steps? A: Practically, no. While you can analytically separate them using cryogenic techniques (below -80 °C)[2], the moment the collected fractions are warmed above -40 °C, they will rapidly re-equilibrate into a mixture of both conformers. If your goal is synthesis, you must rely on stereoselective reagents rather than physical separation of the conformers.

Q3: How do I resolve the actual (R) and (S) enantiomers? A: Since enantiomers have identical physical properties in an achiral environment, you must use a Chiral Stationary Phase (CSP). For volatile compounds like 3-bromo-1,1-dimethylcyclohexane, Chiral Gas Chromatography (GC) using cyclodextrin-based columns is highly recommended over HPLC due to superior theoretical plate counts.

🛠️ Troubleshooting Guide

Issue 1: Poor Enantiomeric Resolution on Chiral GC/HPLC
  • Symptom: The (R) and (S) peaks co-elute or show a resolution factor ( Rs​ ) of < 1.5.

  • Causality: The chiral recognition mechanism (often inclusion complexation or hydrogen bonding) is insufficient at the current kinetic energy of the system. High temperatures disrupt the weak transient diastereomeric complexes formed between the analyte and the CSP.

  • Solution: Decrease the oven/column temperature. In Chiral GC, lowering the isothermal temperature from 120 °C to 90 °C exponentially increases the residence time in the chiral cavities, enhancing α (selectivity) at the cost of broader peaks.

Issue 2: Broad, Unresolved Peaks during Low-Temperature Conformational Separation
  • Symptom: When attempting Cryogenic HPLC, the chromatogram shows a massive, distorted "hump" rather than two sharp peaks.

  • Causality: The system is operating exactly at the coalescence temperature (typically between -40 °C and -60 °C for bromocyclohexanes). At this temperature, the rate of chair-chair interconversion perfectly matches the separation speed of the column, causing the peaks to smear into one another.

  • Solution: You must lower the temperature further to "freeze out" the conformation. Drop the column temperature to at least -80 °C (preferably -90 °C using a liquid nitrogen or dry ice/acetone cooling jacket) to reduce the interconversion rate to near zero.

🧪 Experimental Protocols (Self-Validating Systems)

As a standard of scientific integrity, every analytical method must contain an internal logic check to prevent false positives.

Protocol A: Cryogenic HPLC for Conformational Diastereomers

Objective: Separate the axial-Br and equatorial-Br conformers.

  • System Prep: Equip an HPLC with a bare silica column. Submerge the column in a specialized cryogenic cooling bath set to -90 °C.

  • Mobile Phase: Use 100% pre-chilled pentane. (Standard solvents like hexane will freeze or become too viscous).

  • Detection: Use a Refractive Index (RI) detector, as bromocyclohexane lacks a strong UV chromophore.

  • Self-Validation (Variable-Temperature Study):

    • Step 1: Inject at -90 °C. Observe two distinct peaks (axial and equatorial).

    • Step 2: Raise the temperature to -50 °C and re-inject. The peaks should merge into a broad hump.

    • Step 3: Raise to 20 °C. Observe a single sharp peak.

    • Causality Check: If the two peaks at -90 °C were chemical impurities, they would remain separate at 20 °C. The reversible coalescence proves they are rapidly interconverting conformers.

Protocol B: Chiral GC for Enantiomeric Resolution

Objective: Separate the (R) and (S) configurational isomers.

  • Column: Capillary GC column coated with a derivatized β -cyclodextrin stationary phase (e.g., β -DEX).

  • Conditions: Carrier gas: Helium (1.2 mL/min). Oven: Isothermal at 95 °C. Detector: FID at 250 °C.

  • Self-Validation (Racemic Spiking):

    • Step 1: Inject the synthesized racemic mixture. The integrator must show exactly a 50:50 area ratio.

    • Step 2: Spike the sample with a known enantioenriched standard (e.g., 80% (R) / 20% (S)).

    • Causality Check: The peak that grows disproportionately confirms the absolute elution order. If the ratio deviates from 50:50 in the unspiked sample, suspect detector saturation or a contaminated syringe.

📊 Quantitative Data Summary

Isomeric RelationshipIsomer TypeInterconversion Barrier ( ΔG‡ )Separation TempRecommended TechniqueDetection Method
(R) vs. (S) Configurational Enantiomers> 80 kcal/mol (Requires bond breaking)20 °C to 150 °CChiral GC ( β -cyclodextrin)FID or MS
Axial vs. Equatorial Conformational Diastereomers~10.5 kcal/mol (Chair ring flip)< -80 °CCryogenic HPLC / VT-NMRRI or Low-UV

🗺️ Workflow Visualization

Below is the decision matrix for determining the correct separation workflow based on the stereochemical goals of your experiment.

G Start 3-Bromo-1,1-dimethylcyclohexane Isomeric Mixture Decision Target Isomer Relationship? Start->Decision Enantiomers Configurational Enantiomers (R) vs (S) Decision->Enantiomers Stereocenter Resolution Conformers Conformational Diastereomers Axial-Br vs Equatorial-Br Decision->Conformers Chair Flip Resolution ChiralGC Chiral GC / HPLC Temp: 25 °C to 100 °C Barrier: >80 kcal/mol Enantiomers->ChiralGC CryoHPLC Cryogenic HPLC / VT-NMR Temp: < -80 °C Barrier: ~10.5 kcal/mol Conformers->CryoHPLC

Decision matrix for separating configurational vs. conformational isomers of the target compound.

📚 References

  • R,S in Cyclic Compounds - Path of Highest Priority? Chemistry Stack Exchange. Discusses the specific stereochemical assignments and the presence of axial/equatorial conformers for (R)-3-bromo-1,1-dimethylcyclohexane. 1

  • Conformer-Specific Ionization Spectroscopy of Bromocyclohexane: Equatorial versus Axial Conformers. KAIST / Journal of Physical Chemistry. Details the physical energy differences and ionization states of axial and equatorial bromocyclohexane conformers. 2

  • Conformational Isomerism. Wikipedia, The Free Encyclopedia. Provides foundational data on the Curtin-Hammett principle, free energy barriers, and the ~50 cm⁻¹ difference between axial and equatorial bromocyclohexane. 3

Sources

Troubleshooting

3-Bromo-1,1-dimethylcyclohexane (CAS 25090-98-6): Technical Support &amp; Troubleshooting Center

Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this definitive guide to address the handling, storage, and thermal stability of 3-bromo-1,1-dimethylcyclohexane.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this definitive guide to address the handling, storage, and thermal stability of 3-bromo-1,1-dimethylcyclohexane. This secondary alkyl halide presents unique steric and thermodynamic characteristics due to its 1,1-dimethyl substitution and the conformational dynamics of the cyclohexane ring. This guide is designed to provide researchers and drug development professionals with self-validating protocols and mechanistic insights to ensure safe, reproducible experimental outcomes.

Physicochemical & Thermodynamic Profile

Understanding the baseline physical properties is critical for predicting chemical behavior during synthesis and storage.

Table 1: Quantitative Data Summary for 3-Bromo-1,1-dimethylcyclohexane

PropertyValueCausality / Impact on Handling
CAS Number 25090-98-6Unique identifier for regulatory tracking and Safety Data Sheet (SDS) retrieval[1].
Molecular Formula C8H15BrDefines stoichiometry for synthetic planning and mass spectrometry[2].
Molecular Weight 191.11 g/mol Used for precise molarity calculations in anhydrous reactions[3].
Physical Form LiquidRequires volumetric or mass-based transfer via gas-tight syringes[1].
Storage Temp. Room Temperature (RT)Prevents thermal degradation while avoiding unnecessary viscosity changes or freezing[1].
Thermal Threshold ~180–230 °CTemperatures above this range favor thermodynamically driven C-Br bond cleavage[4].
Decomposition COx, HBrHigh-temperature degradation releases highly corrosive hydrogen bromide gas[3].

Frequently Asked Questions & Troubleshooting

Q1: Why does my batch show discoloration or reduced purity over time?

Mechanistic Cause: Discoloration (typically a yellow or brown tint) in secondary alkyl halides like 3-bromo-1,1-dimethylcyclohexane is caused by trace photolytic or thermal cleavage of the carbon-bromine (C-Br) bond. This homolytic or heterolytic cleavage generates elemental bromine ( Br2​ ) or hydrogen bromide (HBr)[3][4]. The 1,1-dimethyl group introduces steric strain, which slightly lowers the activation energy for elimination reactions compared to unbranched cycloalkanes. Troubleshooting Step: Verify your storage conditions. Ensure the container is tightly sealed, stored in a cool, dry, well-ventilated area, and protected from direct light and strong oxidizing agents[3]. If discoloration is observed, the material should be passed through a short plug of basic alumina to remove trace acidic impurities (HBr) before use in sensitive cross-coupling reactions.

Q2: What are the critical safety hazards during handling?

Mechanistic Cause: The compound is classified as a skin, eye, and respiratory irritant (Hazard statements: H315, H319, H335)[3]. The volatility of the liquid allows vapors to easily interact with mucous membranes, while its lipophilic cyclohexane ring can disrupt the lipid bilayer of the skin upon contact. Troubleshooting Step: Always handle the liquid within a certified chemical fume hood (P271) and wear appropriate personal protective equipment (P280)[3]. If skin contact occurs, wash immediately with plenty of soap and water (P302+P352) to mitigate lipid-layer disruption and localized inflammation[1][3].

Q3: How does thermal stability impact my high-temperature reactions?

Mechanistic Cause: The thermal stability threshold for brominated cyclohexane derivatives is approximately 180–230 °C. Above this temperature window, the activation energy (190–240 kJ/mol) for C-Br cleavage is overcome[4]. Furthermore, thermal decomposition generates toxic and corrosive HBr gas[3], which can poison metal catalysts or trigger unwanted side reactions. Troubleshooting Step: Maintain reaction temperatures strictly below 150 °C unless utilizing a pressurized reactor specifically designed to handle acidic off-gassing. For thermal profiling of a new reaction mixture, always run a Thermogravimetric Analysis (TGA) prior to scale-up.

Self-Validating Experimental Protocols

Protocol A: Safe Handling and Schlenk-Line Transfer

Objective: To transfer 3-bromo-1,1-dimethylcyclohexane without introducing ambient moisture, which could promote hydrolysis or side reactions.

  • Preparation: Purge a dry, inert-gas flushed Schlenk flask and a gas-tight Hamilton syringe with high-purity Argon or Nitrogen.

  • Septum Piercing: Pierce the septum of the reagent bottle (stored at room temperature[1]) using the purged syringe.

  • Aspiration: Slowly draw the required volume of the liquid[1], avoiding the formation of cavitation bubbles.

  • Validation Check: Inspect the syringe barrel against a white background. The liquid must be clear and colorless. A yellow tint indicates degradation (free Br2​ /HBr). Self-Correction: If yellow, abort the transfer and purify the reagent via basic alumina.

  • Transfer: Inject the liquid into the reaction vessel dropwise to control any exothermic mixing effects.

  • Cleanup: Flush the syringe immediately with a non-polar solvent (e.g., hexane) followed by acetone to prevent degradation of the plunger seal.

Protocol B: Thermal Stability Assessment via TGA

Objective: To establish the exact decomposition onset temperature for your specific batch before utilizing it in high-temperature synthesis.

  • Sample Loading: Tare a clean alumina or platinum TGA crucible. Load approximately 5–10 mg of 3-bromo-1,1-dimethylcyclohexane.

  • Atmosphere Control: Set the TGA purge gas to Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation and isolate the purely thermal C-Br cleavage event.

  • Heating Ramp: Program a heating rate of 10 °C/min from 25 °C to 300 °C.

  • Data Acquisition: Monitor the weight loss curve continuously.

  • Validation Check: Identify the onset temperature of mass loss. A sharp drop typically occurring between 180 °C and 230 °C confirms the C-Br bond dissociation[4]. The generation of HBr[3] will be evident if the system is coupled with Mass Spectrometry (TGA-MS, monitoring m/z 80 and 82).

Workflow Visualization

The following logical workflow dictates the standard operating procedure for handling and validating the thermal integrity of this compound.

G Start Receive 3-Bromo-1,1- dimethylcyclohexane Storage Store at Room Temp (RT) Keep tightly closed Start->Storage Inspect Visual Inspection (Colorless Liquid?) Storage->Inspect Degraded Yellow/Discolored (Trace HBr/Br2) Inspect->Degraded No Pristine Clear Liquid Ready for Use Inspect->Pristine Yes Purify Purify via Basic Alumina Remove HBr Degraded->Purify Purify->Inspect Thermal High-Temp Reaction (>150°C)? Pristine->Thermal TGA Run TGA Protocol Check 180-230°C threshold Thermal->TGA Yes Proceed Proceed with Standard Schlenk Transfer Thermal->Proceed No TGA->Proceed Validated

Handling and thermal validation workflow for 3-bromo-1,1-dimethylcyclohexane.

References

Sources

Optimization

Reducing byproduct formation in 3-bromo-1,1-dimethylcyclohexane SN2 reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter severe bottlenecking when attempting nucleophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter severe bottlenecking when attempting nucleophilic substitutions on sterically encumbered cyclic substrates.

Synthesizing derivatives from 3-bromo-1,1-dimethylcyclohexane is notoriously difficult. Secondary alkyl halides are already prone to competing elimination (E2) pathways, but the addition of a gem-dimethyl group on the cyclohexane ring creates an extreme steric environment. This guide is designed to deconstruct the causality behind these failures and provide you with self-validating, field-proven protocols to drive the SN2 pathway and suppress byproduct formation.

Diagnostic Workflow: Byproduct Troubleshooting

Before adjusting your reaction parameters, it is critical to identify the dominant failure pathway. Use the logic tree below to diagnose your specific byproduct profile.

SN2_Optimization Start High Byproduct Yield from 3-bromo-1,1-dimethylcyclohexane Analyze Analyze Crude via 1H NMR / GC-MS Start->Analyze E2 Alkene Detected (E2 Elimination Pathway) Analyze->E2 Strong Base / High Temp SN1 Racemic/Rearranged Product (SN1 / E1 Pathway) Analyze->SN1 Protic Solvent / Weak Nuc FixE2 Switch to Weak Base (e.g., NaN3) Lower Temp (< 25°C) E2->FixE2 FixSN1 Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) SN1->FixSN1 Success SN2 Substitution Dominates (Stereochemical Inversion) FixE2->Success FixSN1->Success

Troubleshooting workflow for minimizing E2 and SN1 byproducts in SN2 reactions.

FAQ & Mechanistic Troubleshooting

Q1: Why does 3-bromo-1,1-dimethylcyclohexane produce so many E2 byproducts compared to linear secondary alkyl halides? Causality: The core issue is transition-state steric shielding. An SN2 reaction requires the nucleophile to perform a 180-degree backside attack into the carbon-halogen σ∗ antibonding orbital[1]. In the rigid cyclohexane chair conformation, this trajectory is heavily obstructed. If the bromine is in the equatorial position, the backside attack must occur from the axial trajectory, which is blocked by the axial protons at C3 and C5. If the bromine is axial, the backside attack is equatorial, but the bulky axial methyl group at the C1 position creates severe steric repulsion[1][2]. Because the activation energy ( ΔG‡ ) for substitution is artificially raised by this steric bulk, the basicity of the nucleophile outcompetes its nucleophilicity, leading to deprotonation at the adjacent β -carbons (E2 elimination)[2].

Q2: My GC-MS shows a high yield of dimethylcyclohexene isomers. How do I thermodynamically suppress this E2 elimination? Causality: Elimination reactions (E2) generate three molecules from two (base + substrate alkene + conjugate acid + leaving group), resulting in a positive entropy of activation ( ΔS‡ ). Substitution (SN2), however, is bimolecular in both reactants and products. Because of the Gibbs free energy equation ( ΔG=ΔH−TΔS ), higher temperatures amplify the −TΔS term, heavily favoring elimination[3][4]. Solution: To suppress E2, you must strictly control the temperature (keep it 20 °C) and switch to a nucleophile that is a highly polarizable, weak base (e.g., azide N3−​ , cyanide CN− , or thiolate RS− )[3][4].

Q3: What is the optimal solvent system to drive the SN2 pathway for this specific substrate? Causality: Protic solvents (like ethanol, methanol, or water) form a hydrogen-bonded "cage" around the nucleophile. This solvation lowers the nucleophile's ground-state energy, drastically increasing the activation energy required to reach the SN2 transition state[1]. Furthermore, protic solvents stabilize carbocations, risking SN1 solvolysis and subsequent alkyl shifts due to the adjacent quaternary carbon at C1. Solution: Utilize strictly anhydrous polar aprotic solvents (e.g., DMF, DMSO, or Acetone). These solvents solvate the counter-cations (like Na+ ) but leave the anionic nucleophile "naked" and highly reactive, accelerating the SN2 rate to outcompete the E2 pathway[5][6].

Quantitative Data: Reaction Condition Comparisons

The table below summarizes the expected primary pathways and estimated product ratios based on varying reaction conditions for secondary alkyl halides.

Nucleophile / BaseSolvent EnvironmentTemp (°C)Primary PathwayEst. SN2:E2 RatioMechanistic Rationale
NaOEt (Strong Base)EtOH (Polar Protic)60 °CE2 Elimination< 10:90Strong base, heat, and protic solvent heavily favor E2[4][5].
NaOH (Strong Base)H2O/EtOH (Protic)25 °CE2 / SN120:80Protic solvent solvates nucleophile; strong base drives E2[1].
NaCN (Weak Base)DMSO (Polar Aprotic)25 °CSN2 Substitution> 85:15Weak base + aprotic solvent leaves the nucleophile highly reactive[3][6].
NaN3 (Weak Base)DMF (Polar Aprotic)0 - 20 °CSN2 Substitution> 95:5Excellent nucleophile, poor base, and low temp suppresses E2[3][4].

Step-by-Step Methodology: Self-Validating SN2 Synthesis

To guarantee the successful conversion of 3-bromo-1,1-dimethylcyclohexane to an SN2 product (e.g., 3-azido-1,1-dimethylcyclohexane), follow this self-validating protocol. Azide is chosen because it is an exceptional nucleophile with minimal basicity, perfectly suited for sterically hindered secondary substrates[3].

Reagents Required:

  • 3-bromo-1,1-dimethylcyclohexane (1.0 eq, limiting reagent)

  • Sodium Azide ( NaN3​ ) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step 1: Equipment & Solvent Validation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Self-Validation Check 1: Perform a Karl Fischer titration on your anhydrous DMF. The water content must be < 50 ppm. Any moisture will act as a protic solvent, hydrogen-bonding to the azide and increasing E2/SN1 byproducts[1][6].

Step 2: Substrate Addition & Temperature Control

  • Dissolve 3-bromo-1,1-dimethylcyclohexane (1.0 eq) in the anhydrous DMF (0.2 M concentration).

  • Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0 °C. Causality: Lowering the temperature before nucleophile addition prevents localized thermal spikes that trigger the entropically favored E2 pathway[3][4].

Step 3: Nucleophile Addition

  • Add NaN3​ (2.0 eq) portion-wise over 10 minutes.

  • Remove the ice bath and allow the reaction to slowly warm to 20 °C. Do not exceed 25 °C.

Step 4: Reaction Execution & In-Process Validation

  • Stir vigorously at 20 °C for 12-16 hours.

  • Self-Validation Check 2 (TLC): Take a 0.1 mL aliquot, quench with water, and extract with Hexanes. Run a TLC (Hexanes:EtOAc 9:1). The starting alkyl halide is UV-inactive but stains with KMnO4​ . The disappearance of the starting material spot and the appearance of a new, lower-Rf spot validates reaction progress.

Step 5: Quench & Workup

  • Quench the reaction by adding 5 volumes of ice-cold distilled water (this crashes out the organic product and solubilizes the DMF).

  • Extract the aqueous layer three times with Diethyl Ether ( Et2​O ).

  • Wash the combined organic layers with saturated brine (5x) to rigorously remove any residual DMF. Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

Step 6: Analytical Validation (NMR)

  • Self-Validation Check 3 (Pathway Confirmation): Run a 1H NMR on the crude product. To validate that the E2 pathway was successfully suppressed, look for the absence of vinylic protons (a multiplet typically appearing between 5.3 ppm and 5.6 ppm). The presence of a shifted methine proton ( CH−N3​ ) confirms successful SN2 substitution.

References

1.[1] Title: 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition Source: pressbooks.pub URL:

2.[3] Title: minimizing the formation of elimination products in substitution reactions - Benchchem Source: benchchem.com URL:

3.[5] Title: Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry Source: masterorganicchemistry.com URL:

4.[6] Title: How Solvation Influences the SN2 versus E2 Competition | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:

5.[2] Title: The Most Annoying Exceptions in Org 1 (Part 2) - Master Organic Chemistry Source: masterorganicchemistry.com URL:

6.[4] Title: SN1 vs E1 and SN2 vs E2 : The Temperature - Master Organic Chemistry Source: masterorganicchemistry.com URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to SN1 and SN2 Reaction Rates for 3-bromo-1,1-dimethylcyclohexane: A Mechanistic Analysis

This guide provides an in-depth comparison of the SN1 and SN2 nucleophilic substitution reaction pathways for the substrate 3-bromo-1,1-dimethylcyclohexane. We will dissect the unique structural and conformational proper...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the SN1 and SN2 nucleophilic substitution reaction pathways for the substrate 3-bromo-1,1-dimethylcyclohexane. We will dissect the unique structural and conformational properties of this molecule to explain the causality behind its kinetic preferences. This analysis is grounded in fundamental principles of physical organic chemistry and is designed to provide researchers, scientists, and drug development professionals with a clear, authoritative understanding of how remote steric hindrance influences reaction mechanisms.

Introduction: The SN1 vs. SN2 Dichotomy

Nucleophilic substitution reactions are cornerstones of organic synthesis. The two primary mechanisms, SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular), exist in a delicate balance, influenced by factors such as the substrate's structure, the nucleophile's strength, the solvent, and the leaving group.

  • The SN1 Reaction: A two-step process initiated by the departure of the leaving group to form a carbocation intermediate. This rate-determining step is unimolecular, depending only on the substrate concentration.[1] The reaction is favored by substrates that form stable carbocations (tertiary > secondary) and by polar protic solvents that can stabilize the ionic intermediate.[2][3]

  • The SN2 Reaction: A single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. This bimolecular process depends on the concentration of both the substrate and the nucleophile.[4] It is highly sensitive to steric hindrance and is favored by unhindered substrates (methyl > primary > secondary) and polar aprotic solvents.[5][6]

3-bromo-1,1-dimethylcyclohexane presents a fascinating case study. As a secondary alkyl halide, it lies at the crossroads of these two pathways. However, the presence of a 1,1-dimethyl group, while not directly attached to the electrophilic carbon, imposes significant conformational constraints that profoundly impact the reaction kinetics.

Structural and Conformational Analysis of the Substrate

The key to understanding the reactivity of 3-bromo-1,1-dimethylcyclohexane lies in its three-dimensional structure. The cyclohexane ring exists predominantly in a chair conformation to minimize torsional and steric strain. The gem-dimethyl group at the C1 position acts as a conformational lock, influencing the preferred orientation of the bromine atom at C3.

For an SN2 reaction to occur, the nucleophile must approach the C3 carbon from the side opposite the C-Br bond (backside attack). This requires the C-Br bond to be in an axial position to provide a clear trajectory for the incoming nucleophile.[7] If the bromine atom is in the more sterically stable equatorial position, the ring structure itself impedes the backside attack. The gem-dimethyl group at C1 can create significant 1,3-diaxial interactions if other substituents are forced into axial positions, thereby influencing the conformational equilibrium and the accessibility of the C3 carbon.

The SN2 Pathway: A Sterically Prohibitive Route

The rate of an SN2 reaction is exquisitely sensitive to steric bulk around the reaction center.[8] For 3-bromo-1,1-dimethylcyclohexane, even if the conformation places the bromine in the required axial position, the nucleophile's approach is severely hindered.

Causality of Steric Hindrance:

  • Ring Structure: The carbon atoms and hydrogen atoms of the cyclohexane ring itself form a steric wall, obstructing the linear transition state required for an SN2 reaction.

  • 1,3-Diaxial Interactions: The approach to the axial face of C3 is cluttered by the axial hydrogens at C1 and C5. The presence of the gem-dimethyl group at C1 further exacerbates this steric congestion.

Due to this high degree of steric hindrance, the activation energy for the SN2 transition state is exceptionally high. Consequently, the SN2 reaction rate for this substrate is expected to be extremely slow, if it proceeds at all.[4][5]

Caption: Energy profile for the favored two-step SN1 reaction.

Comparative Analysis and Data Summary

The choice between SN1 and SN2 is dictated by the relative heights of their activation energy barriers. For 3-bromo-1,1-dimethylcyclohexane, the steric hindrance makes the SN2 barrier prohibitively high, while the SN1 pathway remains accessible.

FeatureSN1 ReactionSN2 Reaction
Substrate 3-bromo-1,1-dimethylcyclohexane3-bromo-1,1-dimethylcyclohexane
Kinetics First-order: Rate = k[Substrate] [2]Second-order: Rate = k[Substrate][Nu] [4]
Favored By Polar protic solvents (e.g., H₂O, EtOH) [6]Polar aprotic solvents (e.g., Acetone, DMSO) [6]
Weak nucleophiles (solvolysis) [9]Strong, unhindered nucleophiles [10]
Intermediate Secondary carbocation [1]None (concerted mechanism) [11]
Stereochemistry Racemization (attack from either face) [12]Inversion of configuration [11]
Predicted Rate Moderate to Slow (secondary carbocation)Extremely Slow / Negligible (severe steric hindrance)

Experimental Protocol for Kinetic Analysis

To empirically validate the predicted rate differences, the following protocols can be employed. The design ensures self-validation through the use of appropriate controls and analytical techniques.

Protocol 1: Measuring the SN1 Rate via Solvolysis
  • Objective: To determine the first-order rate constant for the solvolysis of 3-bromo-1,1-dimethylcyclohexane.

  • Rationale: This protocol uses a weak nucleophile (water in the solvent mixture) and a polar protic solvent to favor the SN1 pathway. The rate is determined by monitoring the production of HBr, a byproduct of the reaction. [13]* Methodology:

    • Prepare a stock solution of 0.1 M 3-bromo-1,1-dimethylcyclohexane in 80:20 ethanol:water.

    • Prepare a reaction vessel with 50 mL of the 80:20 ethanol:water solvent, containing a pH indicator (e.g., bromothymol blue).

    • Add a precise, small amount of standardized NaOH solution to make the solution slightly basic (blue color).

    • Initiate the reaction by adding 1.0 mL of the substrate stock solution to the vessel and start a timer.

    • The reaction will produce HBr, which will neutralize the NaOH and then acidify the solution, causing a color change (blue to yellow). Record the time at which the color change occurs.

    • The rate of reaction can be calculated from the moles of NaOH consumed over time. Repeating this at different initial substrate concentrations will confirm the first-order kinetics.

Protocol 2: Attempting the SN2 Reaction
  • Objective: To measure the second-order rate constant for the reaction with a strong nucleophile.

  • Rationale: This protocol uses a strong nucleophile and a polar aprotic solvent to create conditions as favorable as possible for the SN2 pathway. The reaction progress is monitored by chromatography.

  • Methodology:

    • Prepare a 0.1 M solution of 3-bromo-1,1-dimethylcyclohexane and a 0.1 M solution of a strong nucleophile (e.g., sodium thiophenate) in a dry polar aprotic solvent (e.g., Dimethylformamide, DMF).

    • Equilibrate both solutions to a constant temperature (e.g., 50 °C) in a water bath.

    • To start the reaction, mix equal volumes of the two solutions in a reaction vessel.

    • At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the aliquot by diluting it in a suitable solvent (e.g., hexane) to stop the reaction.

    • Analyze the quenched aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to measure the concentration of the remaining 3-bromo-1,1-dimethylcyclohexane.

    • The rate constant can be determined by plotting the concentration of the substrate versus time and fitting the data to a second-order rate law.

Visualizing the Competing Pathways

The following diagram illustrates the mechanistic choice facing 3-bromo-1,1-dimethylcyclohexane. The high-energy, sterically crowded SN2 transition state is contrasted with the multi-step, but more accessible, SN1 pathway.

Competing_Pathways cluster_sn1 SN1 Pathway (Favored) cluster_sn2 SN2 Pathway (Disfavored) sub 3-bromo-1,1-dimethylcyclohexane ts1 Rate-Determining Transition State sub->ts1 Slow (Leaving Group Departs) ts2 Sterically Hindered Transition State sub->ts2 carbocation Secondary Carbocation Intermediate ts1->carbocation prod1 SN1 Product (Racemic Mixture) carbocation->prod1 Fast (Nucleophilic Attack) prod2 SN2 Product (Inversion) ts2->prod2

Caption: Competing SN1 and SN2 pathways for the substrate.

Conclusion

For 3-bromo-1,1-dimethylcyclohexane, the competition between SN1 and SN2 is decisively won by the SN1 pathway. The remote but conformationally significant 1,1-dimethyl group, combined with the inherent steric bulk of the cyclohexane ring, creates an insurmountable barrier for the concerted, backside attack required by the SN2 mechanism. While the SN1 pathway proceeds through a moderately stable secondary carbocation with no opportunity for favorable rearrangement, it remains the only kinetically viable substitution route. This analysis underscores the critical importance of evaluating the three-dimensional steric environment of a substrate when predicting reaction mechanisms and rates.

References

  • Pearson Education. (n.d.). When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot etha...
  • Vaia. (n.d.). Question: When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot ethanol, two products are formed. Propose a mechanism that accounts for both of these products.
  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. [Link]

  • Chemistry Hall. (2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance?[Link]

  • PatSnap. (2025, March 28). SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. [Link]

  • Magoosh MCAT Prep. (n.d.). SN1 and SN2 Reactions. [Link]

  • Findlay, S. (2021). Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2). CHEMISTRY 1000, University of Lethbridge.
  • 24HourAnswers. (n.d.). a) When (R)-3-bromo-1,1-dimethylcyclohexane is treated with NaSH, o...
  • Chegg. (2022, January 27). Solved When 3-bromo-1-methylcyclohexene undergoes solvolysis. [Link]

  • The Organic Chemistry Tutor. (2020, March 5). Organic chemistry - Sn2 vs Sn1: How much steric hindrance is too much?[Link]

  • LibreTexts Chemistry. (2021, December 15). 7.5: SN1 vs SN2. [Link]

  • BYJU'S. (2021, July 14). SN1 and SN2 Reaction of Haloalkanes. [Link]

  • The Organic Chemistry Tutor. (2023, March 1). Solvolysis Reactions With Stereochemistry - SN1 Mechanism. [Link]

  • LibreTexts Chemistry. (2019, December 30). 8.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]

  • C Patel Metallurgy & Chemistry. (2022, August 29). Sn1 Reaction Rate Comparison. [Link]

  • Chemistry Steps. (2024, June 18). The SN1 Reaction Mechanism and SN1 Practice Problems. [Link]

  • LibreTexts Chemistry. (2023, January 22). Carbocation Rearrangements. [Link]

  • University of Missouri-St. Louis. (n.d.). EXPERIMENT 3: STUDYING SN1 and SN2 REACTIONS: NUCLEOPHILIC. [Link]

  • Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism. [Link]

  • jOeCHEM. (2021, August 25). Carbocation Rearrangements (Worksheet Solutions Walkthrough). [Link]

  • CureFFI.org. (2015, February 25). Organic chemistry 11: SN1 Substitution - carbocations, solvolysis, solvent effects. [Link]

  • PubChem. (n.d.). 3-Bromo-1,1-dimethylcyclohexane. [Link]

  • LibreTexts Chemistry. (2025, October 20). 11.6: Predicting SN1 vs. SN2 mechanisms. [Link]

Sources

Comparative

Conformational Analysis of 3-Bromo-1,1-dimethylcyclohexane: Axial vs. Equatorial Preference

Executive Summary In the rational design of small-molecule therapeutics, understanding the exact spatial orientation of pharmacophores is critical. For substituted cyclohexanes, the conformational equilibrium between cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the rational design of small-molecule therapeutics, understanding the exact spatial orientation of pharmacophores is critical. For substituted cyclohexanes, the conformational equilibrium between chair forms dictates the 3D topology of the molecule. This guide provides an objective, data-driven comparison of the two primary chair conformers of 3-bromo-1,1-dimethylcyclohexane. By analyzing thermodynamic stability, 1,3-diaxial steric strain, and experimental validation protocols, we demonstrate why the equatorial bromine conformer is overwhelmingly preferred.

Conformational Thermodynamics: The "Product" Comparison

3-bromo-1,1-dimethylcyclohexane exists in a dynamic equilibrium between two chair conformers. Because carbon-1 (C1) possesses two identical methyl groups, one methyl will always occupy an axial position, and the other will occupy an equatorial position, regardless of the ring flip. The conformational preference is therefore entirely dictated by the orientation of the bromine atom at carbon-3 (C3).

  • Conformer A (Equatorial Bromine): The bromine atom at C3 is equatorial. The axial methyl group at C1 interacts with the axial protons at C3 and C5.

  • Conformer B (Axial Bromine): The bromine atom at C3 is axial. This forces a direct 1,3-diaxial interaction between the axial bromine at C3 and the axial methyl group at C1.

To quantify the stability of these conformers, we must evaluate the energetic penalties of their respective 1,3-diaxial interactions. The "A-value" represents the free energy difference ( ΔG∘ ) between the axial and equatorial forms of a monosubstituted cyclohexane[1]. For a methyl group, the A-value is approximately 1.8 kcal/mol (7.6 kJ/mol)[2], meaning a single CH3-H 1,3-diaxial interaction costs ~0.90 kcal/mol. For bromine, the A-value is 0.59 kcal/mol[1], equating to ~0.30 kcal/mol per Br-H interaction.

Table 1: Quantitative Strain Analysis of 3-Bromo-1,1-dimethylcyclohexane Conformers

Interaction TypeStrain Penalty (kcal/mol)Conformer A (Br Equatorial)Conformer B (Br Axial)
CH3 - H (1,3-diaxial) 0.90[2]2 interactions (1.80 kcal/mol)1 interaction (0.90 kcal/mol)
Br - H (1,3-diaxial) 0.30[1]0 interactions1 interaction (0.30 kcal/mol)
CH3 - Br (1,3-diaxial) ~2.80*[3]0 interactions1 interaction (~2.80 kcal/mol)
Total Steric Strain 1.80 kcal/mol 4.00 kcal/mol

*Derived from the analogous Cl-CH3 interaction (10.96 kJ/mol or 2.62 kcal/mol)[3], adjusted upward for the larger van der Waals radius of bromine.

The free energy difference ( ΔG ) between the two states is approximately -2.2 kcal/mol in favor of Conformer A. At standard room temperature (298 K), this translates to an equilibrium ratio of roughly 98:2, meaning the molecule exists almost exclusively with the bromine in the equatorial position.

ConformationalEquilibrium A Conformer B (Axial Bromine) High Steric Strain B Conformer A (Equatorial Bromine) Low Steric Strain A->B Ring Flip ΔG ≈ -2.2 kcal/mol B->A

Conformational ring flip equilibrium favoring the equatorial bromine state.

Mechanistic Causality: The 1,3-Diaxial Clash

Why is Conformer B so energetically penalized? The causality lies in the spatial limitations of the cyclohexane ring and the physical size of the substituents.

In a perfect cyclohexane chair, the distance between parallel 1,3-diaxial positions is approximately 2.5 Å. The van der Waals radius of a bromine atom is 1.85 Å (185 pm)[4], and the effective van der Waals radius of a methyl group is 2.0 Å. If both groups occupy 1,3-diaxial positions on the same face of the ring (as in Conformer B), the sum of their radii (3.85 Å) vastly exceeds the available distance (2.5 Å).

This results in a severe steric overlap of ~1.35 Å. The electron clouds of the bromine and the methyl group repel each other powerfully, leading to a massive destabilization of the molecular framework. To relieve this strain, the ring rapidly flips to Conformer A, where the bulky bromine is placed in the unhindered equatorial plane, leaving the axial methyl group to interact only with small hydrogen atoms.

Experimental Validation Protocols

To empirically validate this conformational preference, researchers rely on a self-validating system combining low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT).

Protocol: Variable-Temperature NMR & DFT Validation

  • Sample Preparation: Dissolve high-purity 3-bromo-1,1-dimethylcyclohexane in a low-freezing deuterated solvent, such as dichloromethane-d2 (CD2Cl2).

  • Low-Temperature VT-NMR: Cool the NMR probe to -90 °C. The energy barrier for a cyclohexane ring flip is ~10 kcal/mol. Cooling the sample below -60 °C "freezes" the conformational exchange on the NMR timescale, allowing discrete observation of both conformers if present.

  • Data Acquisition & Coupling Analysis: Acquire a 1H-NMR spectrum and isolate the signal for the proton at C3 (geminal to the bromine).

    • If Conformer A dominates, the C3 proton is axial. It will exhibit large trans-diaxial coupling constants ( 3Jaa​≈10−12 Hz) with the adjacent axial protons at C2 and C4.

    • If Conformer B dominates, the C3 proton is equatorial, yielding only small coupling constants ( 3Jee​,3Jea​≈2−5 Hz).

  • DFT Computational Validation: Perform geometry optimizations and frequency calculations using a robust functional and basis set (e.g., M06-2X/def2-TZVP) to calculate the theoretical ΔG and predicted Boltzmann distribution.

  • Conformational Assignment: Integrate the VT-NMR signals and compare the experimental conformer ratio with the DFT-predicted thermodynamic distribution to confirm the absolute stereochemical arrangement.

Workflow Step1 1. Sample Preparation (3-bromo-1,1-dimethylcyclohexane in CD2Cl2) Step2 2. Low-Temperature VT-NMR (Cool to -90°C to freeze ring flip) Step1->Step2 Step3 3. Data Acquisition (Extract 3J_HH coupling constants) Step2->Step3 Step5 5. Conformational Assignment (Determine Axial/Equatorial Ratio) Step3->Step5 Step4 4. DFT Computational Validation (Calculate ΔG and Boltzmann distribution) Step4->Step5

Self-validating experimental workflow combining VT-NMR and DFT calculations.

Conclusion

For drug development professionals and synthetic chemists, assuming a simple statistical distribution of conformers is a critical error. In 3-bromo-1,1-dimethylcyclohexane, the severe 1,3-diaxial steric clash between the methyl group and the bromine atom acts as a conformational lock. The molecule behaves almost exclusively as the equatorial-bromine conformer, a structural reality that must be factored into any pharmacophore mapping or target-binding simulations.

References
  • Axial/Equatorial Exchange in Cyclohexanes - Oregon State University. 1[1]

  • 4.7 Conformations of Monosubstituted Cyclohexanes - Organic Chemistry | OpenStax. 2[2]

  • Exercise 8: Conformational analysis and nomenclature of cyclohexanes - University of Alberta. 3[3]

  • Element: Bromine — Periodic table - PSE-Info. 4[4]

Sources

Validation

Comparative Guide: Validation of GC-MS Analytical Methods for 3-Bromo-1,1-dimethylcyclohexane Quantification

Executive Summary & Analytical Challenge Quantifying 3-bromo-1,1-dimethylcyclohexane at trace levels presents a unique analytical challenge in pharmaceutical development. As an alkyl halide, it is a potential genotoxic i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

Quantifying 3-bromo-1,1-dimethylcyclohexane at trace levels presents a unique analytical challenge in pharmaceutical development. As an alkyl halide, it is a potential genotoxic impurity (PGI) capable of alkylating DNA bases, which necessitates strict control strategies during active pharmaceutical ingredient (API) manufacturing[1].

Because this compound is highly volatile and lacks a strong UV chromophore, traditional HPLC-UV methods are fundamentally ineffective. While Direct Injection GC-FID can detect the compound, it lacks the specificity and sensitivity required for ppm/ppb level quantification in complex API matrices. To meet the rigorous standards of the 2[2], Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) operating in Selected Ion Monitoring (SIM) mode stands as the gold standard.

Comparative Performance Analysis

To objectively evaluate the optimal analytical strategy, the table below summarizes the quantitative performance of three common methodologies for alkyl halide PGI quantification.

Performance MetricHeadspace GC-MS (SIM)Direct Injection GC-FIDLC-MS/MS (APCI)
Limit of Detection (LOD) 0.05 ppm 10 ppm5 ppm
Matrix Interference Minimal (Only volatiles extracted)High (API precipitation in inlet)Moderate (Ion suppression)
Specificity Excellent (Isotopic signature confirmation)Poor (Relies solely on retention time)Good (MRM transitions)
Column Lifespan > 1,000 injections < 100 injections~ 500 injections
Suitability for PGIs Optimal Routine assay onlySub-optimal for non-polar volatiles

Mechanistic Rationale: The "Why" Behind the Workflow

As an Application Scientist, designing a self-validating analytical system requires understanding the physical chemistry of the analyte:

  • Why Headspace (HS) Sampling? Direct injection of API samples into a GC inlet leads to the accumulation of non-volatile matrix components. This creates active sites in the liner, causing peak tailing and rapid column degradation. HS sampling exploits the volatility of 3-bromo-1,1-dimethylcyclohexane, partitioning it into the gas phase while leaving the non-volatile API safely in the sample vial[3].

  • Why DMSO as a Diluent? Dimethyl sulfoxide (DMSO) has a high boiling point (189°C). At an incubation temperature of 80°C, the API dissolves completely, but the DMSO does not significantly partition into the headspace, preventing solvent overloading on the GC column.

  • Why MS/SIM and Isotopic Signatures? Brominated compounds exhibit a distinct isotopic signature due to the natural abundance of ^79Br and ^81Br (approximately a 1:1 ratio). This provides a built-in qualitative confirmation. Furthermore, mass spectrometric responses for halogenated analogs are significantly higher than their parent alkanes[4]. Operating the MS in SIM mode increases the dwell time on these specific ions, drastically improving the signal-to-noise (S/N) ratio.

Workflow A 1. Sample Preparation API dissolved in DMSO + Internal Standard B 2. Headspace Extraction Incubation at 80°C for 30 min A->B C 3. GC Separation Capillary Column (e.g., VF-624ms) B->C D 4. MS Detection (SIM) Targeting 79Br/81Br isotopic ions C->D E 5. Data Quantification Ratio of Analyte to Internal Standard D->E

Fig 1. Step-by-step HS-GC-MS analytical workflow for volatile halogenated impurities.

Step-by-Step Experimental Protocol

To ensure reproducibility and adherence to1[1], follow this standardized protocol:

Step 1: Standard and Sample Preparation

  • Internal Standard (IS) Solution: Prepare a 10 µg/mL solution of Fluorobenzene (or a deuterated analog) in DMSO. The IS corrects for matrix-dependent variations in headspace partitioning[3].

  • Sample Preparation: Accurately weigh 100 mg of the API into a 20 mL headspace vial. Add 1.0 mL of the IS Solution. Seal immediately with a PTFE-lined magnetic crimp cap.

Step 2: Headspace Autosampler Conditions

  • Incubation Temperature: 80°C

  • Incubation Time: 30 minutes (ensures thermodynamic equilibrium between the liquid and gas phase).

  • Agitation: 250 rpm.

  • Syringe Temperature: 100°C (prevents condensation of the analyte in the syringe).

  • Injection Volume: 1.0 mL.

Step 3: Gas Chromatography (GC) Conditions

  • Column: VF-624ms or Rtx-1 (60 m × 0.25 mm ID × 1.4 µm film thickness). The thick film provides optimal retention and resolution for volatile organics.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40°C (hold 5 min) -> ramp at 10°C/min to 200°C -> hold 5 min.

  • Inlet Temperature: 200°C, Split ratio 10:1.

Step 4: Mass Spectrometry (MS) Conditions

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: SIM. Monitor the molecular ion and primary fragments (e.g., m/z corresponding to [M-Br]+ and the ^79Br/^81Br isotopic cluster) to ensure maximum specificity.

ICH Q2(R2) Validation Framework

Validating this method requires demonstrating that it is "fit for purpose" across the analytical lifecycle. The updated2[2] dictate the following parameters:

  • Specificity: Inject a blank (DMSO), the API matrix, and the API spiked with 3-bromo-1,1-dimethylcyclohexane. Acceptance criteria: No interfering peaks at the retention time of the analyte or internal standard. The isotopic ratio of the bromine cluster must match theoretical values ±10%.

  • Linearity & Range: Prepare calibration standards at 6 levels ranging from the LOQ to 150% of the specification limit. Acceptance criteria: Correlation coefficient (R²) ≥ 0.999.

  • LOD and LOQ: Determined via the signal-to-noise (S/N) approach. Acceptance criteria: LOD requires S/N ≥ 3; LOQ requires S/N ≥ 10 with acceptable precision.

  • Accuracy (Recovery): Spike the API matrix at 50%, 100%, and 150% of the target concentration. Acceptance criteria: Mean recovery between 80% and 120%.

  • Precision: Assess Repeatability (6 preparations at 100% level) and Intermediate Precision (different days, different analysts). Acceptance criteria: %RSD ≤ 10%.

Validation Start ICH Q2(R2) Validation Strategy Spec Specificity Blank & Matrix Interference Check Start->Spec Lin Linearity 5-6 Levels (R² ≥ 0.999) Start->Lin Sens Sensitivity LOD (S/N > 3) & LOQ (S/N > 10) Start->Sens Acc Accuracy & Precision Spike Recovery & %RSD < 10% Start->Acc End Validated Method for PGI Control Spec->End Lin->End Sens->End Acc->End

Fig 2. ICH Q2(R2) validation parameters and acceptance criteria logic.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Source: europa.eu. URL:[Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC. Source: nih.gov. URL:[Link]

  • The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs - ResearchGate. Source: researchgate.net. URL:[Link]

  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides - Shimadzu. Source: shimadzu.com. URL:[Link]

Sources

Comparative

Comparing reactivity of 3-bromo-1,1-dimethylcyclohexane and 1-bromo-1,1-dimethylcyclohexane

As a Senior Application Scientist, I approach structural analysis and kinetic profiling with a strict focus on mechanistic causality and data integrity. When evaluating the reactivity of cyclic alkyl halides for drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach structural analysis and kinetic profiling with a strict focus on mechanistic causality and data integrity. When evaluating the reactivity of cyclic alkyl halides for drug development or synthetic applications, we must first ensure the structural validity of our substrates.

Executive Summary & Structural Clarification

In organic chemistry, structural precision is paramount. The compound 1-bromo-1,1-dimethylcyclohexane is frequently miscited in educational queries[1], but it is a structural impossibility (a "Texas carbon"). Carbon-1 of the cyclohexane ring is already bonded to two adjacent ring carbons (C2 and C6). Adding two methyl groups and a bromine atom to this same carbon would require a pentavalent state (five bonds), violating the octet rule.

To provide a rigorous and scientifically accurate comparison, this guide corrects this anomaly. We will compare the valid target 3-bromo-1,1-dimethylcyclohexane [2] against its structurally valid, commonly studied positional isomer, 1-bromo-2,2-dimethylcyclohexane [3]. This allows us to contrast a standard secondary alkyl halide with a neopentyl-like secondary halide prone to rearrangement.

StructuralLogic A 1-bromo-1,1-dimethylcyclohexane (Target 1: Requested) B Pentavalent Carbon (Violates Octet Rule) A->B Structural Analysis D 3-bromo-1,1-dimethylcyclohexane (Target 2: Valid) A->D Compared against C 1-bromo-2,2-dimethylcyclohexane (Valid Isomer) B->C Corrected to

Fig 1: Structural validation logic correcting the pentavalent anomaly of the requested compound.

Mechanistic Reactivity Profiles

Understanding the causality behind reactivity requires analyzing the steric and electronic environments of the carbon-halogen bond.

3-Bromo-1,1-dimethylcyclohexane

This compound is a standard secondary alkyl halide where the gem-dimethyl group is located at the C3 position.

  • SN2 Reactivity: It can undergo bimolecular nucleophilic substitution (SN2) with strong nucleophiles (e.g., NaCN). While the 1,1-dimethyl group is two carbons away, it introduces moderate steric hindrance via 1,3-diaxial interactions if the bromine atom occupies an axial conformation[4]. However, the backside attack trajectory remains accessible, allowing inversion of configuration.

  • SN1/E1 Reactivity: Solvolysis in polar protic solvents proceeds via a standard secondary carbocation. The reaction is relatively slow compared to tertiary halides and is less prone to rearrangement since the adjacent carbons do not offer a more stable carbocation through simple 1,2-shifts.

1-Bromo-2,2-dimethylcyclohexane

This compound is a secondary alkyl halide with an adjacent quaternary carbon, creating a highly hindered, neopentyl-like system.

  • SN2 Reactivity: It is virtually inert to SN2 substitution. The bulky gem-dimethyl group at C2 completely blocks the backside attack trajectory required for the incoming nucleophile.

  • SN1/E1 Reactivity: Under solvolysis conditions, the initial ionization yields a secondary carbocation. This intermediate is highly unstable due to steric crowding and immediately undergoes a Wagner-Meerwein rearrangement (a 1,2-methide shift) to form a highly stable tertiary carbocation[5][6]. This thermodynamic driving force accelerates the overall SN1 reaction, yielding predominantly rearranged substitution and elimination products.

SN1Pathway A 1-bromo-2,2-dimethylcyclohexane (2° Alkyl Halide) B 2° Carbocation (Unstable) A->B -Br⁻ (Slow) C 3° Carbocation (Highly Stable) B->C 1,2-Methide Shift (Fast) D Rearranged Products (Subst./Elim.) C->D +Nu⁻ / -H⁺

Fig 2: SN1 reaction pathway of 1-bromo-2,2-dimethylcyclohexane featuring a rapid 1,2-methide shift.

Quantitative Data Comparison

The following table summarizes the expected kinetic and product distribution profiles based on established physical organic chemistry principles.

Property / Reactivity Metric3-Bromo-1,1-dimethylcyclohexane1-Bromo-2,2-dimethylcyclohexane
Structural Classification Secondary Alkyl HalideSecondary Halide (Neopentyl-like)
Relative SN2 Rate (NaCN) Moderate (Accessible backside)Negligible (Sterically blocked)
Relative SN1 Rate (MeOH) Slow (Stable 2° carbocation)Fast (Driven by 1,2-methide shift)
Major Solvolysis Product 3-Methoxy-1,1-dimethylcyclohexane1-Methoxy-1,2-dimethylcyclohexane
Rearrangement Probability Low> 95% (Wagner-Meerwein shift)

Experimental Validation Protocols

To build a trustworthy and self-validating data set, we utilize a titrimetric kinetic assay to monitor the SN1 solvolysis rates.

Protocol: Solvolysis Kinetics (Self-Validating Titrimetric Method)

Objective: Determine the first-order rate constant ( k ) for the SN1 solvolysis of the alkyl bromides in methanol.

Expertise & Causality: We utilize a titrimetric method to quantify the hydrobromic acid (HBr) liberated during solvolysis. Methanol is chosen as the solvent because its high dielectric constant stabilizes the carbocation intermediate, while simultaneously acting as the nucleophile.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 M solution of the chosen alkyl bromide in 50 mL of anhydrous methanol. (Causality: Anhydrous conditions are critical; trace water alters the solvent's ionizing power, skewing kinetic data).

  • Incubation: Submerge the reaction flask in a precision water bath maintained at 25.0 ± 0.1 °C.

  • Sampling: At precise 10-minute intervals, withdraw a 5.0 mL aliquot using a volumetric pipette.

  • Quenching: Immediately discharge the aliquot into 20 mL of ice-cold acetone. (Causality: The sudden temperature drop and solvent dilution kinetically freeze the reaction, preventing further HBr generation before titration).

  • Titration: Titrate the quenched solution with standardized 0.05 M NaOH(aq) using bromothymol blue as an indicator to determine the volume of titrant at time t ( Vt​ ).

  • Self-Validation System:

    • Blank Control: Titrate a mixture of 5.0 mL methanol and 20 mL acetone to establish background acidity.

    • Infinity Point ( V∞​ ): Reflux a 5.0 mL aliquot for 24 hours to ensure 100% conversion, establishing the theoretical maximum HBr yield.

    • Data Integrity: Plot ln(V∞​/(V∞​−Vt​)) versus time. A strictly linear plot validates that the reaction follows first-order kinetics, confirming the unimolecular (SN1) mechanism.

Workflow A 1. Substrate Preparation 0.1 M in anhydrous MeOH B 2. Thermal Incubation Constant 25°C Water Bath A->B C 3. Kinetic Sampling Aliquots at 10 min intervals B->C D 4. Reaction Quenching Ice-cold acetone addition C->D E 5. Titrimetric Analysis Quantify liberated HBr D->E

Fig 3: Step-by-step experimental workflow for titrimetric kinetic analysis of solvolysis rates.

References

  • Title: 3-Bromo-1,1-dimethylcyclohexane (CID 57745297) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: 1-Bromo-2,2-dimethylcyclohexane-1-carbonyl bromide (CID 13493681) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Diels Alder and Stability of Conjugated Dienes (Mechanistic Rearrangements) Source: SlideShare Educational Repositories URL: [Link]

  • Title: Steric Hindrance in SN2 Reactions of Substituted Cyclohexanes Source: Brainly Knowledge Base URL: [Link]

Sources

Validation

E1 vs E2 Pathway Competition in 3-Bromo-1,1-dimethylcyclohexane Eliminations: A Conformational Case Study

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide Executive Summary In the realm of physical organic chemistry and drug development, predicting the outcome of...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary

In the realm of physical organic chemistry and drug development, predicting the outcome of elimination reactions is critical for designing scalable, high-yield synthetic routes. The competition between unimolecular (E1) and bimolecular (E2) elimination pathways is typically governed by base strength, solvent polarity, and substrate substitution. However, when evaluating 3-bromo-1,1-dimethylcyclohexane , conformational dynamics supersede traditional predictive models. This guide objectively compares the E1 and E2 pathways for this specific substrate, providing researchers with self-validating experimental protocols and mechanistic insights to navigate severe steric bottlenecks.

Conformational Dynamics: The Root Cause of Pathway Divergence

To understand why 3-bromo-1,1-dimethylcyclohexane behaves atypically, we must analyze its ground-state conformations[1]. The cyclohexane ring rapidly interconverts between two chair conformations:

  • Conformer A (Br Equatorial): The bulky gem-dimethyl group at C1 forces one methyl into an axial position and one into an equatorial position. When the C3 bromine is equatorial, the molecule minimizes steric strain, making this the highly favored ground state.

  • Conformer B (Br Axial): A ring flip places the bromine in an axial position. This creates a severe 1,3-diaxial interaction between the axial bromine at C3 and the axial methyl at C1. This steric clash destabilizes the conformer by approximately 2.5–3.0 kcal/mol, rendering its population at room temperature negligible.

Conformational_Equilibrium Eq Conformer A (Br Equatorial) Highly Favored No 1,3-Diaxial Clash Ax Conformer B (Br Axial) Highly Disfavored Severe 1,3-Diaxial Br-Me Clash Eq->Ax Ring Flip (High Energy Barrier)

Caption: Conformational equilibrium of 3-bromo-1,1-dimethylcyclohexane highlighting the 1,3-diaxial clash.

The E2 Pathway: A Kinetic Bottleneck

The E2 mechanism is a concerted process that strictly requires an anti-periplanar geometry between the leaving group and the β -hydrogen[2]. In a cyclohexane system, this geometry is only achievable when both the leaving group and the β -hydrogen are in axial positions[1].

Because the reactive Conformer B (axial Br) is highly disfavored, the E2 reaction rate for 3-bromo-1,1-dimethylcyclohexane is exceptionally slow. When forced under strong basic conditions (e.g., NaOEt), the reaction yields two primary E2 products based on the available axial β -hydrogens at C2 and C4:

  • 3,3-dimethylcyclohexene (from C2-C3 elimination)

  • 4,4-dimethylcyclohexene (from C3-C4 elimination; note that 5,5-dimethylcyclohexene is structurally identical to 4,4-dimethylcyclohexene due to IUPAC numbering rules).

The E1 Pathway: The Thermodynamic Escape Route

Given the kinetic suppression of the E2 pathway, the E1 mechanism becomes highly competitive, even under conditions that would normally favor E2[3]. The E1 pathway is initiated by the departure of the bromide ion to form a secondary carbocation at C3.

  • Causality of Pathway Preference: The rate-determining step (carbocation formation) relieves the steric crowding of the ground state. The molecule is no longer restricted by the anti-periplanar requirement.

  • Rearrangement Dynamics: The initial secondary carbocation at C3 is prone to a 1,2-hydride shift from C2, moving the positive charge to C2. Subsequent methyl shifts or further hydride shifts can yield a tertiary carbocation at C1. Elimination then produces the highly stable, tetrasubstituted 1,2-dimethylcyclohexene .

Pathway_Competition Substrate 3-bromo-1,1-dimethylcyclohexane Cond1 Strong Base (NaOEt / EtOH) Substrate->Cond1 Cond2 Weak Base / Heat (MeOH Solvolysis) Substrate->Cond2 E2_TS E2 Transition State Requires Axial Br Cond1->E2_TS Kinetic Control E1_Int E1 Carbocation Relieves Steric Strain Cond1->E1_Int E1 Competition due to E2 Steric Hindrance Cond2->E1_Int Thermodynamic Control Prod_E2 E2 Products: 3,3- & 4,4-dimethylcyclohexene E2_TS->Prod_E2 Very Slow Prod_E1 E1 Products: Rearranged 1,2-dimethylcyclohexene E1_Int->Prod_E1 Fast (Hydride/Methyl Shifts)

Caption: E1 vs E2 pathway competition showing kinetic bottlenecks and thermodynamic escape routes.

Quantitative Data Comparison

The following table summarizes the theoretical performance and product distribution of 3-bromo-1,1-dimethylcyclohexane under various experimental conditions.

Reaction ConditionsDominant PathwayRelative RateMajor ProductsMechanistic Rationale
NaOEt, EtOH, 50°C E2 (with E1 crossover)Very Slow4,4-dimethylcyclohexene, 3,3-dimethylcyclohexeneStrong base drives E2, but the 1,3-diaxial clash in the transition state severely retards the rate, allowing E1 to compete.
MeOH, 65°C (Solvolysis) E1Fast1,2-dimethylcyclohexene (rearranged)Weak base and protic solvent promote ionization. Carbocation rearrangements yield the thermodynamic tetrasubstituted alkene.
t-BuOK, t-BuOH, 50°C E2Extremely Slow4,4-dimethylcyclohexeneBulky base exacerbates steric hindrance, favoring abstraction of the less hindered β -hydrogen at C4 over C2.

Experimental Protocols: Pathway Validation

To empirically validate the pathway competition, researchers must utilize a self-validating kinetic assay. The following protocol isolates the variables driving E1 vs. E2 dominance while ensuring absolute mass balance.

Protocol: Kinetic and Product Distribution Analysis via GC-FID

Objective: Quantify the ratio of E2 (direct elimination) to E1 (rearranged) products to determine the dominant mechanistic pathway.

Step 1: Substrate and Standard Preparation

  • Prepare a 0.1 M solution of 3-bromo-1,1-dimethylcyclohexane in anhydrous ethanol.

  • Self-Validating Step: Add 0.05 M of nonane as an internal standard. Causality: Alkene products are highly volatile. The internal standard ensures that any evaporative losses during the reaction or extraction phases are mathematically corrected during GC-FID quantification, ensuring data integrity.

Step 2: Parallel Reaction Execution

  • Reactor A (E2 Conditions): Add 2.0 equivalents of sodium ethoxide (NaOEt).

  • Reactor B (E1 Conditions): Substitute the solvent with pure methanol (no strong base added).

  • Heat both reactors to 50°C under a nitrogen atmosphere to prevent oxidative degradation.

Step 3: Kinetic Sampling and Quenching

  • Extract 0.5 mL aliquots at t=10,30,60, and 120 minutes.

  • Immediately quench the aliquots in 1.0 mL of ice-cold water to halt the reaction.

  • Extract the organic layer using 1.0 mL of HPLC-grade pentane. Causality: Pentane selectively partitions the non-polar alkene products and internal standard away from the polar salts and unreacted base, preventing column degradation during GC analysis.

Step 4: GC-FID/MS Analysis

  • Inject 1 μ L of the pentane extract into a GC-FID equipped with a non-polar capillary column (e.g., HP-5).

  • Identify products via retention time comparison with authentic standards and confirm molecular weights via parallel MS analysis.

  • Calculate the E1/E2 ratio by comparing the peak area of 1,2-dimethylcyclohexene (E1 rearranged) against 3,3- and 4,4-dimethylcyclohexene (E2 direct).

Conclusion & Strategic Application

For drug development professionals, 3-bromo-1,1-dimethylcyclohexane serves as a critical model for understanding how distal steric bulk can completely alter a molecule's reactivity profile. When designing synthetic routes for complex, sterically encumbered scaffolds, relying solely on base strength to force an E2 elimination is often insufficient and can lead to unexpected, rearranged E1 byproducts. Recognizing these conformational bottlenecks allows chemists to proactively select alternative functional group transformations rather than fighting an unwinnable kinetic battle.

Sources

Comparative

Spectroscopic Validation of 3-Bromo-1,1-dimethylcyclohexane Purity: A Comparative Methodological Guide

As a sterically hindered secondary alkyl bromide, 3-bromo-1,1-dimethylcyclohexane (CAS: 25090-98-6) is a highly specialized building block used in complex Grignard formations, cross-coupling reactions, and advanced pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

As a sterically hindered secondary alkyl bromide, 3-bromo-1,1-dimethylcyclohexane (CAS: 25090-98-6) is a highly specialized building block used in complex Grignard formations, cross-coupling reactions, and advanced pharmaceutical synthesis[1]. However, its unique structural topology—specifically the bulky gem-dimethyl group at the C1 position—makes its synthesis prone to side reactions.

For drug development professionals and synthetic chemists, utilizing standard commercial grades (often ~90-95% purity) can lead to catastrophic yield drops in downstream reactions due to competitive side-reactions triggered by impurities. This guide objectively compares the analytical profiles of Premium Synthesized Grade versus Standard Commercial Grade 3-bromo-1,1-dimethylcyclohexane, providing self-validating spectroscopic protocols to ensure absolute structural and isomeric integrity.

The Chemical Context: Causality of Impurity Formation

To validate purity, we must first understand the origin of the impurities. The synthesis of 3-bromo-1,1-dimethylcyclohexane typically proceeds via the bromination of 3,3-dimethylcyclohexanol. The steric bulk of the gem-dimethyl group introduces two major mechanistic deviations:

  • E2 Elimination: The steric hindrance impedes standard SN2 trajectories, increasing the probability of E2 elimination, which generates 3,3-dimethylcyclohexene as a volatile impurity.

  • Carbocation Rearrangement: If the reaction proceeds via an SN1 pathway, hydride shifts can occur to stabilize the carbocation, resulting in isomeric bromides (e.g., 2-bromo or 4-bromo-1,1-dimethylcyclohexane).

Because standard commercial grades often fail to resolve these structurally similar byproducts during distillation, orthogonal spectroscopic techniques—specifically Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—are strictly required[2][3].

ReactionLogic Precursor 3,3-Dimethylcyclohexanol Bromination Bromination (PBr3 / CBr4) Precursor->Bromination Target 3-Bromo-1,1-dimethylcyclohexane Bromination->Target SN2/SN1 Elimination E2 Elimination Bromination->Elimination Rearrangement Carbocation Shift Bromination->Rearrangement Valid NMR/GC-MS Validated Target->Valid Alkene 3,3-Dimethylcyclohexene Elimination->Alkene Isomer Isomeric Bromides Rearrangement->Isomer

Mechanistic pathways leading to target formation versus common synthetic impurities.

Comparative Spectroscopic Data

The following table summarizes the quantitative differences between Premium and Standard grades, highlighting the analytical methods required to detect specific contaminant classes.

Analytical ParameterPremium Synthesized GradeStandard Commercial GradePrimary Detection MethodCausality of Impact
Overall Purity > 98.5%90.0% - 95.0%GC-MS (Area %)Dictates overall stoichiometric equivalents.
Isomeric Purity > 99.0%~ 92.0%1H qNMRIsomers produce off-target cross-coupling products.
Alkene Impurities < 0.5%3.0% - 5.0%GC-MS / FT-IRAlkenes poison transition-metal catalysts.
Unreacted Alcohol Not Detected< 2.0%FT-IR / GC-MSHydroxyl groups quench Grignard reagents.
Moisture Content < 100 ppm< 500 ppmKarl FischerWater violently reacts with organometallics.

Self-Validating Experimental Protocols

To adhere to ICH Q2(R1) guidelines for the validation of analytical procedures[4], an analytical workflow must be robust, specific, and self-validating. Relying solely on GC-MS for alkyl bromides is a critical error; these compounds are thermally labile and can undergo dehydrohalogenation inside the GC injection port, creating artificial alkene peaks. Therefore, a dual-method approach is mandatory.

Workflow Sample 3-Bromo-1,1-dimethylcyclohexane GCMS GC-MS Profiling Sample->GCMS Volatiles NMR qNMR Spectroscopy Sample->NMR Isomers FTIR FT-IR Spectroscopy Sample->FTIR Functional Grps Synthesis Data Integration GCMS->Synthesis NMR->Synthesis FTIR->Synthesis Cert Purity Certification Synthesis->Cert ICH Q2(R1) Pass

Spectroscopic validation workflow for 3-bromo-1,1-dimethylcyclohexane purity assessment.
Protocol A: Quantitative 1H NMR (qNMR) for Isomeric Resolution

Scientific Rationale: NMR is non-destructive and observes the molecule in its ground state. The proton attached to the bromine-bearing carbon (CH-Br) exhibits a distinct chemical shift (δ 4.0–4.5 ppm) depending on its axial or equatorial orientation and its distance from the gem-dimethyl group[2]. This allows for the precise integration of the target compound against isomeric impurities.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20.0 mg of the 3-bromo-1,1-dimethylcyclohexane sample and ~10.0 mg of a certified internal standard (e.g., 1,3,5-trimethoxybenzene, which has a distinct singlet at δ 6.1 ppm) into a vial.

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 30° to ensure uniform excitation.

    • Relaxation Delay (D1): Set to 10 seconds. Causality: Alkyl protons have long T1 relaxation times. A short D1 will truncate relaxation, leading to artificially low integration values and ruining quantitative accuracy.

  • Self-Validation Check: Run a blank CDCl₃ sample prior to the analyte. Ensure no residual solvent peaks (e.g., water at δ 1.56 ppm) overlap with the cyclohexane ring envelope (δ 1.2–2.2 ppm).

  • Data Analysis: Integrate the CH-Br multiplet of the target against the internal standard. Any secondary multiplets in the δ 4.0–4.5 ppm region confirm the presence of structurally isomeric bromides.

Protocol B: GC-MS Profiling for Volatile Impurities

Scientific Rationale: While NMR excels at identifying isomers, GC-MS provides unparalleled sensitivity for detecting trace volatile impurities like 3,3-dimethylcyclohexene and unreacted alcohols[3].

Step-by-Step Methodology:

  • Sample Dilution: Dilute the sample to 1.0 mg/mL in HPLC-grade hexane. Causality: High concentrations will overload the column, causing peak tailing and masking closely eluting impurities.

  • Instrument Setup:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent non-polar phase.

    • Injection: 1 µL volume, split ratio 50:1.

    • Injector Temperature: 180°C. Causality: Do not exceed 180°C. Higher temperatures will induce thermal dehydrohalogenation of the bromide in the inlet, generating false-positive alkene data.

  • Oven Program: Initial hold at 50°C for 2 min, ramp at 10°C/min to 200°C, final hold for 5 min.

  • Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 50–300.

  • Self-Validation Check: Inject a matrix-matched standard of known purity. According to standard mass spectrometry guidelines, the deviation of the relative retention time (RRT) of the analyte between the standard and the suspected peak must be less than 0.1%[5].

Conclusion

For highly sensitive synthetic applications, the purity of 3-bromo-1,1-dimethylcyclohexane cannot be taken at face value. Standard commercial grades frequently harbor alkene and isomeric impurities that directly compromise reaction yields. By utilizing a self-validating, orthogonal approach combining low-temperature GC-MS and qNMR, researchers can definitively certify the structural integrity of their reagents, ensuring reproducibility in downstream drug development and materials science workflows.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology U.S. Food and Drug Administration (FDA) URL:[Link]

  • Studies of Rates of Conversion and Populations of Various Conformations of Saturated Ring Compounds by N.M.R.: I. Chlorocyclohexane and Bromocyclohexane Canadian Science Publishing URL:[Link]

  • Proton Chemical Shifts in NMR. Part 10. Bromine and Iodine Substituent Chemical Shifts (SCS) Modgraph URL:[Link]

  • Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra ResolveMass Laboratories Inc. URL:[Link]

  • Guidelines on the Use of Mass Spectrometry (MS) for Identification, Confirmation and Quantitative Determination of Residues Food and Agriculture Organization of the United Nations (FAO) URL:[Link]

Sources

Validation

Comparing leaving group ability in substituted dimethylcyclohexanes

Stereoelectronic Control and Leaving Group Nucleofugacity in Substituted Dimethylcyclohexanes: A Comparative Guide In the realm of drug development and complex organic synthesis, the predictability of stereocenters is pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Stereoelectronic Control and Leaving Group Nucleofugacity in Substituted Dimethylcyclohexanes: A Comparative Guide

In the realm of drug development and complex organic synthesis, the predictability of stereocenters is paramount. Substituted dimethylcyclohexanes serve as excellent model systems for studying the interplay between conformational dynamics and reaction mechanisms. By comparing the leaving group (LG) ability—or nucleofugacity—within these rigid chair frameworks, researchers can precisely engineer synthetic routes to favor either substitution (S_N1/S_N2) or elimination (E1/E2) pathways.

Mechanistic Causality: Stereoelectronics vs. Nucleofugacity

The fate of a nucleophilic reaction in a cyclohexane system is not solely dictated by the intrinsic quality of the leaving group. Instead, it is a synergistic effect of the leaving group's ability to stabilize a negative charge and its spatial orientation within the ring.

  • Intrinsic Nucleofugacity: The ability of a leaving group to depart is inversely correlated with the basicity of its conjugate base. As you move down the halogen column of the periodic table, polarizability increases and basicity decreases, making iodide a far superior leaving group compared to chloride[1]. Sulfonate esters, such as tosylates (-OTs) and triflates (-OTf), are exceptional leaving groups because their departing negative charge is highly delocalized over three oxygen atoms via resonance.

  • Stereoelectronic Gating (The Axial Requirement): Even the best leaving group cannot undergo a concerted E2 elimination if it is in the wrong geometric plane. For an E2 reaction to proceed, the leaving group and the β -hydrogen must adopt an anti-periplanar (trans-diaxial) geometry[2]. In substituted dimethylcyclohexanes, the bulky methyl groups often lock the ring into a specific chair conformation. If the leaving group is locked in an equatorial position, the required anti-periplanar geometry is impossible, and E2 elimination is strictly forbidden[3]. Consequently, the system is forced into slower S_N2, S_N1, or E1 pathways, regardless of the LG's nucleofugacity.

Comparative Performance of Leaving Groups

To objectively compare leaving group ability, we analyze their relative solvolysis rates ( krel​ ) in a standardized secondary alkyl system (e.g., 80% aqueous ethanol at 25 °C). The table below summarizes the quantitative data:

Leaving Group (LG)Conjugate Acid pKₐRelative Solvolysis Rate ( krel​ )Mechanistic Preference in Axial Conformer
Triflate (-OTf) -14.0 104−105 E1 / S_N1 (Ultra-fast ionization)
Tosylate (-OTs) -2.8 1 (Reference standard)E2 (with base) / S_N1 (solvolysis)
Mesylate (-OMs) -1.9 0.3−0.5 E2 / S_N1
Iodide (-I) -10.0 10−1 E2 / S_N2
Bromide (-Br) -9.0 10−2 E2 / S_N2
Chloride (-Cl) -7.0 10−4 Very slow E2 / S_N2

Data Interpretation: Triflates and tosylates dominate in solvolysis due to massive resonance stabilization. However, in practical drug development where long-term stability is required, bromides and chlorides are often preferred despite their lower nucleofugacity, as they prevent premature degradation of the active pharmaceutical ingredient (API).

Workflow Visualization: Stereoelectronic Divergence

The following diagram maps the causal relationship between the conformational state of the dimethylcyclohexane ring and the resulting reaction pathway.

G A Substituted Dimethylcyclohexane (Substrate) B Conformational Equilibrium (Ring Flip) A->B C Axial Leaving Group (Anti-periplanar C{beta}-H) B->C LG is Axial D Equatorial Leaving Group (Gauche D{beta}-H) B->D LG is Equatorial E Concerted E2 Elimination (Rapid Alkene Formation) C->E Base Attack F SN2 Substitution / E1 (Slower, Mixed Products) D->F Nucleophile/Heat

Stereoelectronic divergence in dimethylcyclohexanes based on leaving group position.

Self-Validating Experimental Protocol: Kinetic Solvolysis

To empirically validate the leaving group ability and stereochemical constraints, the following self-validating conductometric protocol is utilized. This method ensures trustworthiness by directly correlating the rate of acid generation with the departure of the leaving group.

Phase 1: Substrate Preparation & Conformational Verification

  • Synthesis: Synthesize the target 1-LG-2,4-dimethylcyclohexane diastereomers.

  • NMR Validation: Utilize 13 C NMR and 1 H NMR to assign the axial or equatorial nature of the leaving group. The γ -gauche effect in 13 C NMR will cause an upfield shift for axial substituents, providing a self-validating structural confirmation before kinetic testing[4].

Phase 2: Thermostated Solvolysis 3. Solvent Preparation: Prepare a highly precise 80:20 (v/v) mixture of absolute ethanol and deionized water. 4. Temperature Control: Submerge a multi-neck reaction flask containing 50 mL of the solvent into a precision oil bath calibrated to 25.0 ± 0.1 °C. Causality Check: Solvolysis activation energies are highly sensitive to thermal fluctuations; strict control prevents artificial rate inflation. 5. Initiation: Inject 1.0 mmol of the purified substrate into the flask and start the timer ( t=0 ).

Phase 3: Aliquot Sampling & Titrimetry 6. Quenching: At predetermined intervals (e.g., 5, 10, 20, 40, 80 minutes), withdraw 5.0 mL aliquots. Immediately discharge each aliquot into 50 mL of ice-cold acetone. Causality Check: The drastic drop in temperature and solvent dielectric constant instantly arrests the ionization process, preserving the kinetic snapshot. 7. Titration: Titrate the liberated acid (e.g., TsOH or HBr) with standardized 0.010 M NaOH using bromothymol blue as the indicator. 8. Data Processing: Plot ln(V∞​−Vt​) versus time t . The slope of this linear regression yields the first-order rate constant ( k1​ ). Compare the k1​ of the axial isomer against the equatorial isomer to quantify the stereoelectronic acceleration.

Sources

Comparative

Conformational Dynamics and Steric Hindrance: A Comparative Guide to Bromocyclohexane and 3-Bromo-1,1-dimethylcyclohexane

Target Audience: Researchers, Structural Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In structure-based drug design and synthetic org...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In structure-based drug design and synthetic organic chemistry, understanding the conformational preferences of substituted cyclohexanes is critical for predicting molecular reactivity and receptor binding affinity. Steric hindrance—specifically 1,3-diaxial interactions—dictates these conformational equilibria[1].

This guide provides an objective, data-driven comparison of the steric hindrance profiles of bromocyclohexane and 3-bromo-1,1-dimethylcyclohexane . By analyzing the thermodynamic parameters and providing a self-validating Variable-Temperature NMR (VT-NMR) protocol, we elucidate how the introduction of a gem-dimethyl group fundamentally alters the conformational landscape from a dynamic equilibrium to a sterically "locked" system[2].

Mechanistic Overview: Causality of Steric Strain

The conformational behavior of cyclohexane derivatives is governed by the energy difference between their axial and equatorial conformers, quantified as the A-value (Gibbs free energy difference, ΔG )[3].

Bromocyclohexane: A Dynamic Equilibrium

In monosubstituted bromocyclohexane, the bromine atom rapidly interconverts between axial and equatorial positions at room temperature.

  • Causality: When bromine is axial, it experiences 1,3-diaxial interactions with the axial protons at the C3 and C5 positions[4]. However, because the van der Waals radius of hydrogen is small (~1.2 Å), the resulting steric repulsion is relatively mild. The A-value for bromine is approximately 0.38 - 0.48 kcal/mol, meaning the equatorial conformer is only slightly favored (~68-75% population at 25 °C).

3-Bromo-1,1-dimethylcyclohexane: Conformational Locking

The introduction of a gem-dimethyl group at C1 drastically changes the steric environment[2]. In any chair conformation of this molecule, one methyl group must be axial and the other equatorial.

  • Causality: If the bromine atom at C3 assumes an axial position, it is forced into a highly unfavorable syn-1,3-diaxial interaction with the axial methyl group at C1. The combined van der Waals radii of a methyl group (~2.0 Å) and a bromine atom (~1.85 Å) vastly exceed the internuclear distance available in the axial plane. This massive Pauli repulsion creates severe steric strain.

  • Result: To avoid this catastrophic Me-Br clash, the molecule exclusively adopts the conformation where bromine is equatorial. In this state, the axial methyl group at C1 only interacts with the small axial hydrogens at C3 and C5, minimizing the system's overall free energy.

ConformationalAnalysis Substrate Substrate Conformational Analysis Bromo Bromocyclohexane Substrate->Bromo Dimethyl 3-bromo-1,1-dimethylcyclohexane Substrate->Dimethyl AxialBr1 Axial Br Conformer (Mild 1,3-diaxial H-Br clash) Bromo->AxialBr1 ~25-32% Population EqBr1 Equatorial Br Conformer (Minimal Steric Strain) Bromo->EqBr1 ~68-75% Population AxialBr2 Axial Br Conformer (Severe 1,3-diaxial Me-Br clash) Dimethyl->AxialBr2 Highly Disfavored EqBr2 Equatorial Br Conformer (1,3-diaxial H-Me only) Dimethyl->EqBr2 >99% Population

Figure 1: Logical flow of conformational preferences driven by 1,3-diaxial steric interactions.

Quantitative Data Comparison

The following table summarizes the key thermodynamic parameters driving the conformational preferences of both molecules. The data highlights how the gem-dimethyl substitution amplifies steric hindrance.

ParameterBromocyclohexane3-Bromo-1,1-dimethylcyclohexane
Primary Steric Clash (Axial Br) Br H (C3, C5)Br CH 3​ (C1)
Estimated A-Value ( ΔG ) ~0.38 - 0.48 kcal/mol[3]> 2.5 kcal/mol (Effective ΔG )
Equatorial Preference (25 °C) ~70%> 99% (Conformationally Locked)
Interconversion Rate (RT) Fast (Time-averaged NMR signals)Slow/Locked (Distinct NMR signals if cooled)
Dominant Intermolecular Force Weak van der WaalsSevere Pauli Repulsion (Me-Br)

Experimental Methodology: Variable-Temperature NMR (VT-NMR)

To empirically validate these conformational differences, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is the gold standard. At room temperature, rapid ring-flipping averages the NMR signals. By cooling the sample below its coalescence temperature, the interconversion slows, allowing the discrete axial and equatorial conformers to be quantified.

Self-Validating Protocol Design

This protocol is self-validating : the sum of the integrated areas of the resolved axial and equatorial CH-Br proton signals at low temperature must perfectly equal the integrated area of the time-averaged CH-Br signal at room temperature. Any deviation indicates sample degradation, precipitation, or poor shimming, prompting immediate recalibration.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 15-20 mg of the analyte (either bromocyclohexane or 3-bromo-1,1-dimethylcyclohexane) in 0.6 mL of deuterated dichloromethane (CD 2​ Cl 2​ ). Rationale: CD 2​ Cl 2​ has a low freezing point (-97 °C), making it ideal for sub-zero VT-NMR.

  • Baseline Acquisition (Room Temperature):

    • Acquire a standard 1H-NMR spectrum at 25 °C (298 K).

    • Locate the multiplet corresponding to the proton attached to the bromine-bearing carbon (CH-Br, typically around δ 4.0 - 4.5 ppm). Integrate this signal and set the value to 1.00.

  • Controlled Cooling:

    • Lower the probe temperature in 10 °C increments down to -80 °C (193 K). Allow 5-10 minutes of equilibration time at each step to ensure thermal homogeneity across the sample tube.

  • Low-Temperature Acquisition & Coalescence Tracking:

    • Acquire spectra at each temperature step. Observe the CH-Br signal broaden and eventually split (decoalesce) into two distinct signals:

      • Signal A (Axial Proton): Appears further upfield, exhibiting large anti-periplanar coupling constants ( J≈10−12 Hz). This corresponds to the equatorial bromine conformer.

      • Signal B (Equatorial Proton): Appears further downfield, exhibiting smaller gauche coupling constants ( J≈3−5 Hz). This corresponds to the axial bromine conformer.

  • Integration and Thermodynamic Calculation:

    • At -80 °C, integrate Signal A and Signal B.

    • Validation Check: Area(A) + Area(B) must equal the baseline integration of 1.00.

    • Calculate the equilibrium constant ( Keq​=Area(A)/Area(B) ) and derive the free energy difference using the Gibbs isotherm: ΔG=−RTln(Keq​) .

VTNMRProtocol Prep 1. Sample Prep (CD2Cl2 Solvent) Baseline 2. RT Baseline (Integrate CH-Br = 1.0) Prep->Baseline Cooling 3. VT Cooling (Down to -80°C) Baseline->Cooling Acquisition 4. Decoalescence (Resolve Ax/Eq Signals) Cooling->Acquisition Validation 5. Self-Validation (Area A + B = 1.0) Acquisition->Validation

Figure 2: Step-by-step workflow for self-validating VT-NMR conformational analysis.

Expected Results
  • Bromocyclohexane: At -80 °C, you will observe two distinct signals with an integration ratio of approximately 3:1, confirming the moderate preference for the equatorial bromine conformer.

  • 3-Bromo-1,1-dimethylcyclohexane: Even at low temperatures, you will likely observe only one dominant signal corresponding to the axial proton (equatorial bromine). The signal for the equatorial proton (axial bromine) will be virtually undetectable due to the massive steric penalty of the Me-Br 1,3-diaxial interaction, proving the system is conformationally locked.

References

  • Chemistry LibreTexts - 7.1.4: Substituted Cyclohexanes. Details the mechanics and energy calculations of 1,3-diaxial interactions in cyclohexane derivatives. URL: [Link]

  • Wikipedia - A value. Provides foundational thermodynamic data, including the A-value of methyl groups (1.74 kcal/mol) and the principles of Free Energy in cyclic conformations. URL: [Link]

  • Chemistry Steps - 1,3-Diaxial Interactions and A value for Cyclohexanes. Explains the gauche interactions and specific energy costs associated with axial substituents. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide for 3-Bromo-1,1-dimethylcyclohexane

As a halogenated cyclic alkane, 3-Bromo-1,1-dimethylcyclohexane (CAS#: 25090-98-6) requires stringent operational oversight and specialized disposal pathways. Because halogenated compounds behave fundamentally differentl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a halogenated cyclic alkane, 3-Bromo-1,1-dimethylcyclohexane (CAS#: 25090-98-6) requires stringent operational oversight and specialized disposal pathways. Because halogenated compounds behave fundamentally differently from standard organic solvents during thermal destruction, improper disposal not only violates environmental regulations but poses severe safety and financial risks.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step framework for the safe handling, segregation, and disposal of this compound.

Chemical Profile & Mechanistic Hazard Assessment

Understanding the physicochemical properties of 3-Bromo-1,1-dimethylcyclohexane is the first step in establishing a safe operational workflow. The presence of the bromine atom dictates its entire lifecycle, from benchtop handling to ultimate destruction.

ParameterSpecification / ClassificationOperational & Disposal Implication
Chemical Name 3-Bromo-1,1-dimethylcyclohexaneMust be listed completely on waste logs; do not use abbreviations or formulas[1].
CAS Number 25090-98-6Primary identifier for EHS waste profiling and inventory tracking.
GHS Hazards H315 (Skin), H319 (Eye), H335 (Resp)Mandates handling in a certified fume hood with nitrile gloves and eye protection[2].
Waste Category Halogenated Organic LiquidMust be segregated into dedicated halogenated (often green-labeled) carboys[3].
Disposal Route EPA-Regulated IncinerationRequires high-temperature rotary kiln incineration equipped with caustic scrubbers[4].

The Causality of Segregation: Standard non-halogenated organic wastes are typically incinerated for fuels blending. However, halogenated solvents are essentially non-flammable and, upon combustion, decompose into highly toxic and corrosive gases, such as hydrogen bromide (HBr)[1]. If 3-Bromo-1,1-dimethylcyclohexane is improperly mixed with non-halogenated waste, it can damage standard incinerators, release toxic fumes, and exponentially increase institutional disposal costs[5].

Halogenated Waste Segregation Workflow

The following diagram illustrates the logical progression of 3-Bromo-1,1-dimethylcyclohexane from initial generation to final EPA-regulated destruction.

WasteWorkflow A Waste Generation: 3-Bromo-1,1-dimethylcyclohexane B Segregation: Halogenated Organic Waste A->B Identify Halogen Content C Satellite Accumulation Area (SAA) Max 5 Gallons / Green Label B->C Transfer to Dedicated Carboy D EHS Verification & Pickup C->D Container Full or 1 Year Limit E EPA-Regulated Incineration (High Temp / Caustic Scrubber) D->E Off-site Hazardous Disposal

Workflow for the segregation and disposal of halogenated organic waste.

Step-by-Step Operational Handling & Disposal Protocol

To maintain scientific integrity and regulatory compliance, implement the following self-validating protocols during your experiments.

Phase 1: Pre-Disposal Handling & Generation
  • Fume Hood Operation: Always handle 3-Bromo-1,1-dimethylcyclohexane inside a certified chemical fume hood to mitigate respiratory irritation risks (H335) and prevent the accumulation of potentially harmful vapors[2].

  • PPE Verification: Don standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves, prior to handling[1]. Ensure an eyewash station is immediately accessible[1].

  • Waste Identification: Because the molecule contains a bromine atom, classify the resulting effluent strictly as a Halogenated Organic Waste [3].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Container Selection: Select a compatible waste container (e.g., HDPE carboy) with a tightly sealing threaded cap[1].

  • Labeling Protocol: Attach a hazardous waste label before the first drop of waste is added[1]. Clearly write the full chemical name ("3-Bromo-1,1-dimethylcyclohexane") and its volume/mass percentage.

  • Active Segregation: Deposit the waste into the designated halogenated waste carboy (frequently color-coded with green labels in institutional settings)[3]. Crucial Check: Never mix with non-halogenated waste (black labels) or inorganic aqueous acids[3].

  • Seal Integrity: Close the container immediately after adding waste. SAA regulations mandate that containers remain closed at all times unless waste is actively being added or removed to prevent fugitive emissions[5],[1].

Phase 3: EHS Transfer and Final EPA-Regulated Incineration
  • Volume and Time Limits: Monitor the SAA. Once the container reaches its maximum capacity (typically 5 gallons) or reaches the 1-year accumulation limit, it must be transferred out of the SAA within three days[6].

  • EHS Pickup: Submit a waste pickup request to your institutional Environment, Health, and Safety (EHS) office.

  • Final Destruction: EHS will transport the waste to an EPA-regulated facility. Halogenated organics are subjected to rotary kiln incineration[4]. Because halogenated compounds decompose into toxic gases during combustion, these specialized incinerators are equipped with high-efficiency caustic scrubbers to neutralize the exhaust[4].

Emergency Spill Response & Decontamination

In the event of an accidental release of 3-Bromo-1,1-dimethylcyclohexane, immediate and methodical action is required to prevent exposure and environmental contamination.

  • Evacuation & Ventilation: For large spills, immediately evacuate the area, close lab doors, and allow the fume hood exhaust to ventilate the space[1].

  • Containment: For manageable benchtop spills, wear appropriate PPE and place inert absorbent pads over the liquid to prevent it from entering drains or waterways[2],[1].

  • Collection: Allow the pads to fully absorb the chemical. Vacuum, sweep, or collect the saturated materials and place them into a heavy-duty plastic bag or compatible disposal container[2],[1].

  • Hazardous Waste Profiling: Seal and label the cleanup container as halogenated hazardous waste. Spill cleanup materials inherit the hazardous properties of the spilled chemical and must be routed through the same EPA-regulated incineration pathway[1].

References

Sources

Handling

Advanced Safety and Operational Guide: Handling 3-Bromo-1,1-dimethylcyclohexane

As a Senior Application Scientist, I recognize that the transition from theoretical chemistry to benchtop execution requires rigorous risk mitigation. 3-Bromo-1,1-dimethylcyclohexane (CAS 25090-98-6) is a valuable alkyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from theoretical chemistry to benchtop execution requires rigorous risk mitigation. 3-Bromo-1,1-dimethylcyclohexane (CAS 25090-98-6) is a valuable alkyl halide intermediate used extensively in pharmaceutical synthesis and drug development. However, its lipophilic nature and reactive bromo-substituent present specific occupational hazards, including acute skin, eye, and respiratory irritation.

This guide provides a self-validating system for the safe handling, operational deployment, and disposal of this compound. By understanding the mechanistic causality behind each safety requirement, researchers can ensure both scientific integrity and personnel protection.

Section 1: Physicochemical Hazard Profile

Understanding the physical properties of a chemical is the foundational step in predicting its behavior and designing effective safety protocols. The lipophilicity of 3-Bromo-1,1-dimethylcyclohexane dictates its ability to rapidly permeate biological membranes, necessitating strict barrier protection 1.

Table 1: Quantitative Hazard and Property Data

Property / HazardValue / DescriptorCausality & Operational Impact
CAS Number 25090-98-6Unique identifier for safety tracking and inventory management.
Molecular Weight 191.11 g/mol Determines stoichiometric calculations and vapor density 1.
LogP 3.35High lipophilicity; readily absorbs through skin lipid bilayers 1.
Physical State Liquid (at RT)Splashing and aerosolization are the primary exposure routes during transfer.
GHS Hazards H227, H302, H315, H319, H335Combustible, harmful if swallowed, and a severe skin/eye/respiratory irritant 2.
Section 2: Personal Protective Equipment (PPE) Matrix

Do not simply don standard lab gear; PPE selection must be intentional and matched to the chemical's specific threat profile.

  • Ocular Protection:

    • Requirement: ANSI Z87.1-compliant chemical splash goggles. A face shield is required when transferring volumes >500 mL.

    • Causality: The compound is a severe eye irritant (H319). Standard safety glasses lack orbital seals, allowing capillary action to draw splashed liquid directly into the ocular cavity 3.

  • Dermal Protection (Gloves & Apparel):

    • Requirement: Double-gloving with heavy-duty nitrile (minimum 8 mil thickness) or neoprene gloves. Standard latex is strictly prohibited. Wear a flame-resistant (FR) lab coat and fully enclosed footwear.

    • Causality: Alkyl bromides are excellent organic solvents and can degrade thin-gauge nitrile over time. The high LogP value means that if the chemical breaches the glove, it will rapidly diffuse into the skin, causing severe inflammation, scaling, and reddening (H315) 3. Double-gloving provides a sacrificial outer layer that can be immediately discarded upon contamination.

  • Respiratory Protection:

    • Requirement: All handling must occur within a standard chemical fume hood with a minimum face velocity of 100 fpm.

    • Causality: The compound causes respiratory irritation (H335). Local exhaust ventilation (LEV) captures volatile emissions at the source, preventing accumulation in the operator's breathing zone and satisfying the P271 precautionary statement 3.

Section 3: Operational Workflow & Safe Handling Protocol

Every procedure must be a self-validating system. The following protocol ensures containment during transfer and reaction setup, minimizing the risk of exposure.

Step-by-Step Dispensing and Reaction Protocol:

  • Pre-Operation Validation: Verify the fume hood flow rate monitor is in the safe zone. Ensure the eyewash station and safety shower are within a 10-second travel distance and have been tested within the last week.

  • Atmosphere Control: Purge the reaction vessel with an inert gas (Nitrogen or Argon). 3-Bromo-1,1-dimethylcyclohexane is a combustible liquid (H227); displacing ambient oxygen mitigates ignition risks 2.

  • Closed-System Transfer: Use a chemically resistant glass syringe with a stainless steel needle or a cannula system for transferring the liquid. Do not pour directly from the reagent bottle.

    • Scientific Rationale: Pouring generates micro-aerosols and increases the surface area for vaporization, directly violating the P261 precautionary statement (Avoid breathing vapors/spray) [[3]]().

  • Reaction Monitoring: Securely clamp all apparatus. If heating is required, use a closed-loop temperature controller (e.g., a thermocouple-equipped hotplate) to prevent thermal runaway. Thermal decomposition of this compound generates highly toxic and corrosive hydrogen bromide (HBr) gas 3.

  • Post-Transfer Decontamination: Immediately rinse the syringe with a compatible organic solvent (e.g., acetone or dichloromethane) directly into a designated halogenated waste container.

Section 4: Spill Response and Waste Disposal Plan

A rapid, pre-planned response is critical for minimizing exposure during an accidental release.

Emergency Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition [[3]]().

  • Contain: Apply an inert absorbent material (e.g., vermiculite, sand, or specialized chemical spill pads) to the perimeter of the spill, working inward. Never use combustible absorbents like sawdust.

  • Neutralize & Collect: Use non-sparking tools to scoop the absorbed material into a rigid, sealable polyethylene container.

  • Decontaminate: Wash the spill surface with copious amounts of soap and water to solubilize and remove any residual lipophilic film 3.

Waste Disposal Logistics:

  • Classification: 3-Bromo-1,1-dimethylcyclohexane must be strictly segregated into the Halogenated Organic Waste stream.

  • Causality: Mixing halogenated waste with non-halogenated solvents can lead to highly exothermic reactions or the formation of corrosive/explosive mixtures during municipal incineration.

  • Storage: Store waste containers in a cool, dry, well-ventilated area, securely locked (P405), and away from incompatible reagents such as strong oxidizing agents 3.

Section 5: Process Visualization

The following diagram illustrates the logical flow of operations, ensuring that safety checks are integrated into every phase of handling.

G Start Pre-Operation Check (Verify Fume Hood & PPE) Dispense Dispensing (Closed System / Syringe) Start->Dispense PPE Verified React Chemical Reaction (Monitor Temp & Pressure) Dispense->React Transfer Complete Spill Spill Detected? React->Spill Monitor Disposal Waste Disposal (Halogenated Waste Stream) Spill->Disposal No Spill (Success) Contain Containment & Evacuation (Use Inert Absorbent) Spill->Contain Spill Occurs Decon Decontamination (Wash area with soap/water) Contain->Decon Absorbents Applied Decon->Disposal Collect Waste

Operational workflow and spill response protocol for handling 3-Bromo-1,1-dimethylcyclohexane.

References
  • Title: 3-Bromo-1,1-dimethylcyclohexane - AK Scientific, Inc.
  • Source: sigmaaldrich.
  • Source: guidechem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-1,1-dimethylcyclohexane
Reactant of Route 2
3-Bromo-1,1-dimethylcyclohexane
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